molecular formula C7H8N2O3 B1527747 2-Amino-6-methoxynicotinic acid CAS No. 1196156-84-9

2-Amino-6-methoxynicotinic acid

Cat. No.: B1527747
CAS No.: 1196156-84-9
M. Wt: 168.15 g/mol
InChI Key: SYDXANXSWQIFKU-UHFFFAOYSA-N
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Description

2-Amino-6-methoxynicotinic acid is a substituted nicotinic acid derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Nicotinic acid (pyridine-3-carboxylic acid) is a fundamental scaffold in pharmaceutical development, with derivatives demonstrating a wide range of biological activities . This compound is particularly useful for constructing complex heterocyclic systems, such as thiazolidinones, which are frequently explored for their antimicrobial properties . The structure of this compound, featuring both an amino and a methoxy substituent, makes it a privileged scaffold for the development of novel compounds targeting infectious diseases. Research into similar 2-aminonicotinic acid derivatives has shown promise in creating inhibitors against critical viral targets, such as the HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H) function . These inhibitors represent a modern approach in antiretroviral therapy, aiming to overcome resistance to existing drugs. The compound is supplied strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3H,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDXANXSWQIFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695942
Record name 2-Amino-6-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-84-9
Record name 2-Amino-6-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-6-methoxynicotinic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1196156-84-9

Introduction for the Research Professional

2-Amino-6-methoxynicotinic acid is a heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique structural arrangement, featuring a pyridine core substituted with an amino, a methoxy, and a carboxylic acid group, makes it a highly versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the critical technical aspects of this compound, including its physicochemical properties, robust synthesis protocols, and its emerging applications as a pivotal building block in the creation of novel therapeutic agents. As a senior application scientist, the focus of this document is to furnish researchers and drug development professionals with actionable insights and detailed methodologies to effectively utilize this compound in their research endeavors.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design. These properties dictate its solubility, reactivity, and potential for interaction with biological targets.

PropertyValueSource
CAS Number 1196156-84-9[1][2][3]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
Appearance White to off-white crystalline powder
Storage 2-8°C, sealed in a dry, dark place[2]
Topological Polar Surface Area (TPSA) 85.44 Ų[1]
LogP 0.3706[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 2[1]

The presence of both a hydrogen bond donor (amino group) and acceptors (carboxylic acid, methoxy group, and pyridine nitrogen) within a compact framework suggests a high potential for forming specific interactions with biological macromolecules. The calculated LogP indicates a favorable balance between hydrophilicity and lipophilicity for potential drug candidates.

Caption: 2D structure of this compound.

Strategic Synthesis Methodologies

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached from a precursor such as 2-chloro-6-methoxy-3-cyanopyridine. This pathway leverages the differential reactivity of the chloro and cyano groups to introduce the desired amino and carboxylic acid functionalities.

Synthesis_Pathway Start 2-chloro-6-methoxy-3-cyanopyridine Intermediate1 2-amino-6-methoxy-3-cyanopyridine Start->Intermediate1 Amination (aq. NH₃, high T, P) Intermediate2 2-amino-6-methoxynicotinamide Intermediate1->Intermediate2 Partial Hydrolysis (e.g., H₂SO₄) Product This compound Intermediate2->Product Hydrolysis (Base, e.g., NaOH, heat)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a well-reasoned adaptation of established procedures for similar nicotinic acid derivatives.[4][5]

Step 1: Amination of 2-chloro-6-methoxy-3-cyanopyridine

  • Rationale: The electron-withdrawing nature of the pyridine ring and the cyano group facilitates nucleophilic aromatic substitution of the chlorine atom at the 2-position by ammonia. High temperature and pressure are necessary to overcome the activation energy for this reaction.

  • Procedure:

    • In a high-pressure autoclave, charge 2-chloro-6-methoxy-3-cyanopyridine (1 equivalent).

    • Add a concentrated aqueous solution of ammonia (e.g., 28-30%, excess).

    • Seal the autoclave and heat the reaction mixture to 150-170°C for 24-48 hours. The internal pressure will increase significantly.

    • After the reaction is complete (monitored by TLC or LC-MS), cool the autoclave to room temperature and carefully vent the ammonia gas in a fume hood.

    • The resulting mixture containing 2-amino-6-methoxy-3-cyanopyridine is used directly in the next step.

Step 2: Hydrolysis of the Nitrile to the Amide

  • Rationale: The nitrile group is hydrolyzed to a carboxamide under acidic or basic conditions. A controlled partial hydrolysis is desired to avoid premature hydrolysis of the methoxy group.

  • Procedure:

    • To the aqueous reaction mixture from Step 1, carefully add concentrated sulfuric acid (e.g., 75%) portion-wise while cooling in an ice bath to control the exotherm.

    • Heat the mixture to approximately 100°C for 2-3 hours.

    • Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

    • The intermediate, 2-amino-6-methoxynicotinamide, may precipitate and can be filtered, or the aqueous solution can be carried forward.

Step 3: Hydrolysis of the Amide to the Carboxylic Acid

  • Rationale: The final step involves the hydrolysis of the amide to the corresponding carboxylic acid. Basic hydrolysis is typically effective for this transformation.

  • Procedure:

    • To the solution or suspension of 2-amino-6-methoxynicotinamide, add a solution of sodium hydroxide (e.g., 15-20% w/v).

    • Heat the mixture to reflux (around 100°C) for 3-5 hours until the reaction is complete.

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with concentrated hydrochloric acid to a pH of 4-5.

    • The desired product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in drug discovery due to its inherent structural features that allow for diverse chemical modifications. The amino and carboxylic acid groups provide convenient handles for derivatization, enabling the exploration of structure-activity relationships (SAR).

While specific drugs derived directly from this compound are not prominently in the public domain, the broader class of 2-aminonicotinic acid derivatives has shown significant potential in various therapeutic areas.[6] These derivatives are key intermediates in the synthesis of compounds with applications in pharmaceuticals and agrochemicals.[6] For instance, related 2-aminonicotinonitrile derivatives have been investigated for their potential as autophagy enhancers with anticancer activity.[7] Furthermore, 2-aminonicotinic acid 1-oxides have been explored as inhibitors of quinolinic acid synthesis, which is relevant for neurodegenerative diseases.[8]

The strategic placement of the methoxy group at the 6-position can influence the electronic properties of the pyridine ring and provide a steric and electronic handle to modulate binding to biological targets. This makes this compound a compound of interest for generating libraries of novel compounds for high-throughput screening.

Conclusion

This compound (CAS: 1196156-84-9) is a key heterocyclic building block with significant potential in the field of medicinal chemistry. Its well-defined physicochemical properties and the availability of logical synthetic routes make it an attractive starting material for the synthesis of novel and complex molecules. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an ideal scaffold for the development of new therapeutic agents. This guide provides the foundational knowledge and a robust, proposed synthetic protocol to empower researchers to effectively utilize this versatile compound in their drug discovery and development programs.

References

"2-Amino-6-methoxynicotinic acid" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Amino-6-methoxynicotinic Acid

This guide provides a comprehensive technical overview of the physical properties of this compound (CAS: 1196156-84-9), a valuable heterocyclic building block. As direct, experimentally verified data for this specific compound is not always consolidated in literature, this document emphasizes the robust, field-proven methodologies required to determine these properties. The focus here is not just on the "what," but the "how" and "why," ensuring that researchers in drug discovery and chemical synthesis can confidently characterize this molecule for their applications.

Core Molecular Identity and Computational Profile

Before any experimental work, understanding the fundamental identity and theoretical characteristics of a compound is paramount. This data provides a baseline for what to expect during experimental analysis.

Table 1: Fundamental Identifiers for this compound

Identifier Value Source(s)
CAS Number 1196156-84-9 [1][2]
Molecular Formula C₇H₈N₂O₃ [2]
Molecular Weight 168.15 g/mol [2]

| Synonyms | 3-Pyridinecarboxylic acid, 2-amino-6-methoxy- |[2] |

Computational models provide a powerful predictive lens into a molecule's behavior, particularly its polarity and potential for intermolecular interactions, which are critical for solubility and biological activity.

Table 2: Computationally Derived Properties

Property Predicted Value Significance in Application Source
TPSA (Topological Polar Surface Area) 85.44 Ų Predicts membrane permeability and drug transport characteristics. [2]
LogP (Octanol-Water Partition Coefficient) 0.3706 Indicates the molecule's hydrophilicity/lipophilicity, crucial for solubility and pharmacokinetic profiling. [2]
Hydrogen Bond Donors 2 The amino and carboxylic acid groups can donate protons, influencing solubility and receptor binding. [2]
Hydrogen Bond Acceptors 4 The nitrogen and oxygen atoms can accept protons, contributing to intermolecular interactions. [2]

| Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule, which can impact its interaction with biological targets. |[2] |

Experimental Characterization Workflow

A rigorous and logical workflow is essential for the complete physical characterization of a research chemical. This ensures that data is reliable and that structural identity is confirmed before proceeding to more complex applications.

G Figure 1: Standard Workflow for Physicochemical Characterization cluster_0 Initial Assessment cluster_1 Core Physical Properties cluster_2 Structural Confirmation A Visual Inspection (Color, Form) B Purity Analysis (e.g., HPLC, LC-MS) A->B C Melting Point Determination B->C D Solubility Profiling C->D E pKa Measurement D->E F FT-IR Spectroscopy E->F G NMR Spectroscopy (¹H, ¹³C) F->G H Mass Spectrometry G->H I Final Data Consolidation & Certificate of Analysis H->I

Caption: Standard Workflow for Physicochemical Characterization.

Core Physical Properties: Protocols and Interpretation

Melting Point

The melting point is a critical indicator of a compound's purity. A sharp, defined melting range suggests a high degree of purity, whereas a broad or depressed range often indicates the presence of impurities.

Protocol for Melting Point Determination:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run can establish an approximate range).

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • Reporting: Report the melting point as a range (T1 - T2). For a pure compound, this range should be narrow (≤ 2 °C).

Solubility Profile

Understanding a compound's solubility in various solvents is fundamental for its use in synthesis, purification, and biological assays. The structure of this compound, with both acidic and basic functional groups, suggests amphoteric behavior and likely solubility in both acidic and basic aqueous solutions, as well as polar organic solvents.

Protocol for Qualitative and Quantitative Solubility Testing:

  • Solvent Selection: Choose a representative panel of solvents, such as water, phosphate-buffered saline (PBS, pH 7.4), 0.1 M HCl, 0.1 M NaOH, DMSO, methanol, and dichloromethane.

  • Qualitative Assessment:

    • To 1 mL of each solvent in a vial, add approximately 1-2 mg of the compound.

    • Vortex for 1-2 minutes at room temperature.

    • Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."

  • Quantitative Measurement (e.g., for DMSO):

    • Prepare a saturated solution by adding an excess of the compound to a known volume of solvent (e.g., 1 mL of DMSO).[3]

    • Equilibrate the solution by stirring or shaking at a controlled temperature (e.g., 25 °C) for several hours to ensure equilibrium is reached.

    • Centrifuge the solution to pellet the undissolved solid.

    • Carefully take a known aliquot of the supernatant, dilute it with an appropriate solvent, and measure the concentration using a calibrated analytical method like HPLC-UV.

    • Calculate the solubility in mg/mL or mM.

Acid-Base Characterization (pKa)

The pKa values dictate the ionization state of a molecule at a given pH. For this compound, the carboxylic acid group (pKa₁ ~2-4) and the amino group (pKa₂ of the conjugate acid ~4-6, typical for aminopyridines) are the key players. These values are critical for predicting solubility, membrane transport, and interaction with biological targets.

G Figure 2: Predicted Ionization States of this compound cluster_A cluster_B cluster_C A Cationic Form (Low pH, e.g., pH < 2) B Zwitterionic/Neutral Form (Intermediate pH, e.g., pH 4-5) A->B + H⁺ / - H⁺ (pKa₁) C Anionic Form (High pH, e.g., pH > 7) B->C + H⁺ / - H⁺ (pKa₂) img_A img_A img_B img_B img_C img_C

Caption: Predicted Ionization States of this compound.

Protocol for pKa Determination via Potentiometric Titration:

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration (e.g., 0.01 M).

  • Titration:

    • Place the solution in a jacketed beaker at a constant temperature (25 °C) and monitor the pH with a calibrated electrode.

    • Titrate the solution with a standardized solution of HCl to protonate all species fully.

    • Then, titrate dropwise with a standardized solution of NaOH while recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Spectroscopic and Spectrometric Analysis

Spectroscopic data provides the definitive confirmation of a molecule's chemical structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Absorption Bands:

  • ~3450-3300 cm⁻¹: N-H stretching vibrations from the primary amine (often two distinct peaks).[4]

  • ~3300-2500 cm⁻¹: A very broad O-H stretching band from the carboxylic acid, due to hydrogen bonding.

  • ~1710-1680 cm⁻¹: C=O stretching from the carboxylic acid carbonyl group.[5]

  • ~1620-1580 cm⁻¹: N-H bending (scissoring) and C=C/C=N stretching from the pyridine ring.

  • ~1300-1200 cm⁻¹: C-O stretching from the carboxylic acid and the methoxy ether group.

Protocol for FT-IR Analysis (ATR Method):

  • Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric contributions.

  • Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

Predicted ¹H NMR Signals (in DMSO-d₆):

  • ~12.0-13.0 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).

  • ~7.0-8.0 ppm: Two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.

  • ~6.0-7.0 ppm: A broad singlet for the two protons of the primary amine (-NH₂).

  • ~3.8-4.0 ppm: A sharp singlet integrating to three protons, characteristic of the methoxy group (-OCH₃).

Protocol for NMR Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C and any desired 2D spectra (e.g., COSY, HSQC).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine proton ratios.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, clues about its structure.

Expected Mass Spectrometry Results:

  • Technique: Electrospray Ionization (ESI) is ideal for this polar molecule.

  • Positive Ion Mode [M+H]⁺: The expected m/z would be 169.16 (calculated for C₇H₉N₂O₃⁺).

  • Negative Ion Mode [M-H]⁻: The expected m/z would be 167.15 (calculated for C₇H₇N₂O₃⁻).

  • High-Resolution MS (HRMS): This technique can confirm the elemental composition by providing a highly accurate mass measurement.

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Method Setup: Develop a liquid chromatography (LC) method to separate the compound from any impurities. The mobile phase is typically a gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate.

  • MS Acquisition: Infuse the eluent from the LC into the ESI source of the mass spectrometer. Acquire data in both positive and negative ion modes.

  • Analysis: Identify the molecular ion peak and compare its m/z to the theoretical value to confirm the molecular weight.

Conclusion

The thorough characterization of this compound using the methodologies described in this guide is essential for its effective application in research and development. By systematically determining its melting point, solubility, pKa, and spectroscopic signatures, scientists can ensure the quality, purity, and structural integrity of their material. This foundational knowledge underpins the success of subsequent synthetic transformations and biological evaluations, leading to more reliable and reproducible scientific outcomes.

References

Introduction: The Versatility of Substituted Nicotinic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-6-methoxynicotinic Acid: Structure, Synthesis, and Applications

Substituted pyridine scaffolds are foundational motifs in modern drug discovery, prized for their ability to engage in a wide range of biological interactions and their synthetic tractability. Among these, nicotinic acid (pyridine-3-carboxylic acid) derivatives are of particular importance, serving as key precursors and core structures for numerous therapeutic agents.[1] The strategic placement of functional groups such as amino and methoxy moieties onto the pyridine ring allows for precise modulation of a molecule's physicochemical properties, including its solubility, lipophilicity, and electronic character. This fine-tuning is essential for optimizing pharmacokinetic profiles and target engagement.[2]

This compound is a trifunctional heterocyclic compound that embodies this principle. It incorporates a nucleophilic amino group, a carboxylic acid handle for amide bond formation or salt generation, and a methoxy group that influences the electron density of the pyridine ring. This unique combination of functional groups makes it a highly valuable, yet underexplored, building block for the synthesis of complex molecules in pharmaceutical and materials science research.[3] This guide provides a comprehensive technical overview of its chemical structure, plausible synthetic routes, predicted spectroscopic signature, chemical reactivity, and potential applications for professionals in research and drug development.

Structural Elucidation and Physicochemical Properties

Molecular Structure and Isomerism

This compound possesses a pyridine ring substituted at the C2, C3, and C6 positions. The core structure is nicotinic acid, with the carboxylic acid at position 3. The amino group at C2 and the methoxy group at C6 significantly influence the electronic properties and reactivity of the pyridine ring.

Caption: Figure 1. Chemical Structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. These values are critical for predicting its behavior in various solvent systems and its potential as a drug candidate.

PropertyValueSource
CAS Number 1196156-84-9[3]
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [3]
Topological Polar Surface Area (TPSA) 85.44 Ų[3]
logP (Calculated) 0.3706[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 2[3]
Storage Conditions 4°C, protect from light[3]
Predicted Spectroscopic Characterization

1.3.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the exchangeable protons of the amino and carboxylic acid groups.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
~7.8 - 8.0Doublet1HH-4The proton at C4 is deshielded by the adjacent carboxylic acid and is coupled to the H-5 proton.
~6.2 - 6.4Doublet1HH-5The proton at C5 is strongly shielded by the electron-donating amino (C2) and methoxy (C6) groups. It is coupled to the H-4 proton.
~5.5 - 7.0Broad Singlet2H-NH₂The amino protons are exchangeable and typically appear as a broad signal.
~3.9 - 4.1Singlet3H-OCH₃Methoxy group protons typically appear as a sharp singlet in this region.
>11.0Broad Singlet1H-COOHThe carboxylic acid proton is highly deshielded and exchangeable, appearing as a very broad signal downfield.

1.3.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~168-172-COOHThe carboxylic acid carbonyl carbon is characteristically found in this downfield region.[7]
~160-165C-6The carbon bearing the methoxy group is significantly deshielded.
~158-162C-2The carbon bearing the amino group is also strongly deshielded.
~140-145C-4Aromatic carbon adjacent to the carboxyl group.
~105-110C-3The carbon bearing the carboxylic acid group (ipso-carbon).
~95-100C-5This carbon is significantly shielded due to the ortho/para electron-donating effects of the amino and methoxy groups.
~53-56-OCH₃The methoxy carbon appears in the typical range for sp³ carbons attached to oxygen.

1.3.3 Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of the key functional groups.

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional Group
3500 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)[8]
3300 - 2500O-H Stretch (very broad)Carboxylic Acid (-COOH)[9]
~2950C-H Stretch (aliphatic)Methoxy (-OCH₃)
~1710 - 1680C=O StretchCarboxylic Acid (-COOH)[9]
~1620 - 1580C=C and C=N StretchAromatic Pyridine Ring
~1600N-H BendPrimary Amine (-NH₂)[8]
~1300 - 1200C-O StretchAryl Ether (-O-CH₃) & Carboxylic Acid
~1250C-N StretchAryl Amine

1.3.4 Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a clear molecular ion peak. The primary fragmentation pathway would likely involve the loss of the carboxylic acid group, a common fragmentation for amino acids.[10]

m/z (Predicted)IonRationale
168[M]⁺Molecular ion peak.
151[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid.
123[M - COOH]⁺Decarboxylation, a characteristic fragmentation of aromatic carboxylic acids.

Proposed Synthesis Methodology

Retrosynthetic Analysis and Strategy

The synthesis strategy hinges on the introduction of the amino group via nucleophilic aromatic substitution and the formation of the carboxylic acid via nitrile hydrolysis. The precursor, 2-chloro-6-methoxy-3-cyanopyridine, serves as an ideal starting material.

retrosynthesis Figure 2. Proposed Retrosynthetic Pathway target This compound intermediate1 2-Amino-6-methoxynicotinamide target->intermediate1 Base Hydrolysis start 2-Chloro-6-methoxy-3-cyanopyridine intermediate1->start Ammonolysis (Nucleophilic Aromatic Substitution)

Caption: Figure 2. Proposed Retrosynthetic Pathway.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from a patented procedure for a similar substrate and represents a field-proven, self-validating system.[12]

Step 1: Ammonolysis of 2-Chloro-6-methoxy-3-cyanopyridine

  • Rationale: The electron-withdrawing nitrile group and the pyridine nitrogen activate the C2 position for nucleophilic aromatic substitution. Aqueous ammonia serves as both the nucleophile and the solvent, facilitating the displacement of the chloride. High temperature and pressure are required to overcome the activation energy for this SₙAr reaction.

  • Procedure:

    • To a high-pressure autoclave, add 2-chloro-6-methoxy-3-cyanopyridine (1.0 eq).

    • Add a 28% aqueous solution of ammonia (approx. 15-20 volumes).

    • Seal the autoclave and heat the reaction mixture to 160-180 °C with stirring.

    • Maintain the temperature for 15-20 hours, monitoring the reaction progress by TLC or HPLC.

    • After completion, cool the reaction vessel to room temperature. The reaction mixture now contains the intermediate, 2-amino-6-methoxynicotinamide, formed by the in-situ hydrolysis of the nitrile under the initial basic conditions.

Step 2: Hydrolysis of 2-Amino-6-methoxynicotinamide to this compound

  • Rationale: The amide intermediate is hydrolyzed to the corresponding carboxylic acid under strong basic conditions. The ammonia from the previous step is removed to drive the equilibrium towards the carboxylate salt. Subsequent acidification protonates the carboxylate and the basic pyridine nitrogen, leading to precipitation of the zwitterionic or neutral product.

  • Procedure:

    • Vent the autoclave carefully. Remove the residual ammonia from the reaction solution under reduced pressure.

    • To the resulting aqueous solution, add a strong base such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq) pellets or a concentrated solution.

    • Heat the mixture to reflux (90-100 °C) and stir for 3-5 hours until the hydrolysis of the amide is complete (monitor by TLC/HPLC).

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Carefully acidify the solution to a pH of 4-5 by the dropwise addition of concentrated hydrochloric acid or sulfuric acid.

    • The product, this compound, will precipitate out of the solution.

    • Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Chemical Reactivity and Derivatization Potential

This compound is a trifunctional molecule, offering multiple sites for selective chemical modification. This versatility is key to its utility as a scaffold in drug discovery.

Figure 3. Key Reactivity and Derivatization Pathways main This compound amide Amide Derivatives (e.g., Peptides) main->amide Amide Coupling (EDC, HOBt, Amine) ester Ester Derivatives main->ester Esterification (Alcohol, Acid cat.) acylated_amine N-Acyl Derivatives main->acylated_amine Acylation (Acyl Chloride, Base) alkylated_amine N-Alkyl Derivatives main->alkylated_amine Reductive Amination (Aldehyde, NaBH₃CN) demethylated 2-Amino-6-hydroxynicotinic acid (Pyridone Tautomer) main->demethylated Ether Cleavage (HBr, BBr₃)

References

A Comprehensive Guide to the Solubility Assessment of 2-Amino-6-methoxynicotinic Acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the intrinsic property of a molecule to dissolve in a solvent—its solubility—stands as a cornerstone of its therapeutic potential and developability. Poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water, which can lead to inadequate bioavailability and variable pharmacological responses.[1] For a compound such as 2-Amino-6-methoxynicotinic acid, a thorough understanding of its solubility profile is not merely an academic exercise but a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility characterization of this molecule, grounded in scientific principles and field-proven methodologies.

Physicochemical Profile of this compound

Before delving into experimental solubility determination, a foundational understanding of the molecule's inherent physicochemical properties is essential. These properties provide the basis for hypothesizing its solubility behavior and for designing appropriate experimental protocols.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃--INVALID-LINK--[2]
Molecular Weight 168.15 g/mol --INVALID-LINK--[2]
CAS Number 1196156-84-9--INVALID-LINK--[2]
Computed LogP 0.3706--INVALID-LINK--[2]
Computed TPSA 85.44 Ų--INVALID-LINK--[2]
Hydrogen Bond Donors 2--INVALID-LINK--[2]
Hydrogen Bond Acceptors 4--INVALID-LINK--[2]

The computed LogP value of 0.3706 suggests that this compound is a relatively hydrophilic compound. However, the presence of both an acidic carboxylic acid group and a basic amino group, along with the pyridine ring nitrogen, indicates that its solubility will be highly dependent on the pH of the medium.

Theoretical Framework: Predicting Solubility Behavior

The structure of this compound, featuring a carboxylic acid, an amino group, and a pyridine ring, suggests it is an amphoteric molecule with multiple potential ionization states. The solubility of such compounds is lowest at their isoelectric point (pI) and increases significantly in acidic or basic conditions where the molecule can form soluble salts.[3]

To qualitatively predict the pH-dependent solubility, we must estimate the pKa values of the ionizable groups:

  • Carboxylic Acid (pKa₁): Aromatic carboxylic acids typically have pKa values in the range of 4-5.

  • Pyridine Nitrogen (pKa₂): The pKa of pyridine is approximately 5.2. The electron-donating amino and methoxy groups are expected to increase the basicity of the pyridine nitrogen.

  • Amino Group (pKa₃): The pKa of an aromatic amino group is generally in the range of 4-5.

Based on these estimations, a U-shaped pH-solubility profile is anticipated, with minimum solubility in the mid-pH range.

G cluster_pH pH Scale cluster_species Dominant Ionic Species cluster_solubility Expected Aqueous Solubility low_pH Low pH (e.g., < 2) cation Cationic Species (Protonated Amino and Pyridine) low_pH->cation Protonation mid_pH Mid pH (Isoelectric Region) zwitterion Zwitterionic/Neutral Species mid_pH->zwitterion Charge Neutralization high_pH High pH (e.g., > 10) anion Anionic Species (Deprotonated Carboxylic Acid) high_pH->anion Deprotonation high_sol_acid High Solubility cation->high_sol_acid low_sol Low Solubility zwitterion->low_sol high_sol_base High Solubility anion->high_sol_base

Caption: Predicted relationship between pH, ionic species, and solubility of this compound.

Experimental Determination of Solubility: Protocols and Methodologies

A multi-faceted experimental approach is necessary to fully characterize the solubility of this compound. This involves determining both its kinetic and thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound, rapidly introduced from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous medium.[4] This high-throughput screening method is invaluable in early drug discovery for identifying compounds with potential solubility liabilities.[4][5]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration typically between 1-5%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).[5]

  • Measurement: Measure the turbidity of each well using a nephelometer, which quantifies light scattering from precipitated particles.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the true measure of a compound's solubility, representing the concentration of a saturated solution in equilibrium with its solid phase.[6][7] This is a lower-throughput but more accurate method, crucial for lead optimization and formulation development.[6]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, phosphate buffer at different pH values, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration.

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is required for accurate quantification.

  • Solid Phase Characterization (Optional but Recommended): Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form (polymorphism) during the experiment.

G cluster_kinetic Kinetic Solubility Workflow cluster_thermo Thermodynamic Solubility Workflow k_start Start: DMSO Stock Solution k_dilute Serial Dilution in DMSO k_start->k_dilute k_add_buffer Rapid Addition to Aqueous Buffer k_dilute->k_add_buffer k_incubate Short Incubation (e.g., 2h) k_add_buffer->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_end Result: Kinetic Solubility k_measure->k_end t_start Start: Excess Solid Compound t_add_solvent Add Solvent (e.g., Buffer) t_start->t_add_solvent t_equilibrate Long Equilibration (24-72h) t_add_solvent->t_equilibrate t_separate Centrifuge/Filter t_equilibrate->t_separate t_quantify Quantify Supernatant (HPLC) t_separate->t_quantify t_end Result: Thermodynamic Solubility t_quantify->t_end

Caption: Comparative workflows for kinetic and thermodynamic solubility determination.

Comparative Analysis with Nicotinic Acid

While specific data for this compound is not publicly available, we can draw valuable insights from its parent compound, nicotinic acid (Vitamin B3). Nicotinic acid is highly soluble in water and also soluble in organic solvents like ethanol and methanol.[8] Its solubility is pH-dependent, increasing in both acidic and alkaline conditions due to the protonation of the pyridine nitrogen and deprotonation of the carboxylic acid, respectively.[8]

A study on the mole fraction equilibrium solubility of nicotinic acid in various solvents at different temperatures revealed the following solubility order: DMSO >> ethanol > water.[9]

Expected Influence of Substituents:

  • Amino Group: The electron-donating amino group can increase the basicity of the pyridine ring and participate in hydrogen bonding, potentially enhancing solubility, particularly at acidic pH.

  • Methoxy Group: The methoxy group is also electron-donating and can act as a hydrogen bond acceptor, which may have a modest impact on solubility.

It is plausible that this compound will exhibit a similar trend in solvent preference to nicotinic acid, with high solubility in polar aprotic solvents like DMSO. However, the interplay of the additional functional groups necessitates experimental verification.

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded strategy for the comprehensive solubility assessment of this compound. Although specific experimental data for this compound is not yet in the public domain, we have established a clear path forward for its characterization. The proposed workflow, encompassing both kinetic and thermodynamic methodologies, will generate the critical data needed to understand its biopharmaceutical properties. By elucidating the pH-dependent solubility profile and its behavior in various pharmaceutically relevant solvents, researchers can make informed decisions regarding its formulation, dosage form design, and overall potential as a drug candidate. The principles and protocols detailed herein provide a self-validating system to ensure the generation of high-quality, reliable solubility data, which is indispensable for advancing this promising molecule through the drug development pipeline.

References

A Spectroscopic Guide to 2-Amino-6-methoxynicotinic Acid: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral characteristics of 2-Amino-6-methoxynicotinic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed predictive analysis of its spectral data. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic properties of this molecule.

Introduction

This compound (Molecular Formula: C₇H₈N₂O₃, Molecular Weight: 168.15 g/mol ) is a substituted pyridine derivative. The arrangement of an amino group, a methoxy group, and a carboxylic acid on the nicotinic acid scaffold imparts a unique electronic and structural profile, making it a valuable building block in organic synthesis. Understanding its spectral signature is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound in a common solvent like DMSO-d₆ are discussed below. The solvent choice is critical as the acidic proton of the carboxylic acid and the amine protons are often exchangeable and their visibility depends on the solvent and temperature.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the amine protons, and the carboxylic acid proton.

Predicted ¹H NMR Data (DMSO-d₆, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Broad Singlet1HCOOH
~7.8Doublet1HH-4
~6.5Broad Singlet2HNH₂
~6.2Doublet1HH-5
~3.8Singlet3HOCH₃

Interpretation and Rationale:

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift (~12.5 ppm). Its broadness is due to hydrogen bonding and exchange with residual water in the solvent.

  • Aromatic Protons (H-4 and H-5): The pyridine ring has two aromatic protons. The electron-donating amino and methoxy groups will shield these protons, while the electron-withdrawing carboxylic acid group will deshield them. H-4 is expected to be more deshielded than H-5 due to its proximity to the carboxylic acid group. They will appear as doublets due to coupling with each other.

  • Amine Protons (NH₂): The protons of the primary amine will likely appear as a broad singlet around 6.5 ppm. The chemical shift and peak shape can be highly variable depending on concentration, temperature, and solvent.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.8 ppm.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR should be used.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (DMSO-d₆, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~168C=O (Carboxylic Acid)
~162C-6
~158C-2
~140C-4
~108C-3
~105C-5
~53OCH₃

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon and will appear at the downfield end of the spectrum (~168 ppm).

  • Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the pyridine ring carbons are influenced by the attached functional groups. C-2 and C-6, being attached to heteroatoms (N and O), will be significantly deshielded. C-3, C-4, and C-5 will appear in the aromatic region, with their specific shifts determined by the combined electronic effects of the substituents.

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear in the upfield region of the spectrum, typically around 53 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
3400-3200Medium, BroadN-H Stretch (Amine)
3300-2500Strong, Very BroadO-H Stretch (Carboxylic Acid)
~1700StrongC=O Stretch (Carboxylic Acid)
~1620StrongC=C and C=N Stretch (Aromatic Ring)
~1250StrongC-O Stretch (Aryl Ether)

Interpretation and Rationale:

  • N-H and O-H Stretching: The spectrum will be dominated by a very broad absorption in the high-frequency region due to the O-H stretching of the carboxylic acid, which will likely overlap with the N-H stretching of the amine group.

  • C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.

  • Aromatic Ring Stretching: Absorptions corresponding to the C=C and C=N stretching vibrations of the pyridine ring are expected in the 1620-1400 cm⁻¹ region.

  • C-O Stretching: A strong band around 1250 cm⁻¹ will be indicative of the C-O stretching of the aryl ether (methoxy group).

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zInterpretation
168Molecular Ion [M]⁺
151[M - OH]⁺
140[M - CO]⁺
123[M - COOH]⁺
108[M - COOH - CH₃]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The peak at m/z 168 will correspond to the molecular weight of the compound.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common losses include the hydroxyl radical (-OH) from the carboxylic acid, carbon monoxide (-CO), and the entire carboxylic acid group (-COOH). Subsequent loss of a methyl radical from the methoxy group is also plausible.

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and stable) or liquid chromatography.

  • Ionization: Electron Ionization (EI) is a common technique for small molecules. Electrospray ionization (ESI) would also be suitable, likely showing the protonated molecule [M+H]⁺ at m/z 169.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

fragmentation M [M]⁺˙ m/z = 168 frag1 [M-OH]⁺ m/z = 151 M->frag1 - •OH frag2 [M-CO]⁺˙ m/z = 140 M->frag2 - CO frag3 [M-COOH]⁺ m/z = 123 M->frag3 - •COOH frag4 [M-COOH-CH₃]⁺˙ m/z = 108 frag3->frag4 - •CH₃

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

This technical guide provides a robust, predictive framework for the spectral analysis of this compound. The detailed interpretations of the expected NMR, IR, and MS data, along with suggested experimental protocols, offer a valuable resource for scientists working with this compound. While this analysis is based on well-established spectroscopic principles, experimental verification remains the gold standard. This guide serves as a strong starting point for any future experimental characterization of this important molecule.

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-methoxynicotinic acid is a key heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. Its synthesis is a critical step in the development of novel therapeutics. This technical guide provides a comprehensive overview of the viable synthetic pathways to this compound, with a focus on chemical principles, practical experimental protocols, and expert insights into the rationale behind the methodological choices. We will explore a robust pathway commencing from readily available precursors, detailing the key transformations, including regioselective methoxylation, esterification, amination, and final hydrolysis.

Introduction: The Significance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs and clinical candidates. The presence of the amino and carboxylic acid groups on the pyridine ring provides versatile handles for further chemical modifications, allowing for the exploration of diverse chemical space. The methoxy group at the 6-position can modulate the electronic properties and metabolic stability of the final compounds. Consequently, efficient and scalable access to this compound is of paramount importance for the advancement of drug development programs targeting various disease areas.

Part 1: Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound, suggests a convergent strategy. The primary disconnection is at the C-N bond of the amino group and the C-O bond of the carboxylic acid. This leads to the key intermediate, a 2-halo-6-methoxynicotinic acid derivative, which can be accessed from simpler precursors.

G This compound This compound Methyl 2-amino-6-methoxynicotinate Methyl 2-amino-6-methoxynicotinate This compound->Methyl 2-amino-6-methoxynicotinate Hydrolysis Methyl 2-chloro-6-methoxynicotinate Methyl 2-chloro-6-methoxynicotinate Methyl 2-amino-6-methoxynicotinate->Methyl 2-chloro-6-methoxynicotinate Amination 2-Chloro-6-methoxynicotinic acid 2-Chloro-6-methoxynicotinic acid Methyl 2-chloro-6-methoxynicotinate->2-Chloro-6-methoxynicotinic acid Esterification 2,6-Dichloronicotinic acid 2,6-Dichloronicotinic acid 2-Chloro-6-methoxynicotinic acid->2,6-Dichloronicotinic acid Regioselective Methoxylation

Caption: Retrosynthetic analysis of this compound.

This guide will focus on a practical and well-documented synthetic sequence starting from 2,6-dichloronicotinic acid. This starting material is commercially available and provides a convergent entry point to the target molecule.

Part 2: Key Synthetic Transformations and Mechanistic Insights

Step 1: Regioselective Methoxylation of 2,6-Dichloronicotinic Acid

The initial step involves the selective replacement of one chlorine atom with a methoxy group. The 2- and 6-positions of the pyridine ring are electronically distinct, allowing for regioselective substitution. The electron-withdrawing carboxylic acid group at the 3-position activates the ring for nucleophilic aromatic substitution (SNAr). The 6-position is generally more susceptible to nucleophilic attack than the 2-position in such systems.

Expertise & Experience: Microwave-assisted synthesis has emerged as a powerful tool to accelerate this transformation and improve regioselectivity.[1] The focused heating and rapid temperature elevation provided by microwaves can significantly reduce reaction times and minimize the formation of the undesired 2-methoxy isomer.

G 2,6-Dichloronicotinic acid 2,6-Dichloronicotinic acid 2-Chloro-6-methoxynicotinic acid 2-Chloro-6-methoxynicotinic acid 2,6-Dichloronicotinic acid->2-Chloro-6-methoxynicotinic acid NaOMe, MeOH, Microwave

Caption: Regioselective methoxylation of 2,6-dichloronicotinic acid.

Step 2: Esterification of 2-Chloro-6-methoxynicotinic Acid

To facilitate the subsequent amination step and improve solubility in organic solvents, the carboxylic acid is converted to its methyl ester. Standard esterification procedures, such as Fischer esterification (acid-catalyzed reaction with methanol) or reaction with a methylating agent like methyl iodide in the presence of a base, can be employed. The use of silver carbonate and methyl iodide provides a mild and efficient method for this conversion.[2]

Step 3: Amination of Methyl 2-Chloro-6-methoxynicotinate

The introduction of the amino group at the 2-position is a crucial step. This can be achieved through several methods:

Method A: Protected Amination and Deprotection

A reliable approach involves a two-step sequence using a protected amine, such as p-methoxybenzylamine, followed by deprotection.[1] This method offers good control and avoids potential side reactions. The reaction with p-methoxybenzylamine is also amenable to microwave acceleration. The subsequent deprotection is typically achieved through catalytic hydrogenation.

G cluster_0 Method A: Protected Amination Methyl 2-chloro-6-methoxynicotinate Methyl 2-chloro-6-methoxynicotinate Intermediate Amine Intermediate Amine Methyl 2-chloro-6-methoxynicotinate->Intermediate Amine p-Methoxybenzylamine, Microwave Methyl 2-amino-6-methoxynicotinate Methyl 2-amino-6-methoxynicotinate Intermediate Amine->Methyl 2-amino-6-methoxynicotinate H2, Pd/C G Methyl 2-amino-6-methoxynicotinate Methyl 2-amino-6-methoxynicotinate This compound This compound Methyl 2-amino-6-methoxynicotinate->this compound 1. NaOH, H2O/MeOH 2. H+

References

The Strategic Utility of 2-Amino-6-methoxynicotinic Acid in Synthetic Chemistry: A Technical Primer

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – 2-Amino-6-methoxynicotinic acid has emerged as a pivotal building block in the landscape of organic synthesis, offering a versatile scaffold for the construction of complex molecules with significant applications in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of its synthesis, reactivity, and strategic application, tailored for researchers, scientists, and professionals in drug development.

Core Attributes of this compound

This compound, with the chemical formula C7H8N2O3, is a trifunctional organic compound featuring an amine group, a carboxylic acid, and a methoxy ether integrated into a pyridine ring.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor for a diverse array of chemical transformations.

PropertyValueSource
CAS Number 1196156-84-9[2]
Molecular Weight 168.15 g/mol [1]
Molecular Formula C7H8N2O3[1]
Storage 2-8°C, sealed in dry, dark place[1]

Synthesis and Derivatization: A Methodological Overview

The synthesis of nicotinic acid derivatives is a cornerstone of many research endeavors. While specific high-yield protocols for this compound are proprietary, general methodologies for analogous structures provide a foundational understanding. For instance, the synthesis of 2-amino-6-methylnicotinic acid often involves a multi-step process starting from 2-chloro-3-cyano-6-methylpyridine.[3] This process typically includes reaction with an ammonia solution, followed by hydrolysis with a base like potassium hydroxide to yield the final product.[3] Such synthetic strategies highlight the robust nature of the pyridine core and the feasibility of introducing varied functionalities.

The true power of this compound lies in its capacity as a versatile building block.[][5] Its functional groups provide three key reaction sites for diversification.

Amide Bond Formation: The Gateway to Bioactive Molecules

The carboxylic acid moiety is a prime handle for amide coupling reactions, a fundamental transformation in medicinal chemistry.[6] This reaction allows for the linkage of the nicotinic acid core to a vast array of primary and secondary amines, generating extensive libraries of compounds for biological screening.[7]

Workflow for a Typical Amide Coupling Reaction:

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Acid This compound Activation Carboxylic Acid Activation Acid->Activation + Coupling Agent Amine R-NH2 Coupling Nucleophilic Attack by Amine Amine->Coupling + Base Coupling_Agent Coupling Agent (e.g., HATU, DCC) Base Base (e.g., DIPEA, TEA) Activation->Coupling Activated Intermediate Amide Amide Product Coupling->Amide

Caption: Generalized workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a widely employed method for efficient amide bond formation.[7][8]

  • Materials:

    • This compound

    • Desired amine

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

    • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

    • Anhydrous solvent (e.g., DMF, Isopropylacetate)

  • Procedure:

    • Dissolve this compound (1 equivalent) and HATU (1.2 equivalents) in the anhydrous solvent in a reaction vessel under an inert atmosphere.[7]

    • Add the desired amine (1.1 equivalents) to the solution.[7]

    • Slowly add DIPEA or TEA (2-3 equivalents) to the reaction mixture.[7][8]

    • Stir the reaction at room temperature and monitor its progress using a suitable chromatographic method (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.[7]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Coupling ReagentBaseSolventTypical YieldReference
HATUDIPEAIsopropylacetate88%[7]
HATUTEADMF55%[7]

The choice of coupling reagent and base is critical and can significantly impact reaction efficiency and prevent side reactions like racemization in chiral substrates.[6]

Transformations of the Amino Group

The 2-amino group offers another avenue for structural diversification. It can undergo a variety of reactions, including:

  • N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents.

  • Sulfonamide Formation: Reacting with sulfonyl chlorides to produce sulfonamides, a common motif in pharmaceuticals.

  • Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or similar reactions to introduce a range of other functional groups (e.g., -OH, -Cl, -Br, -CN).

Reaction Scheme for Amino Group Modification:

Amino_Modification cluster_products Potential Products Start 2-Amino-6-methoxynicotinic Acid Derivative Alkylated N-Alkylated Product Start->Alkylated + R-X, Base Sulfonamide Sulfonamide Start->Sulfonamide + R-SO2Cl, Base Diazotized Diazonium Salt Intermediate Start->Diazotized + NaNO2, HCl Sandmeyer Sandmeyer Product (-OH, -Cl, -Br, -CN) Diazotized->Sandmeyer + Cu(I) salt

Caption: Pathways for modifying the amino group.

Strategic Applications in Drug Discovery and Beyond

The derivatives of 2-aminonicotinic acid are prevalent in pharmacologically active compounds.[9] The nicotinic acid scaffold is a key component in various therapeutic agents, including anti-inflammatory drugs.[9][10] For example, Flunixin, a non-steroidal anti-inflammatory drug (NSAID), is a 2-(arylamino)nicotinic acid derivative.[9]

The ability to readily synthesize libraries of amides and other derivatives from this compound makes it an invaluable tool for structure-activity relationship (SAR) studies.[11] By systematically modifying the substituents on the nicotinic acid core, medicinal chemists can fine-tune the pharmacological properties of a lead compound to enhance potency, selectivity, and pharmacokinetic profiles.[11]

Furthermore, substituted aminopyridines, including those derived from this compound, have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[12][13][14]

Conclusion

This compound stands as a testament to the power of well-designed building blocks in modern organic synthesis. Its trifunctional nature provides a robust platform for the efficient construction of diverse and complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of the reactivity and synthetic potential of this compound is essential for accelerating innovation and developing next-generation molecules.

References

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of 2-Aminonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Architect of Bioactivity

In the vast landscape of heterocyclic chemistry, the pyridine ring stands as a cornerstone of countless biologically active molecules. Among its myriad derivatives, 2-aminonicotinic acid, a seemingly simple scaffold, has quietly carved a significant niche in the annals of synthetic and medicinal chemistry. This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of 2-aminonicotinic acid and its derivatives. We will journey from its early synthetic origins to its current-day impact on drug discovery and agrochemicals, offering field-proven insights and detailed methodologies for the modern researcher. This document is designed not as a rigid template, but as a structured narrative that delves into the causality behind experimental choices and the logical progression of scientific inquiry that has cemented the importance of this versatile molecule.

The Genesis of a Scaffold: Discovery and Historical Synthesis

The story of 2-aminonicotinic acid is intrinsically linked to the broader history of nicotinic acid (niacin or vitamin B3). While nicotinic acid was first synthesized in 1867 through the oxidation of nicotine, the introduction of the amino group at the 2-position, creating 2-aminonicotinic acid (also known as 2-aminopyridine-3-carboxylic acid), unlocked a new realm of chemical reactivity and biological potential.

Early seminal work in the 1940s and 1950s laid the groundwork for the synthesis of this crucial intermediate. While accessing the full text of these early publications can be challenging, the available literature points to two primary pioneering routes that have been refined over the decades.

The Classic Approach: Amination of 2-Chloronicotinic Acid

One of the most enduring and conceptually straightforward methods for the synthesis of 2-aminonicotinic acid involves the nucleophilic aromatic substitution of 2-chloronicotinic acid with ammonia.[1] This reaction leverages the electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group to activate the 2-position towards nucleophilic attack.

Experimental Protocol: Synthesis of 2-Aminonicotinic Acid from 2-Chloronicotinic Acid

  • Materials: 2-Chloronicotinic acid, aqueous ammonia (25%), copper(II) acetate monohydrate (optional, as catalyst), 1-methyl-pyrrolidin-2-one (NMP) or other suitable high-boiling polar aprotic solvent.

  • Procedure:

    • To a sealed reaction vessel, add 2-chloronicotinic acid (1 equivalent), NMP, and aqueous ammonia (10-20 equivalents).

    • A catalytic amount of copper(II) acetate monohydrate can be added to facilitate the reaction.

    • The reaction mixture is heated to 110-150 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is then diluted with water and the pH is adjusted to the isoelectric point of 2-aminonicotinic acid (around pH 3-4) using a mineral acid (e.g., HCl).

    • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

  • Causality of Experimental Choices:

    • The use of a high-boiling polar aprotic solvent like NMP is crucial for achieving the necessary reaction temperature and ensuring the solubility of the reactants.

    • A large excess of ammonia is used to drive the reaction to completion and minimize the formation of side products.

    • The copper catalyst, while not always essential, can significantly improve the reaction rate and yield by facilitating the displacement of the chloride.

    • Acidification is a critical step to neutralize the reaction mixture and precipitate the amphoteric 2-aminonicotinic acid product.

The Quinoline Route: A Four-Step Transformation

An alternative and elegant synthesis of 2-aminonicotinic acid begins with the readily available bicyclic heterocycle, quinoline.[2] This multi-step process involves an oxidative cleavage of the benzene ring, followed by a series of transformations to introduce the amino group.

Workflow of 2-Aminonicotinic Acid Synthesis from Quinoline

G Quinoline Quinoline Oxidation Oxidation (e.g., KMnO4 or NaClO3/H2SO4/CuSO4) Quinoline->Oxidation Pyridine23DCA 2,3-Pyridinedicarboxylic Acid Oxidation->Pyridine23DCA Dehydration Intramolecular Dehydration (Acetic Anhydride) Pyridine23DCA->Dehydration Anhydride 2,3-Pyridinedicarboxylic Anhydride Dehydration->Anhydride Ammonolysis Ammonolysis Anhydride->Ammonolysis Amide 2,3-Pyridinedicarboxylic Acid Amide Ammonolysis->Amide Hofmann Hofmann Rearrangement (e.g., Br2, NaOH) Amide->Hofmann Product 2-Aminonicotinic Acid Hofmann->Product

Caption: A four-step synthesis of 2-aminonicotinic acid starting from quinoline.

Experimental Protocol: Key Steps in the Quinoline to 2-Aminonicotinic Acid Conversion

  • Step 1: Oxidation of Quinoline: Quinoline is oxidized to 2,3-pyridinedicarboxylic acid. While potassium permanganate (KMnO4) can be used, a more efficient and scalable method utilizes sodium chlorate (NaClO3) in the presence of sulfuric acid and a copper sulfate catalyst, with reported yields of up to 65.2%.[2]

  • Step 2: Intramolecular Dehydration: The resulting 2,3-pyridinedicarboxylic acid is treated with a dehydrating agent, such as acetic anhydride, to form the cyclic 2,3-pyridinedicarboxylic anhydride.

  • Step 3: Ammonolysis: The anhydride is then subjected to ammonolysis, where it reacts with ammonia to open the ring and form the corresponding 2,3-pyridinedicarboxylic acid amide.

  • Step 4: Hofmann Rearrangement: The crucial step of introducing the amino group at the 2-position is achieved through a Hofmann rearrangement of the amide.[3][4][5] This reaction, typically carried out using bromine and sodium hydroxide, involves the conversion of the amide to an isocyanate intermediate, which is then hydrolyzed to the primary amine with the loss of a carbon atom as carbon dioxide.

  • Trustworthiness of the Protocol: This multi-step synthesis, while more complex, is a self-validating system. Each intermediate can be isolated and characterized, ensuring the purity of the material proceeding to the next step. The final Hofmann rearrangement is a classic and well-understood named reaction in organic chemistry, lending a high degree of confidence to the outcome.

The Pharmacological Promise: 2-Aminonicotinic Acid Derivatives in Drug Discovery

The true value of 2-aminonicotinic acid lies in its role as a versatile scaffold for the synthesis of a diverse array of biologically active derivatives. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid that can be readily converted to esters and amides, provides a rich platform for chemical modification.

A New Frontier in Antifungal Therapy

One of the most promising applications of 2-aminonicotinic acid derivatives is in the development of novel antifungal agents. A series of 2-aminonicotinamide derivatives have demonstrated potent in vitro activity against a range of clinically important fungi, including drug-resistant strains of Candida albicans.

Mechanism of Action: Inhibition of GPI-Anchored Protein Biosynthesis

These antifungal derivatives act by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi. GPI anchors are complex glycolipids that attach proteins to the cell surface, playing a critical role in cell wall integrity, adhesion, and virulence. By disrupting this pathway, the 2-aminonicotinamide derivatives compromise the fungal cell wall, leading to cell death.

Signaling Pathway of GPI-Anchor Biosynthesis Inhibition

G Derivative 2-Aminonicotinamide Derivative Enzyme GPI Biosynthesis Enzymes Derivative->Enzyme Inhibition GPI GPI Anchor Precursor Enzyme->GPI Synthesis Protein Cell Surface Protein GPI->Protein Attachment AnchoredProtein GPI-Anchored Protein Protein->AnchoredProtein CellWall Fungal Cell Wall Integrity AnchoredProtein->CellWall Maintenance Inhibition

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-6-methoxynicotinic Acid from 2-Chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-amino-6-methoxynicotinic acid, a valuable building block in pharmaceutical and materials science. We will explore the conversion of readily available 2-chloronicotinic acid derivatives through a detailed examination of two primary synthetic routes: a classical nucleophilic aromatic substitution (SNAr) and a modern palladium-catalyzed Buchwald-Hartwig amination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and practical considerations to ensure successful and safe execution.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active compounds and functional materials. The strategic placement of the amino and methoxy groups on the pyridine ring allows for diverse downstream functionalization, making it a sought-after scaffold in drug discovery.

The primary challenge in synthesizing this molecule lies in the selective introduction of the amino and methoxy groups onto the pyridine core. Starting from 2-chloronicotinic acid derivatives offers a cost-effective and versatile approach. This guide will focus on two robust methods to achieve this transformation, each with its own set of advantages and considerations.

Strategic Overview:

Our synthetic approach begins with the protection of the carboxylic acid functionality of 2-chloronicotinic acid, typically via esterification, to prevent unwanted side reactions. Following this, the core transformation involves the sequential or direct substitution of the chlorine atom and introduction of the amino and methoxy groups. Finally, deprotection of the carboxylic acid yields the target molecule.

Mechanistic Considerations: Understanding the "Why"

A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a classical and often cost-effective method for the amination and methoxylation of electron-deficient aromatic rings like the pyridine nucleus. The reaction proceeds through a two-step addition-elimination mechanism.[1]

  • Activation: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid (or its ester derivative) at the 3-position makes the carbon at the 2-position electrophilic and susceptible to nucleophilic attack.

  • Addition: A strong nucleophile, such as an alkoxide (for methoxylation) or an amine/ammonia source (for amination), attacks the C2 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electron-withdrawing groups.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted product.

The order of addition of the methoxy and amino groups can be crucial and is often determined by the specific substrate and reaction conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, particularly for substrates that are less reactive towards traditional SNAr reactions.[3][4] This palladium-catalyzed cross-coupling reaction offers milder reaction conditions and broader substrate scope.[5]

The catalytic cycle, in simplified terms, involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the 2-chloropyridine derivative.

  • Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.

  • Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.

The choice of palladium precursor, ligand, and base is critical for the success of this reaction. Sterically hindered phosphine ligands are often employed to facilitate the reductive elimination step.[3]

Visualizing the Synthesis

Overall Synthetic Workflow

The following diagram outlines the general synthetic pathway from a 2-chloronicotinic acid derivative to the final product.

G cluster_0 Preparation of Starting Material cluster_1 Core Transformation cluster_A Route A: Nucleophilic Aromatic Substitution cluster_B Route B: Palladium-Catalyzed Amination cluster_2 Final Deprotection 2-Chloronicotinic_acid 2-Chloronicotinic Acid Esterification Esterification (e.g., SOCl₂, MeOH) 2-Chloronicotinic_acid->Esterification 2-Chloro-nicotinate_ester Methyl 2-Chloronicotinate Esterification->2-Chloro-nicotinate_ester 2-Chloro-nicotinate_ester->Route_A Route A: SNAr 2-Chloro-nicotinate_ester->Route_B Route B: Buchwald-Hartwig Methoxylation Methoxylation (NaOMe, MeOH) 2-Chloro-nicotinate_ester->Methoxylation Buchwald_Hartwig Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, Amine source) 2-Chloro-nicotinate_ester->Buchwald_Hartwig Intermediate_A Methyl 2-Methoxy-6-chloronicotinate (if sequential) Methoxylation->Intermediate_A Amination_SNAr Amination (NH₃ or NaNH₂) Product_Ester_A Methyl 2-Amino-6-methoxynicotinate Amination_SNAr->Product_Ester_A Intermediate_A->Amination_SNAr Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Product_Ester_A->Hydrolysis Product_Ester_B Methyl 2-Amino-6-methoxynicotinate Buchwald_Hartwig->Product_Ester_B Product_Ester_B->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

Safety First: Always conduct a thorough risk assessment before starting any chemical synthesis. Handle all reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[6][7][8]

Protocol 1: Synthesis via Sequential Nucleophilic Aromatic Substitution

This protocol details a two-step SNAr approach involving initial methoxylation followed by amination.

Step 1: Synthesis of Methyl 2-methoxy-6-chloronicotinate

ReagentMolar Equiv.MW ( g/mol )Amount
Methyl 2,6-dichloronicotinate1.0206.0210.3 g (50 mmol)
Sodium Methoxide (25% in MeOH)1.0554.0211.35 g (52.5 mmol)
Methanol (anhydrous)-32.04100 mL

Procedure:

  • To a stirred solution of methyl 2,6-dichloronicotinate in anhydrous methanol in a round-bottom flask equipped with a reflux condenser, add the sodium methoxide solution dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water (100 mL) and ethyl acetate (100 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford methyl 2-methoxy-6-chloronicotinate as a white solid.

Step 2: Synthesis of Methyl 2-amino-6-methoxynicotinate

ReagentMolar Equiv.MW ( g/mol )Amount
Methyl 2-methoxy-6-chloronicotinate1.0201.618.06 g (40 mmol)
Sodium Amide (NaNH₂)1.539.012.34 g (60 mmol)
Anhydrous Liquid Ammonia-17.03~100 mL
Anhydrous Toluene-92.1450 mL

!!! EXTREME CAUTION: Sodium amide is a highly reactive and water-sensitive reagent that can form explosive peroxides upon storage.[9] Handle only under an inert atmosphere and take appropriate safety precautions.[6][10] Quench any excess reagent carefully.

Procedure:

  • In a flame-dried, three-necked flask equipped with a dry ice condenser, mechanical stirrer, and nitrogen inlet, condense approximately 100 mL of anhydrous liquid ammonia at -78 °C (dry ice/acetone bath).

  • Carefully add sodium amide in portions to the liquid ammonia with stirring.

  • Add a solution of methyl 2-methoxy-6-chloronicotinate in anhydrous toluene dropwise to the sodium amide suspension.

  • Allow the reaction mixture to slowly warm to room temperature overnight, allowing the ammonia to evaporate.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 2-amino-6-methoxynicotinate.

Step 3: Hydrolysis to this compound

ReagentMolar Equiv.MW ( g/mol )Amount
Methyl 2-amino-6-methoxynicotinate1.0182.185.47 g (30 mmol)
Sodium Hydroxide3.040.003.60 g (90 mmol)
Water-18.0250 mL
Methanol-32.0450 mL

Procedure:

  • Dissolve methyl 2-amino-6-methoxynicotinate in a mixture of methanol and water.

  • Add sodium hydroxide and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer to pH 4-5 with 2M hydrochloric acid at 0 °C.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Protocol 2: Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a direct amination of a 2-chloro-6-methoxypyridine intermediate.

Step 1: Synthesis of Methyl 2-chloro-6-methoxynicotinate (as described in Protocol 1, Step 1)

Step 2: Buchwald-Hartwig Amination to form Methyl 2-amino-6-methoxynicotinate

ReagentMolar Equiv.MW ( g/mol )Amount
Methyl 2-chloro-6-methoxynicotinate1.0201.614.03 g (20 mmol)
Benzophenone Imine1.2181.244.35 g (24 mmol)
Pd₂(dba)₃0.01915.72183 mg (0.2 mmol)
Xantphos0.03578.68347 mg (0.6 mmol)
Sodium tert-butoxide1.496.102.69 g (28 mmol)
Anhydrous Toluene-92.14100 mL

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by methyl 2-chloro-6-methoxynicotinate and benzophenone imine.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The resulting residue contains the imine-protected product.

  • To deprotect, dissolve the residue in tetrahydrofuran (THF, 50 mL) and add 2M hydrochloric acid (50 mL). Stir vigorously at room temperature for 2-4 hours.

  • Neutralize the mixture with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield methyl 2-amino-6-methoxynicotinate.

Step 3: Hydrolysis to this compound (as described in Protocol 1, Step 3)

Characterization and Data Analysis

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point: As a preliminary indicator of purity.

Troubleshooting and Field-Proven Insights

  • Incomplete SNAr Reactions: If SNAr reactions are sluggish, ensure all reagents and solvents are anhydrous. For the amination step, the quality of the sodium amide is critical. Older or discolored sodium amide may be less reactive and potentially hazardous.[9]

  • Low Yields in Buchwald-Hartwig Amination: The choice of ligand is crucial. While Xantphos is a good starting point, other ligands may provide better results depending on the specific substrate. Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst.

  • Purification Challenges: The final product, this compound, is amphoteric, which can sometimes complicate purification. Careful control of pH during precipitation is key to maximizing recovery and purity. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective final purification step.

Conclusion

The synthesis of this compound from 2-chloronicotinic acid derivatives is a versatile and scalable process. Both the classical SNAr and the modern Buchwald-Hartwig amination routes offer reliable methods to access this important building block. The choice between these methods will depend on factors such as substrate reactivity, available equipment, and cost considerations. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this valuable compound for their research and development needs.

References

HPLC analysis method for "2-Amino-6-methoxynicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Robust HPLC Method for the Analysis of 2-Amino-6-methoxynicotinic acid

Abstract

This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The isocratic reversed-phase HPLC (RP-HPLC) method described herein is optimized for accuracy, precision, and high-throughput, rendering it suitable for routine quality control and research applications within the pharmaceutical industry. This document serves as a comprehensive guide, covering all stages from sample preparation to data analysis, and provides scientific justification for the selection of critical method parameters to ensure analytical integrity and reproducibility.

Introduction

This compound is a vital chemical intermediate in the synthesis of numerous pharmaceutical compounds.[1][2][3] The purity and concentration of this precursor are critical quality attributes that directly influence the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a validated and dependable analytical method for its quantification is indispensable. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, owing to its exceptional resolution, sensitivity, and specificity.[4]

This guide offers a meticulous protocol for the HPLC analysis of this compound, developed with an emphasis on scientific rationale and practical laboratory implementation. The method is designed for straightforward transfer and adaptation across various laboratory environments.

Physicochemical Properties and Chromatographic Strategy

The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical characteristics.

  • Structure and Polarity: this compound is a substituted pyridine derivative, containing both a basic amino group and an acidic carboxylic acid group, which classifies it as an amphoteric molecule. This dual functionality makes its retention behavior highly dependent on the pH of the mobile phase.

  • pKa and Ionization: The pKa values of the amino and carboxylic acid functional groups govern the molecule's net charge at a specific pH. In reversed-phase chromatography, analyte retention is strongly influenced by polarity, which in turn is dictated by the ionization state.[5] Therefore, precise control of the mobile phase pH is paramount for achieving consistent retention times and symmetrical peak shapes.

  • UV Absorbance: The presence of the substituted pyridine ring, a chromophore, allows for detection using a UV spectrophotometer. Determining the wavelength of maximum absorbance (λmax) is crucial for maximizing detection sensitivity.

Considering these properties, a reversed-phase HPLC method coupled with UV detection is the most logical analytical approach. The mobile phase must incorporate a buffer to maintain a constant pH, thereby ensuring reproducible ionization and retention of the analyte.[6]

Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (Purity ≥97%)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade, e.g., Milli-Q)

Instrumentation and Chromatographic Conditions

The following table outlines the recommended HPLC system configuration and operational parameters.

ParameterRecommended ConditionRationale
HPLC System Standard HPLC system with a UV detectorThe method's robustness allows for compatibility with most commercially available HPLC instruments.[7]
Column C18, 4.6 x 250 mm, 5 µmC18 columns provide excellent retention and separation for a wide array of organic molecules, including those of moderate polarity like this compound. The specified dimensions and particle size offer an optimal balance between separation efficiency and system backpressure.[6]
Mobile Phase Acetonitrile : 0.05M KH2PO4 buffer (pH 3.0) (30:70, v/v)The phosphate buffer is essential for controlling the pH to ensure consistent analyte ionization and retention. A pH of 3.0 will suppress the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the non-polar C18 stationary phase. Acetonitrile acts as the organic modifier to facilitate elution.[8][9]
Flow Rate 1.0 mL/minThis is a standard flow rate that typically provides good separation efficiency and practical run times for analytical separations.
Injection Volume 10 µLA conventional injection volume that balances the need for sensitivity with the risk of column overloading.
Column Temperature 30 °CMaintaining a stable column temperature is critical for ensuring reproducible retention times by minimizing fluctuations in mobile phase viscosity.
Detection UV at 254 nmThis wavelength is commonly effective for aromatic compounds and is expected to provide good sensitivity for the analyte. For optimal performance, it is recommended to experimentally determine the λmax of the compound.
Run Time 10 minutesThis duration is sufficient to allow for the elution of the analyte and potential impurities, followed by column re-equilibration before the next injection.
Preparation of Solutions

3.3.1. Buffer Preparation (0.05M KH2PO4, pH 3.0)

  • Accurately weigh 6.8 g of KH2PO4 and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter that could damage the HPLC system.

3.3.2. Mobile Phase Preparation

  • Combine 300 mL of acetonitrile with 700 mL of the prepared phosphate buffer.

  • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration) prior to use to prevent the formation of air bubbles, which can cause pump cavitation and baseline instability.

3.3.3. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to create a stock solution.

  • Prepare a series of working standard solutions by performing further dilutions of the stock solution with the mobile phase to construct a calibration curve.

3.3.4. Sample Solution Preparation

  • Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume using the mobile phase.

  • Filter the resulting sample solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate contamination.

Analytical Workflow

The diagram below provides a visual representation of the complete analytical workflow, from initial solution preparation to final data quantification.

HPLC_Workflow Figure 1: HPLC Analysis Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Buffer Prepare Phosphate Buffer (pH 3.0) MobilePhase Prepare Mobile Phase (ACN:Buffer) Buffer->MobilePhase Standard Prepare Standard Solutions MobilePhase->Standard Sample Prepare Sample Solutions MobilePhase->Sample SystemPrep System Equilibration MobilePhase->SystemPrep Injection Inject Standard/Sample Standard->Injection Sample->Injection SystemPrep->Injection Separation Chromatographic Separation Injection->Separation C18 Column Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte in Sample Integration->Quantification Calibration->Quantification

Caption: A schematic of the HPLC analysis workflow, from solution preparation to data quantification.

System Suitability Testing (SST)

Prior to commencing sample analysis, it is mandatory to verify the performance of the HPLC system by conducting a system suitability test, as per pharmacopeial guidelines.[7][10] This ensures the system is operating correctly and is capable of generating reliable and reproducible results.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0% (for n≥5 injections)
%RSD of Retention Time ≤ 1.0% (for n≥5 injections)

Data Analysis and Quantification

The concentration of this compound in the sample is determined using the external standard calibration method.

  • Calibration Curve: Inject a series of standard solutions at different known concentrations. Construct a calibration curve by plotting the peak area against the corresponding concentration. The curve must exhibit linearity with a correlation coefficient (r²) of ≥ 0.999.

  • Quantification: Inject the prepared sample solution and determine the peak area of the analyte. The concentration of this compound in the sample can then be calculated using the linear regression equation derived from the calibration curve.

Method Validation Principles

For application in a regulated environment, this analytical method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13] The validation process must rigorously demonstrate the method's:

  • Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities, degradants, or matrix components.

  • Linearity: The capacity to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentration limits for which the method has been proven to be accurate, precise, and linear.

  • Accuracy: The degree of closeness between the measured value and the true value.

  • Precision: The level of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This encompasses repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: The ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.

Conclusion

This application note details a straightforward and dependable RP-HPLC method for the quantitative analysis of this compound. The comprehensive protocol, complete with the scientific rationale for parameter selection, provides a robust framework for researchers, scientists, and drug development professionals to successfully implement this method. Adherence to the specified system suitability criteria and the principles of method validation will ensure the generation of accurate, reliable, and reproducible data for both quality control and research and development purposes.

References

Mastering the Purification of 2-Amino-6-methoxynicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. 2-Amino-6-methoxynicotinic acid, a substituted pyridine derivative, serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its structural features—a carboxylic acid, an amino group, and a methoxy group on a pyridine ring—present unique challenges and opportunities for purification. This guide provides an in-depth exploration of the principles and practical protocols for the purification of this important synthetic intermediate, designed for researchers, scientists, and drug development professionals.

The Imperative of Purity

The presence of impurities, even in trace amounts, can have significant consequences, ranging from altered pharmacological activity to unforeseen toxicity. For a versatile intermediate like this compound, achieving high purity is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final compound. The purification strategies outlined herein are designed to be robust and adaptable, allowing for the removal of common impurities encountered during its synthesis, such as starting materials, byproducts, and reagents.

Physicochemical Properties at a Glance

A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.

PropertyValueSource
CAS Number 1196156-84-9[2][3][4][5]
Molecular Formula C₇H₈N₂O₃[3][4]
Molecular Weight 168.15 g/mol [3][4]
Appearance Off-white to light tan powder[6][7]
Storage 2-8°C, sealed in dry, dark place[3][4]

The presence of both an acidic carboxylic acid group and a basic amino group makes this compound an amphoteric molecule. This characteristic is a powerful lever that can be exploited in purification techniques such as acid-base extraction and pH-controlled crystallization.

Purification Strategies: From the Bench to Scale-Up

The choice of purification method depends on several factors, including the nature and quantity of impurities, the desired final purity, and the scale of the operation. We will explore three primary techniques: Recrystallization, Acid-Base Extraction, and Chromatography.

Recrystallization: The Workhorse of Purification

Recrystallization is a cornerstone technique for purifying solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.

The ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: To dissolve the compound completely.

  • Low solubility at low temperatures: To maximize the recovery of the purified compound upon cooling.

  • Favorable impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for removal by hot filtration).

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

For this compound, its polar nature suggests the use of polar solvents. Water is often a good starting point for nicotinic acid derivatives.[8] The amphoteric nature also allows for pH-adjusted recrystallization, where the compound is dissolved at a pH where it is highly soluble (either as a salt) and then precipitated by adjusting the pH to its isoelectric point, where it is least soluble.

Objective: To purify crude this compound by single-solvent recrystallization.

Materials:

  • Crude this compound

  • High-purity water (or other selected solvent)

  • Activated carbon (optional, for color removal)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent (e.g., water). Heat the mixture to boiling with gentle stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Troubleshooting:

  • Oiling out: If the compound separates as an oil instead of crystals, reheat the solution to dissolve the oil, add more solvent, and cool more slowly.

  • Poor recovery: This can result from using too much solvent or cooling too quickly. The mother liquor can be concentrated to recover more material.[9]

  • Persistent color: For stubborn colored impurities, a pre-recrystallization melt step, as described for crude yellow nicotinic acid, may be beneficial.[10]

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation A Crude Compound in Flask B Add Minimal Hot Solvent A->B C Complete Dissolution B->C D Add Activated Carbon (Optional) C->D E Hot Filtration C->E If no carbon needed D->E F Slow Cooling E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K High Purity This compound J->K Pure Product

Caption: Workflow for the recrystallization of this compound.

Acid-Base Extraction: Exploiting Amphotericity

The presence of both an amino group (basic) and a carboxylic acid group (acidic) makes this compound an ideal candidate for purification by acid-base extraction. This technique separates compounds based on their different solubilities in aqueous and organic solvents as a function of pH.

  • In acidic solution (low pH): The amino group is protonated (-NH₃⁺), forming a salt that is typically soluble in water.

  • In basic solution (high pH): The carboxylic acid group is deprotonated (-COO⁻), forming a salt that is also typically soluble in water.

  • At the isoelectric point (pI): The molecule exists as a zwitterion, where both the amino and carboxylic acid groups are ionized. At this pH, the net charge is zero, and the solubility in water is at its minimum.

This behavior allows for the separation of the target compound from non-ionizable organic impurities.

Objective: To purify this compound by separating it from neutral organic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or ethyl acetate (organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl. The protonated this compound will move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. The organic layer can be discarded or processed to recover other components.

  • Basification and Precipitation: Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH with stirring to adjust the pH to the isoelectric point of the compound. The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum.

AcidBase_Extraction_Workflow cluster_layers Phase Separation A Crude Product in Organic Solvent B Add 1M HCl (aq) Shake in Separatory Funnel A->B C Aqueous Layer (Protonated Product) B->C D Organic Layer (Neutral Impurities) B->D E Adjust Aqueous Layer pH with 1M NaOH C->E F Precipitation of Pure Product E->F G Filter, Wash, and Dry F->G H Purified Product G->H

Caption: Workflow for acid-base extraction of this compound.

Chromatography: For High-Purity Requirements

When very high purity is required, or when dealing with impurities that have similar solubility properties to the target compound, chromatographic techniques are invaluable.

TLC is a quick and effective method for assessing the purity of a sample and for optimizing the conditions for column chromatography.[9] For amino acids, a common mobile phase is a mixture of butanol, acetic acid, and water.[11] The spots can be visualized using a UV lamp or by staining with an appropriate reagent like ninhydrin, which reacts with the primary amine to produce a colored spot.[11]

For preparative purification, column chromatography is employed. The choice of stationary phase (e.g., silica gel or alumina) and mobile phase (eluent) is critical.

Protocol for Silica Gel Column Chromatography:

Objective: To achieve high-purity this compound.

Materials:

  • Crude this compound

  • Silica gel (appropriate mesh size)

  • Eluent (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of acetic acid or methanol for more polar compounds)

  • Chromatography column

  • Fraction collector or test tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column and collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Purity Assessment

After purification, it is crucial to assess the purity of the this compound. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.[9][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound and can help identify impurities.[3][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with different chemical structures.[3]

  • Melting Point Determination: A sharp melting point range close to the literature value is indicative of high purity.

Conclusion

The purification of this compound is a critical step in its utilization as a synthetic intermediate. By leveraging a systematic approach that combines an understanding of its physicochemical properties with the appropriate selection and execution of purification techniques—recrystallization, acid-base extraction, and chromatography—researchers can consistently obtain this valuable compound in high purity. The protocols and insights provided in this guide are intended to empower scientists to tackle the purification challenges effectively, thereby ensuring the quality and reliability of their research and development endeavors.

References

The Strategic Application of 2-Amino-6-methoxynicotinic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Pyridine Building Block

In the landscape of medicinal chemistry and drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical matter. 2-Amino-6-methoxynicotinic acid, a substituted pyridine derivative, has emerged as a highly valuable and versatile building block for the construction of complex heterocyclic compounds. Its intrinsic functionalities—a nucleophilic amino group, a carboxylic acid ripe for amide bond formation or cyclization, and an electron-donating methoxy group—provide a rich chemical handle for a variety of transformations. This guide provides an in-depth exploration of the utility of this compound, with a particular focus on its application in the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocyclic compounds renowned for their diverse biological activities, including their role as potent kinase inhibitors.[1][2]

The strategic placement of the amino and carboxylic acid groups in a 1,2-relationship on the pyridine ring makes this molecule an ideal precursor for cyclocondensation reactions, enabling the facile construction of fused bicyclic systems. The methoxy group at the 6-position not only influences the electronic properties of the pyridine ring but also offers a potential site for further synthetic modification.

Core Synthesis: Construction of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a prominent scaffold in numerous biologically active molecules. Its synthesis from this compound is a testament to the power of cyclocondensation reactions in heterocyclic chemistry. A foundational approach involves the reaction with urea or formamide to construct the pyrimidine ring.

Mechanism of Cyclocondensation

The reaction of this compound with urea is a classic and effective method for the formation of the pyrido[2,3-d]pyrimidine-2,4-dione skeleton. The reaction proceeds through a multi-step mechanism:

  • Initial Nucleophilic Attack: The amino group of this compound acts as a nucleophile, attacking one of the carbonyl carbons of urea.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the carboxylic acid group reacting with the other amino group of the urea moiety.

  • Dehydration: Subsequent dehydration steps lead to the formation of the fused aromatic pyrido[2,3-d]pyrimidine ring system.

A similar pathway is followed when formamide is used, leading to the formation of a pyrido[2,3-d]pyrimidin-4(3H)-one.

Cyclocondensation Mechanism A This compound C Intermediate Adduct A->C Nucleophilic Attack B Urea B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 7-Methoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione D->E Dehydration

Caption: General mechanism for the synthesis of the pyrido[2,3-d]pyrimidine core.

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

This protocol details the synthesis of the core pyrido[2,3-d]pyrimidine scaffold from this compound and urea.

Materials:

  • This compound

  • Urea

  • High-boiling point solvent (e.g., Dowtherm A or mineral oil)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine this compound (1 equivalent) and urea (3-5 equivalents).

  • Add a high-boiling point solvent to create a slurry.

  • Heat the reaction mixture to 160-190 °C and maintain this temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product is typically collected by filtration.

  • Wash the crude product with a suitable solvent like ethanol to remove any unreacted starting materials and byproducts.

  • Recrystallize the solid from a mixture of ethanol and water to obtain the purified 7-methoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Expected Yield: 60-75%

Compound Name Molecular Formula Molecular Weight ( g/mol ) Appearance
7-Methoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneC₈H₇N₃O₃193.16Off-white to pale yellow solid

Application in the Synthesis of Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrido[2,3-d]pyrimidine core can be strategically functionalized to target the ATP-binding site of various kinases.

The 7-methoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione synthesized in Protocol 1 serves as a versatile intermediate for further modifications. For instance, the dione can be converted to the corresponding 2,4-dichloro derivative by treatment with phosphoryl chloride (POCl₃).[1] This dichloro intermediate is then amenable to sequential nucleophilic aromatic substitution reactions, allowing for the introduction of various amine-containing side chains at the 2- and 4-positions, a common strategy in the design of kinase inhibitors.

Kinase Inhibitor Synthesis Workflow Start This compound Step1 Cyclocondensation with Urea Start->Step1 Intermediate1 7-Methoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Step1->Intermediate1 Step2 Chlorination (POCl₃) Intermediate1->Step2 Intermediate2 2,4-Dichloro-7-methoxypyrido[2,3-d]pyrimidine Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (R¹-NH₂) Intermediate2->Step3 Intermediate3 Substituted Intermediate Step3->Intermediate3 Step4 Further Functionalization (R²-NH₂) Intermediate3->Step4 FinalProduct Pyrido[2,3-d]pyrimidine-based Kinase Inhibitor Step4->FinalProduct

Caption: Synthetic workflow from starting material to a kinase inhibitor.

Conclusion and Future Outlook

This compound is a powerful and efficient starting material for the synthesis of complex heterocyclic compounds. Its application in the construction of the pyrido[2,3-d]pyrimidine scaffold highlights its importance in medicinal chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this versatile building block. Future research will undoubtedly continue to uncover novel transformations and applications of this compound, leading to the discovery of new therapeutic agents with improved efficacy and selectivity.

References

"2-Amino-6-methoxynicotinic acid" as a precursor for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Title: The Strategic Utility of 2-Amino-6-methoxynicotinic Acid as a Versatile Precursor for Pharmaceutical Intermediates

Abstract

Substituted pyridine scaffolds are foundational in modern medicinal chemistry, appearing in a vast array of approved therapeutic agents. This compound is an exemplary heterocyclic building block, offering a unique combination of functional groups that enable diverse and strategic synthetic transformations. Its pyridine core, activated by both an electron-donating amino group and a methoxy group, alongside a versatile carboxylic acid handle, makes it a highly valuable precursor for constructing complex active pharmaceutical ingredients (APIs).[] This guide provides an in-depth analysis of the synthetic potential of this compound, explains the chemical principles guiding its reactivity, and furnishes detailed protocols for its application in the synthesis of advanced pharmaceutical intermediates.

Introduction: The Value Proposition of a Multifunctional Building Block

In the quest for novel therapeutics, the efficiency of a synthetic route is paramount. The concept of "pharmaceutical intermediates" revolves around creating stable, characterizable compounds that serve as stepping stones from basic raw materials to the final, complex API.[] High-quality intermediates are critical for ensuring the purity, yield, and consistency of the final drug product.[]

This compound (CAS No. 1196156-84-9) emerges as a strategic precursor due to its inherent structural features.[2][3] The molecule contains three distinct functional groups—an amine, a methoxy group, and a carboxylic acid—each offering a different avenue for chemical modification. This multi-functionality allows for sequential and regioselective reactions, a key consideration in complex target-oriented synthesis. This document serves as a technical guide for researchers and drug development professionals to harness the full potential of this versatile intermediate.

Physicochemical Properties & Safety Mandates

Proper handling and understanding of a reagent's properties are prerequisites for safe and successful experimentation.

Physical and Chemical Data
PropertyValueSource
CAS Number 1196156-84-9[2][3]
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol N/A
Appearance Typically an off-white to yellow-orange solid[4]
Purity >98% (typical for synthesis-grade)[]
Solubility Soluble in many organic solventsN/A
Safety & Handling Protocol

This compound is classified as an irritant. Adherence to strict safety protocols is mandatory.

  • Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[5]

  • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[4][5] Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • First Aid Measures:

    • If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[4][5]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Synthetic Utility & Mechanistic Insights

The synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively.

Caption: Key reactive sites on this compound.

  • The Amino Group: As a potent electron-donating group, the 2-amino moiety strongly activates the pyridine ring towards electrophilic substitution. It also serves as a primary nucleophile for reactions like acylation (to form amides) or as a coupling partner in modern cross-coupling reactions.

  • The Carboxylic Acid Group: This group is the quintessential handle for extending molecular complexity. It can be readily converted into esters or, more importantly, amides via peptide coupling protocols. This is a cornerstone of pharmaceutical synthesis, allowing for the introduction of diverse side chains and building blocks.

  • The Methoxy Group: While less reactive, the methoxy group can be cleaved under specific conditions to unmask a hydroxyl group, providing another point for derivatization. It also influences the electronics of the pyridine ring.

  • The Pyridine Ring: The combined electron-donating effects of the amino and methoxy groups make the pyridine ring susceptible to electrophilic attack, primarily at the C4 and C5 positions.

Application Protocol: Synthesis of a 2-(Arylamino)nicotinic Acid Derivative

One of the most powerful applications of this scaffold is in the synthesis of N-aryl-2-aminopyridine derivatives, which are common motifs in kinase inhibitors and other targeted therapies. While the starting material already possesses an amino group, a protocol for its N-arylation demonstrates a key transformation. The following protocol is adapted from established methods for similar nicotinic acid derivatives.[6]

Objective: To synthesize a 2-(Arylamino)-6-methoxynicotinic acid derivative via a Buchwald-Hartwig amination, a staple in modern pharmaceutical synthesis for forming C-N bonds.

Reaction Scheme

G reactant1 2-Amino-6-methoxy- nicotinic acid reagents Pd₂(dba)₃ (cat.) Xantphos (cat.) Cs₂CO₃ (base) Dioxane, 100 °C reactant1->reagents reactant2 Aryl-Br reactant2->reagents product 2-(Arylamino)-6-methoxy- nicotinic acid reagents->product

Caption: Buchwald-Hartwig N-Arylation of the amino group.

Materials and Reagents
ReagentCAS NumberQuantityPurpose
This compound1196156-84-91.0 mmolStarting Material
Aryl Bromide (e.g., 4-bromotoluene)106-38-71.2 mmolCoupling Partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-30.02 mmolPalladium Catalyst
Xantphos161265-03-80.04 mmolLigand
Cesium Carbonate (Cs₂CO₃)534-17-82.0 mmolBase
1,4-Dioxane (anhydrous)123-91-110 mLSolvent
Step-by-Step Experimental Protocol
  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (168 mg, 1.0 mmol), the selected aryl bromide (1.2 mmol), and Cesium Carbonate (652 mg, 2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and Xantphos (23.1 mg, 0.04 mmol). Add these solids to the Schlenk flask.

    • Causality Insight: The palladium catalyst is the engine of the cross-coupling cycle. Xantphos is a bulky phosphine ligand that stabilizes the palladium catalyst, prevents its decomposition, and facilitates the key reductive elimination step that forms the desired C-N bond. Cesium carbonate is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent and Degassing: Place a rubber septum on the Schlenk flask. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. Using a syringe, add 10 mL of anhydrous 1,4-dioxane.

    • Causality Insight: The catalytic cycle involves sensitive Pd(0) species that are readily oxidized by atmospheric oxygen. Removing oxygen via degassing is critical for catalyst longevity and reaction success.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To do this, carefully take a small aliquot from the reaction mixture, dilute it, and spot it on a TLC plate against the starting materials.

  • Workup Procedure:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 50 mL of ethyl acetate.

    • Filter the mixture through a pad of celite to remove the inorganic base and catalyst residues. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).

    • Causality Insight: The aqueous washes remove the cesium carbonate and other water-soluble byproducts. The final product, being a carboxylic acid, might be partially soluble in the basic wash, so acidification will be necessary.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will likely require purification. Acidify the aqueous layer from the workup to pH ~4 with 1M HCl, which should precipitate the product. Filter the solid, wash with cold water, and dry.

    • If further purification is needed, column chromatography on silica gel or recrystallization can be employed.

Expected Outcome & Characterization

This protocol should yield the desired 2-(arylamino)-6-methoxynicotinic acid derivative. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Yields for this type of transformation are typically in the range of 60-90%, depending on the specific aryl bromide used.

Conclusion

This compound is more than just a chemical; it is a strategic tool for the efficient construction of complex molecules. Its pre-installed, differentially reactive functional groups allow for a modular approach to building pharmaceutical intermediates. By understanding the principles behind its reactivity and employing robust, modern synthetic methods like the one detailed in this guide, researchers in drug development can significantly streamline their synthetic campaigns, accelerating the journey from a promising lead compound to a potential therapeutic agent.

References

Application Notes and Protocols for the N-acylation of 2-Amino-6-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

2-Amino-6-methoxynicotinic acid is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of three distinct functional groups—an amino group, a carboxylic acid, and a methoxy group—offers a rich scaffold for chemical modification. N-acylation of the amino group is a fundamental transformation that allows for the introduction of a wide variety of substituents, profoundly influencing the molecule's steric and electronic properties. This modification is a key step in the synthesis of compounds with potential therapeutic activities, including but not limited to, enzyme inhibitors, receptor modulators, and other biologically active agents.

This guide provides a detailed protocol for the selective N-acylation of this compound. We will delve into the mechanistic underpinnings of the reaction, offer two detailed experimental procedures, and provide insights into reaction monitoring and product purification. The protocols described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Scientific Principles and Mechanistic Insights

The selective N-acylation of this compound is typically achieved through a nucleophilic acyl substitution reaction. The primary challenge in this transformation is to achieve chemoselectivity for the amino group in the presence of the carboxylic acid. Fortunately, under the appropriate conditions, the amino group is a significantly stronger nucleophile than the corresponding carboxylate, allowing for selective acylation.

The most common and effective method for this transformation is the Schotten-Baumann reaction , which involves the treatment of an amine with an acyl chloride or anhydride in the presence of a base.[1][2][3] The base plays a crucial role in neutralizing the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards product formation.[2]

For substrates like this compound, pyridine is an excellent choice as it can serve as both the base and the solvent.[4] The reaction proceeds through the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to yield the N-acylated product.

To enhance the reaction rate, especially with less reactive acylating agents or sterically hindered amines, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be employed.[5][6] DMAP is a hypernucleophilic acylation catalyst that reacts with the acylating agent to form a highly reactive N-acylpyridinium salt.[7] This intermediate is much more susceptible to nucleophilic attack by the amino group, thus accelerating the reaction.

Experimental Protocols

Two primary protocols are presented for the N-acylation of this compound. Protocol A describes a standard procedure using an acyl chloride, while Protocol B incorporates DMAP for catalyzed acylation.

Materials and Reagents
  • This compound

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride, or a corresponding anhydride)

  • Anhydrous Pyridine

  • 4-(Dimethylamino)pyridine (DMAP) (for Protocol B)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes, Methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Protocol A: Standard N-Acylation using Acyl Chloride

This protocol is suitable for most common acylating agents.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of substrate).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1-1.2 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of ethyl acetate and hexanes, potentially with a small amount of acetic acid or methanol to aid in the visualization of the carboxylic acid.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

    • Remove the pyridine under reduced pressure.

    • Dilute the residue with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove any remaining pyridine, followed by water (1 x 20 mL), and finally brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Protocol B: DMAP-Catalyzed N-Acylation

This protocol is recommended for less reactive acylating agents (e.g., acid anhydrides) or when a faster reaction rate is desired.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10-20 mL per mmol of substrate).

  • Addition of Reagents: Add triethylamine (1.5 eq.) to the suspension, followed by a catalytic amount of DMAP (0.1 eq.).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acid anhydride (1.2 eq.) or acyl chloride (1.1 eq.) dropwise to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol A.

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL) to remove unreacted acid anhydride and the carboxylic acid product if it is deprotonated, and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol A.

Data Summary and Reaction Parameters

ParameterProtocol A (Standard)Protocol B (DMAP-Catalyzed)Rationale
Substrate This compoundThis compoundStarting material for the acylation reaction.
Acylating Agent Acyl Chloride (1.1-1.2 eq.)Acid Anhydride (1.2 eq.) or Acyl Chloride (1.1 eq.)Electrophile for the N-acylation. Anhydrides are often used in catalyzed reactions.
Base Pyridine (solvent)Triethylamine (1.5 eq.)Neutralizes the acidic byproduct (HCl or carboxylic acid).[2]
Catalyst NoneDMAP (0.1 eq.)Accelerates the rate of acylation by forming a highly reactive intermediate.[7]
Solvent Anhydrous PyridineAnhydrous DCM or THFProvides a medium for the reaction. Pyridine acts as both solvent and base in Protocol A.
Temperature 0 °C to Room Temperature0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by warming to drive the reaction to completion.
Reaction Time 2-6 hours1-4 hoursThe catalyzed reaction is typically faster.
Work-up Acid wash to remove pyridineAcid and base washesTo remove basic and acidic impurities, respectively.

Experimental Workflow Diagram

experimental_workflow cluster_protocol_A Protocol A: Standard N-Acylation cluster_protocol_B Protocol B: DMAP-Catalyzed N-Acylation A_start Dissolve Substrate in Pyridine A_cool Cool to 0°C A_start->A_cool A_add Add Acyl Chloride A_cool->A_add A_react React at RT A_add->A_react A_workup Aqueous Work-up A_react->A_workup A_purify Purification A_workup->A_purify A_product N-Acylated Product A_purify->A_product B_start Suspend Substrate in Solvent B_add_base Add Et3N and DMAP B_start->B_add_base B_cool Cool to 0°C B_add_base->B_cool B_add_acyl Add Acylating Agent B_cool->B_add_acyl B_react React at RT B_add_acyl->B_react B_workup Aqueous Work-up B_react->B_workup B_purify Purification B_workup->B_purify B_product N-Acylated Product B_purify->B_product

Caption: Workflow for Standard and DMAP-Catalyzed N-Acylation.

Troubleshooting and Self-Validation

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction time or temperature. For Protocol A, the addition of catalytic DMAP (as in Protocol B) can significantly improve the yield. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the acylating agent.

  • Side Products: The formation of di-acylated products is generally not observed under these conditions due to the deactivating effect of the first acyl group. However, if side products are observed, purification by column chromatography should be effective. O-acylation of the carboxylic acid is unlikely as the amine is a better nucleophile. If this is suspected, treatment of the crude product with a mild base can hydrolyze the ester.

  • Reaction Stalls: If the reaction does not proceed to completion, it could be due to the poor quality of the acylating agent. It is advisable to use freshly opened or distilled acyl chlorides.

  • Product Characterization: The successful N-acylation can be confirmed by spectroscopic methods. In ¹H NMR, a downfield shift of the aromatic protons adjacent to the amino group is expected, along with the appearance of new signals corresponding to the acyl group. The disappearance of the -NH₂ protons signal is also an indicator. In IR spectroscopy, the appearance of a strong amide C=O stretch (typically around 1650-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹) will be evident. Mass spectrometry will show an increase in the molecular weight corresponding to the addition of the acyl group.

Conclusion

The N-acylation of this compound is a straightforward and valuable transformation for the synthesis of novel compounds for drug discovery and development. The protocols provided in this application note offer reliable methods for achieving this modification. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully synthesize a wide range of N-acylated derivatives for further investigation.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Molecules Incorporating 2-Amino-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Amino-6-methoxynicotinic Acid in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the quest for novel molecular architectures with precisely tailored functionalities is paramount. Heterocyclic scaffolds, in particular, form the cornerstone of a vast array of pharmaceuticals and functional materials. Among these, the substituted pyridine ring system holds a place of prominence. This compound is a trifunctional building block of significant strategic value, offering a unique combination of a nucleophilic amino group, a carboxylic acid for chain extension, and a methoxy-substituted pyridine core. This unique arrangement makes it an attractive component for the synthesis of peptidomimetics, constrained peptides, and small molecule libraries with potential applications in medicinal chemistry.[1][2]

The solid-phase synthesis (SPS) methodology, pioneered by Merrifield, provides a powerful platform for the rapid and efficient construction of complex molecules.[3] By anchoring a starting material to an insoluble resin, reagents and by-products can be easily removed by filtration, enabling the use of excess reagents to drive reactions to completion. This application note provides a comprehensive guide to the incorporation of this compound into molecules using modern solid-phase synthesis techniques, with a focus on the widely used Fluorenylmethyloxycarbonyl (Fmoc) strategy.

Chemical Properties and Strategic Considerations

This compound (MW: 168.15 g/mol , Formula: C₇H₈N₂O₃) possesses three key functional groups that dictate its reactivity and application in solid-phase synthesis.

  • The Carboxylic Acid: This group serves as the primary point of attachment to a solid support or for coupling to an amine on a growing molecular chain.

  • The Amino Group: This nucleophilic group is the site for chain elongation. For controlled, stepwise synthesis, it must be protected, typically with an Fmoc group in modern SPS.

  • The Methoxy-Substituted Pyridine Ring: The pyridine ring imparts a degree of rigidity and specific electronic properties to the final molecule. The methoxy group can influence the molecule's conformation and binding properties. The pyridine nitrogen is weakly basic and generally does not interfere with standard Fmoc-SPPS coupling conditions.

A critical aspect of incorporating non-standard building blocks like this compound into solid-phase synthesis is the preparation of the Fmoc-protected derivative. This is a crucial first step that enables its use in standard automated or manual synthesizers.

Safety and Handling of this compound

As with any chemical reagent, proper safety precautions are essential when handling this compound.

General Handling:

  • Always work in a well-ventilated area or a chemical fume hood.[4][5]

  • Avoid inhalation of dust and contact with skin and eyes.[4][5]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

  • In case of skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.[4]

  • In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

  • In case of ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4] Recommended storage temperature is 4°C, protected from light.[6]

Protocol 1: Fmoc-Protection of this compound

The first critical step for utilizing this compound in Fmoc-based solid-phase synthesis is the protection of the amino group. This protocol describes a standard procedure for this transformation.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium carbonate (or a suitable organic solvent with an organic base like TEA). The goal is to form the carboxylate salt to improve solubility and deprotonate the amino group.

  • Addition of Fmoc Reagent: To the stirred solution, add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure Fmoc-2-amino-6-methoxynicotinic acid.

Diagram of Fmoc Protection:

Fmoc_Protection reagent1 This compound conditions Base (e.g., Na2CO3) Dioxane/Water Room Temperature reagent1->conditions reagent2 Fmoc-Cl or Fmoc-OSu reagent2->conditions product Fmoc-2-amino-6-methoxynicotinic acid conditions->product

Caption: Fmoc protection of the amino group.

Protocol 2: Solid-Phase Synthesis of a Model Peptide Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a model tripeptide, Ac-Ala-(2-amino-6-methoxynicotinoyl)-Gly-NH₂, on a Rink Amide resin. This will yield a C-terminally amidated peptide.

Materials and Equipment:

  • Rink Amide resin

  • Fmoc-2-amino-6-methoxynicotinic acid (prepared as in Protocol 1)

  • Fmoc-Ala-OH

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker

Overall Workflow:

SPPS_Workflow start Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine) start->deprotection1 coupling1 Couple Fmoc-Gly-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection (Piperidine) coupling1->deprotection2 coupling2 Couple Fmoc-2-amino-6-methoxynicotinic acid deprotection2->coupling2 deprotection3 Fmoc Deprotection (Piperidine) coupling2->deprotection3 coupling3 Couple Fmoc-Ala-OH deprotection3->coupling3 deprotection4 Fmoc Deprotection (Piperidine) coupling3->deprotection4 capping N-terminal Acetylation deprotection4->capping cleavage Cleavage from Resin (TFA cocktail) capping->cleavage purification Purification (HPLC) cleavage->purification final_product Final Peptide purification->final_product

Caption: Solid-phase synthesis workflow.

Step-by-Step Procedure:

1. Resin Preparation and First Amino Acid Coupling (Glycine): a. Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel. b. Drain the DMF. c. Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain. d. Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes to ensure complete Fmoc removal. e. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x). f. In a separate vial, activate Fmoc-Gly-OH (3 eq. relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes. g. Add the activated amino acid solution to the resin and shake for 2-4 hours. h. Perform a Kaiser test to confirm complete coupling (a negative result, i.e., colorless beads, indicates completion). i. Wash the resin with DMF (5x) and DCM (3x).

2. Second Residue Coupling (Fmoc-2-amino-6-methoxynicotinic acid): a. Repeat steps 1c-1e for Fmoc deprotection. b. Activate Fmoc-2-amino-6-methoxynicotinic acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF. c. Couple the activated building block to the resin as in step 1g. d. Monitor the coupling with a Kaiser test. If the coupling is sluggish, a more potent activating agent like HATU or HBTU with DIPEA can be used. e. Wash the resin as in step 1i.

3. Third Residue Coupling (Alanine) and N-terminal Capping: a. Repeat steps 1c-1e for Fmoc deprotection. b. Couple Fmoc-Ala-OH as described in steps 1f-1i. c. After the final Fmoc deprotection (steps 1c-1e), cap the N-terminus by treating the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. d. Wash the resin with DMF (5x), DCM (3x), and methanol (3x). e. Dry the resin under vacuum.

Protocol 3: Cleavage and Deprotection

The final step is to cleave the synthesized molecule from the resin and remove any side-chain protecting groups. The methoxy group on the pyridine ring is generally stable to TFA, but the inclusion of scavengers is crucial to prevent side reactions.

Cleavage Cocktail: A standard cleavage cocktail suitable for this molecule is Reagent K or a simplified version.

ReagentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)95%Cleaves the peptide from the resin and removes acid-labile protecting groups.
Water2.5%Proton source, helps in hydrolysis of protecting groups.
Triisopropylsilane (TIS)2.5%Scavenger for carbocations, protects against side reactions.

Procedure:

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail (e.g., 10 mL per gram of resin).

  • Shake the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to cold diethyl ether.

  • Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash.

  • Dry the crude product under vacuum.

Purification: The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Key Considerations

  • Sluggish Coupling: If coupling of the Fmoc-2-amino-6-methoxynicotinic acid is slow, consider using more powerful coupling reagents like HATU or HBTU. Double coupling may also be necessary.

  • Side Reactions during Cleavage: The pyridine ring can be susceptible to modifications under strongly acidic conditions. TIS is an effective scavenger to prevent reattachment of cleaved protecting groups to the aromatic ring.

  • Purity of Reagents: The success of solid-phase synthesis is highly dependent on the purity of the solvents and reagents. Use high-purity, amine-free DMF for all steps.

Conclusion

This compound is a versatile building block that can be effectively incorporated into molecules using standard Fmoc-based solid-phase synthesis protocols. By following the detailed procedures for Fmoc-protection, resin coupling, and cleavage outlined in this application note, researchers can harness the unique properties of this compound to create novel peptides, peptidomimetics, and small molecule libraries for a wide range of applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-6-methoxynicotinic acid. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and significantly improve the yield and purity of this valuable synthetic intermediate. Drawing from established literature and practical field experience, this guide provides in-depth, evidence-based solutions to challenges encountered during synthesis.

Section 1: Understanding the Core Synthetic Pathway

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) pathway. The most common and industrially relevant approach involves a two-step sequence starting from 2,6-dichloronicotinic acid. This precursor is advantageous due to the differential reactivity of the chlorine atoms at the C2 and C6 positions, which can be exploited for selective functionalization.

The general workflow is as follows:

  • Selective Methoxylation: The chlorine at the 6-position is more susceptible to nucleophilic attack by methoxide than the chlorine at the 2-position, which is deactivated by the adjacent electron-withdrawing carboxylic acid group. This allows for the regioselective formation of 2-chloro-6-methoxynicotinic acid.

  • Amination: The remaining chlorine at the 2-position is then displaced by ammonia under elevated temperature and pressure to yield the final product.

Synthesis_Workflow A 2,6-Dichloronicotinic Acid B Step 1: Selective Methoxylation Reagent: Sodium Methoxide (NaOMe) Solvent: Methanol (MeOH) A->B Yield: High C 2-Chloro-6-methoxynicotinic Acid B->C D Step 2: Amination (SNAr) Reagent: Aqueous Ammonia (NH₃) Conditions: High Temp/Pressure C->D Yield: Variable E This compound D->E

Caption: Primary synthetic workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (< 60%). What are the most likely causes?

A: A low overall yield is typically traced back to two critical areas: the amination step and product workup/purification.

  • Inefficient Amination: The SNAr reaction with ammonia on the 2-chloro-6-methoxynicotinic acid intermediate is often the primary bottleneck. The reaction may not proceed to completion due to insufficient reaction conditions (temperature/pressure) or competitive side reactions.

  • Side Product Formation: The most significant byproduct is the 2-hydroxy-6-methoxynicotinic acid, formed by the hydrolysis of the starting material. This occurs when water, present in aqueous ammonia, acts as a competing nucleophile at high temperatures.[1] This can account for 15-20% of product loss in some cases.[1]

  • Purification Losses: The target molecule and the hydroxylated byproduct can have similar polarities and solubilities, making separation by simple crystallization or precipitation challenging. This often leads to either a loss of product or a final sample with low purity.

Q2: During the amination of 2-chloro-6-methoxynicotinic acid, I'm observing a significant amount of a hydroxylated byproduct. How can I suppress this?

A: Suppressing the formation of 2-hydroxy-6-methoxynicotinic acid is crucial for improving yield. The core strategy is to minimize the role of water as a nucleophile.

  • Mechanism of Side Reaction: At elevated temperatures (typically >150°C in an autoclave), the hydroxide ions present in aqueous ammonia compete with ammonia molecules to attack the electron-deficient carbon at the C2 position.

  • Recommended Solutions:

    • Use Anhydrous Conditions: If feasible, use ammonia gas dissolved in an anhydrous organic solvent like ethanol or N-methyl-2-pyrrolidone (NMP). This drastically reduces the concentration of water, thereby favoring amination over hydrolysis. However, this requires specialized equipment to handle ammonia gas safely.

    • Optimize Aqueous Ammonia Conditions: When using aqueous ammonia, increasing its concentration (e.g., 28-30%) can help, but the most effective parameter to adjust is temperature. Lowering the reaction temperature (e.g., to 150-160°C from 170°C) can reduce the rate of hydrolysis more than the rate of amination. This may require a longer reaction time to achieve full conversion.

    • Employ a "One-Pot" Strategy: Some advanced methods first convert the starting chloro-compound to an intermediate amide with ammonia, then hydrolyze it to the carboxylic acid in a subsequent step under controlled basic conditions.[1][2]

Q3: The amination reaction stalls and does not go to completion, even after extended reaction times. What can I do to drive it forward?

A: Incomplete conversion is a common issue stemming from the deactivation of the pyridine ring by the methoxy and carboxylate groups. Overcoming this requires forcing conditions.

  • Increase Pressure: The reaction is highly dependent on ammonia concentration and pressure. Conducting the reaction in a sealed autoclave is mandatory to reach the necessary temperatures (150-180°C) and pressures, which keeps the ammonia in solution and increases its effective concentration.[1][3]

  • Increase Temperature: While this can increase the risk of side reactions (see Q2), a carefully controlled temperature increase (e.g., in 5-10°C increments) can significantly accelerate the reaction rate. The optimal balance between rate and byproduct formation must be determined empirically.

  • Consider Catalysis: While often performed without a catalyst, SNAr reactions on deactivated rings can sometimes be accelerated by a copper(I) catalyst (e.g., CuI or Cu₂O) with a suitable ligand. This is an exploratory step but is a well-established principle in aromatic substitution chemistry.

Q4: I am having difficulty purifying the final product. The crude material contains starting material and byproducts with similar solubility.

A: Purification is best achieved by exploiting the amphoteric nature of the amino acid product.

  • Protocol for Purification by pH Adjustment:

    • After the reaction, cool the vessel and carefully vent any excess ammonia under a fume hood.

    • If the product has precipitated, filter the crude solid. If not, reduce the volume of the reaction mixture under reduced pressure.

    • Dissolve the crude solid or residue in a dilute basic solution (e.g., 1M NaOH) to deprotonate the carboxylic acid, forming the soluble sodium salt. The unreacted starting material and some byproducts may be less soluble. Filter off any solids.

    • Carefully acidify the filtrate with an acid like 4N HCl or acetic acid. The product is least soluble at its isoelectric point. Add the acid dropwise while monitoring the pH and observing for precipitation. The optimal pH is typically between 4 and 5.[1][3]

    • Once precipitation is complete, cool the mixture in an ice bath to maximize recovery.

    • Filter the solid product, wash with cold water to remove salts, and then with a small amount of a non-polar solvent like diethyl ether to aid in drying.

    • Dry the purified product under vacuum. Purity can be checked by LC-MS and ¹H NMR.

Section 3: Advanced Optimization Strategies & FAQs

Q5: Is there an alternative synthetic route that might offer a higher, more reliable yield?

A: Yes. An industrially proven strategy involves starting with a precursor containing a nitrile (cyano) group instead of a carboxylic acid, such as 2-chloro-6-methoxy-3-cyanopyridine . This route offers two key advantages:

  • Enhanced Reactivity: The strongly electron-withdrawing nitrile group at the 3-position activates the C2 position towards nucleophilic attack, making the amination step faster and more efficient, often requiring less harsh conditions.

  • High-Yield Final Step: The final step is the hydrolysis of the nitrile and the intermediate amide to the carboxylic acid. This transformation is typically very high-yielding (>90%) and clean when performed under controlled basic (e.g., KOH or NaOH) or acidic conditions.[1][4]

Troubleshooting_Flowchart start Low Yield or Impure Product q1 Analyze Crude by LC-MS: What is the main issue? start->q1 incomplete Incomplete Amination q1->incomplete High % of starting material byproduct Major Byproduct Peak (e.g., +1 Da from hydrolysis) q1->byproduct Significant impurity detected purification Multiple Peaks, Difficult Separation q1->purification Complex mixture sol_incomplete Increase autoclave temp/pressure. Extend reaction time. incomplete->sol_incomplete sol_byproduct Reduce reaction temperature. Consider anhydrous NH₃/solvent. byproduct->sol_byproduct sol_purification Implement pH-based purification. Recrystallize from optimal solvent. purification->sol_purification

Caption: A logical troubleshooting flowchart for synthesis issues.

Q6: What are the optimal reaction conditions for the key steps?

A: The following table summarizes typical conditions derived from patent literature and established procedures. Note that optimization may be required for your specific lab setup.[1][3][5]

StepStarting MaterialReagents & SolventTemperature (°C)Time (h)Typical Yield (%)Key Insights
Methoxylation 2,6-Dichloronicotinic acidSodium Methoxide in MethanolReflux (65°C)4-885-95%Highly selective and generally high-yielding.
Amination 2-Chloro-6-methoxynicotinic acid28% Aqueous Ammonia170°C (Autoclave)24-4860-75%Prone to hydrolysis. Temperature control is critical.[1]
Nitrile Hydrolysis 2-Amino-6-methoxy-3-cyanopyridine15% aq. KOH100°C3-590-95%A very clean and high-yielding final step in the alternative route.[1]

Q7: How can I confirm the identity and purity of my final product, this compound?

A: A combination of standard analytical techniques should be used:

  • ¹H NMR: Look for characteristic peaks: a singlet for the methoxy group (~3.9 ppm), two doublets for the aromatic protons on the pyridine ring, and a broad singlet for the amino group protons. The carboxylic acid proton may be visible as a very broad singlet or may exchange with the solvent.

  • LC-MS: This is the best method for assessing purity. It should show a single major peak corresponding to the correct mass-to-charge ratio (m/z) for the product (M+H⁺ ≈ 169.05).

  • Melting Point: Compare the observed melting point with literature values. A sharp melting point is indicative of high purity.

  • FT-IR: Look for characteristic stretches for N-H (amine), C=O (carboxylic acid), and C-O (methoxy) bonds.

References

Technical Support Center: Synthesis of 2-Amino-6-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several routes. A common and practical strategy involves the nucleophilic substitution of a suitable pyridine precursor, followed by hydrolysis. One such route begins with a dichlorinated pyridine derivative, which offers regioselective functionalization. This guide will focus on a plausible synthetic pathway starting from 2,6-dichloronicotinic acid and will address the potential side reactions at each key transformation.

A plausible synthetic pathway for this compound is as follows:

  • Methoxylation: Selective replacement of one chlorine atom with a methoxy group.

  • Amination: Introduction of the amino group, typically displacing the remaining chlorine.

  • Nitrile Hydrolysis (Alternative Route): If the synthesis starts from a nitrile precursor, this step is crucial for obtaining the final carboxylic acid.

Below, we will delve into the specific issues that can arise during these steps.

Troubleshooting Guide: Side Reactions and Solutions

This section is formatted as a series of questions and answers to directly address the problems you may encounter in the lab.

Methoxylation Step: Issues with Regioselectivity and Incomplete Reaction

Question 1: My methoxylation of 2,6-dichloronicotinic acid is giving me a mixture of products, including the desired 2-chloro-6-methoxynicotinic acid and the isomeric 2-methoxy-6-chloronicotinic acid. How can I improve the regioselectivity?

Answer:

The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloropyridines is influenced by both electronic and steric factors. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the one at the 6-position due to the electron-withdrawing effect of the adjacent nitrogen atom and the carboxylic acid group. However, steric hindrance can play a role.

Causality:

  • Electronic Effects: The pyridine nitrogen and the carboxyl group at the 3-position both withdraw electron density, making the carbon atoms at the 2 and 6 positions electrophilic. The effect is typically more pronounced at the 2-position.

  • Steric Hindrance: The methoxide ion is a relatively small nucleophile, but steric crowding around the 2-position by the adjacent carboxyl group can sometimes favor attack at the 6-position.

Troubleshooting Protocol:

  • Control Reaction Temperature: Lowering the reaction temperature can enhance selectivity. Start with sodium methoxide in methanol at 0°C and slowly warm to room temperature.

  • Use a Bulky Base/Solvent System: While seemingly counterintuitive, a bulkier solvent might solvate the nucleophile in a way that favors attack at the less hindered 6-position. However, for favoring the 2-substitution, a less sterically demanding environment is preferable.

  • Protecting the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., methyl ester) before methoxylation can alter the electronic and steric environment, potentially improving selectivity. The ester can be hydrolyzed in a subsequent step.

Question 2: I am observing a significant amount of unreacted 2,6-dichloronicotinic acid in my reaction mixture even after prolonged reaction times. What could be the reason?

Answer:

Incomplete conversion during the methoxylation step is a common issue and can be attributed to several factors.

Causality:

  • Insufficient Nucleophile: The stoichiometry of sodium methoxide is critical. Any moisture in the reaction can consume the methoxide, reducing its effective concentration.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. An optimal temperature that balances selectivity and reaction rate needs to be found.

  • Poor Solubility: The starting material, 2,6-dichloronicotinic acid, may have limited solubility in methanol at lower temperatures, leading to a heterogeneous reaction mixture and slow reaction rates.[1]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use freshly dried methanol and handle sodium methoxide in an inert atmosphere (e.g., under nitrogen or argon) to prevent its reaction with atmospheric moisture.

  • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of sodium methoxide to drive the reaction to completion.

  • Increase Temperature Gradually: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-50°C).

  • Consider a Co-solvent: Adding a co-solvent like DMF or DMSO might improve the solubility of the starting material, but be mindful that this can also affect selectivity.

Amination Step: Challenges with Incomplete Substitution and Hydrolysis

Question 3: During the amination of 2-chloro-6-methoxynicotinic acid with ammonia, I am getting a low yield of the desired this compound and recovering a lot of starting material. What is going wrong?

Answer:

The amination of a chloro-pyridine can be challenging due to the relatively low nucleophilicity of ammonia and the deactivating effect of the amino group being installed.

Causality:

  • Insufficient Ammonia Concentration: The reaction often requires a high concentration of ammonia to proceed at a reasonable rate. Using aqueous ammonia might not provide a high enough concentration, and the reaction may be slow.

  • Reaction Conditions Not Forcing Enough: This amination is often a slow process at room temperature and may require elevated temperatures and pressures.

  • Side Reaction with Solvent: If using an alcohol as a solvent, there is a possibility of competitive substitution by the alcohol, although this is less likely than with a stronger nucleophile.

Troubleshooting Protocol:

  • Use a Saturated Solution of Ammonia: Prepare a saturated solution of ammonia in an appropriate organic solvent like ethanol or use a pressure vessel (autoclave) to conduct the reaction with liquid ammonia or a high concentration of ammonia in a solvent.[2]

  • Increase Reaction Temperature and Pressure: As described in patents for similar compounds, heating the reaction in an autoclave to temperatures above 100°C is often necessary to achieve good conversion.[2][3]

  • Consider Buchwald-Hartwig Amination: For a more controlled and often higher-yielding reaction, a palladium-catalyzed Buchwald-Hartwig amination can be employed. This method uses a palladium catalyst and a suitable ligand to couple the chloropyridine with an ammonia surrogate (e.g., benzophenone imine followed by hydrolysis) or directly with ammonia under milder conditions.

Question 4: My final product is contaminated with 2-hydroxy-6-methoxynicotinic acid. How is this side product forming and how can I prevent it?

Answer:

The formation of the 2-hydroxy derivative is a result of a competing hydrolysis reaction.

Causality:

  • Presence of Water: The chloride at the 2-position is susceptible to hydrolysis, especially under basic conditions and at elevated temperatures. If aqueous ammonia is used, or if there is residual water in the reaction mixture, the hydroxide ions can act as nucleophiles, displacing the chloride.

  • Harsh Reaction Conditions: High temperatures used to drive the amination can also accelerate the rate of hydrolysis.

Troubleshooting Protocol:

  • Minimize Water Content: If possible, use anhydrous ammonia in an organic solvent. If aqueous ammonia is necessary, use a higher concentration to favor amination over hydrolysis.

  • Control Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of the hydrolysis byproduct.

  • Purification: If the hydroxy byproduct does form, it can often be separated from the desired amino product by chromatography or by careful pH-controlled extraction, as the acidity of the carboxylic acid and the basicity of the amino group will be different from the phenolic proton of the hydroxy derivative.

Nitrile Hydrolysis Step (Alternative Route): Incomplete Conversion and Decarboxylation

Question 5: I am attempting to synthesize this compound by hydrolyzing 2-amino-6-methoxynicotinonitrile, but I am isolating the amide intermediate (2-amino-6-methoxynicotinamide) instead of the carboxylic acid. How can I ensure complete hydrolysis?

Answer:

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Stopping at the amide stage is a common issue if the reaction conditions are not sufficiently forcing.

Causality:

  • Mild Hydrolysis Conditions: Both acidic and basic conditions can effect this transformation. However, if the acid or base concentration is too low, or the reaction temperature is not high enough, the reaction can stall at the more stable amide intermediate.

  • Reaction Time: The hydrolysis of the amide is often slower than the hydrolysis of the nitrile to the amide. Insufficient reaction time will lead to the accumulation of the amide.

Troubleshooting Protocol:

  • More Forcing Basic Conditions: Use a higher concentration of a strong base like sodium hydroxide or potassium hydroxide (e.g., >15%) and increase the reaction temperature to reflux.[2]

  • More Forcing Acidic Conditions: Use a strong acid like concentrated sulfuric acid or hydrochloric acid at elevated temperatures. For a similar compound, 75% sulfuric acid at 100°C was used.[3]

  • Extended Reaction Time: Monitor the reaction by TLC or LC-MS to ensure the disappearance of the amide intermediate before working up the reaction.

Question 6: After hydrolysis, I am observing a lower than expected yield and I suspect decarboxylation of my product. Is this a likely side reaction?

Answer:

Decarboxylation of nicotinic acid derivatives can occur, particularly under harsh conditions.

Causality:

  • High Temperatures: Excessive heat, especially in the presence of acid or base, can promote the loss of carbon dioxide from the carboxylic acid.

  • Presence of Catalytic Metals: Trace metal impurities can sometimes catalyze decarboxylation reactions.

Troubleshooting Protocol:

  • Moderate Reaction Conditions: While forcing conditions are needed for hydrolysis, avoid excessively high temperatures for prolonged periods. Find the minimum temperature and reaction time required for complete hydrolysis.

  • Careful Work-up: During the work-up, especially if distilling off solvents, avoid high temperatures. It is often better to remove solvents under reduced pressure.

  • Purification at Lower Temperatures: If purification by distillation or sublimation is attempted, it should be done under high vacuum to keep the temperature as low as possible.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity I can expect for the final this compound product?

A1: With careful control of the reaction conditions and appropriate purification, a purity of >97% is achievable.[4] Patents for analogous compounds report purities of up to 97.06% after purification.[2][3]

Q2: What are the recommended purification methods for this compound?

A2: The purification method will depend on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system needs to be determined empirically, but mixtures of water, ethanol, or ethyl acetate could be good starting points.

  • Acid-Base Extraction: The amphoteric nature of the molecule (containing both a basic amino group and an acidic carboxylic acid group) can be exploited. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by adjusting the pH to its isoelectric point. Similarly, it can be dissolved in an acidic solution and washed to remove basic impurities.

  • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be used. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated) is often effective.

Q3: How can I monitor the progress of my reactions effectively?

A3:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction progress. Use a suitable solvent system that gives good separation between the starting material, intermediates, and the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, including the relative amounts of different components and their mass-to-charge ratios, which can help in identifying unexpected side products.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloro-6-methoxynicotinonitrile

This protocol is adapted from procedures for similar compounds.[2][3]

Step 1: Amination of 2-Chloro-6-methoxynicotinonitrile

  • In a high-pressure autoclave, place 2-chloro-6-methoxynicotinonitrile.

  • Add a saturated solution of ammonia in methanol.

  • Seal the autoclave and heat the mixture to 150-170°C for 12-15 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The crude product is 2-amino-6-methoxynicotinonitrile.

Step 2: Hydrolysis of 2-Amino-6-methoxynicotinonitrile

  • To the crude 2-amino-6-methoxynicotinonitrile, add a 15% aqueous solution of potassium hydroxide.

  • Heat the mixture to 100°C and stir for 3-5 hours, monitoring the disappearance of the starting material and the amide intermediate by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH to 4-5 with 4N hydrochloric acid.

  • The product, this compound, will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum.

Visualizing Reaction Pathways

Main Synthetic Pathway and Potential Side Reactions

G cluster_0 Main Synthetic Route cluster_1 Side Reactions Start 2-Chloro-6-methoxynicotinonitrile Intermediate 2-Amino-6-methoxynicotinonitrile Start->Intermediate NH3 / MeOH High T, P Side_Product_1 2-Hydroxy-6-methoxynicotinonitrile (Hydrolysis of SM) Start->Side_Product_1 H2O / Heat Amide 2-Amino-6-methoxynicotinamide Intermediate->Amide H2O (Trace) Initial Hydrolysis Product This compound Amide->Product KOH / H2O Heat Side_Product_2 2-Amino-6-methoxypyridine (Decarboxylation) Product->Side_Product_2 Excessive Heat

Caption: Synthetic pathway and potential side products.

Data Summary

Starting MaterialReagentsKey ConditionsExpected ProductPotential Side ProductsReference
2,6-Dichloronicotinic acid1. NaOMe, MeOH2. NH31. 0°C to RT2. High T, PThis compoundIsomeric products, Hydrolysis products[1]
2-Chloro-3-cyano-6-methylpyridine1. aq. NH32. Base1. Heat2. Heat2-Amino-6-methylnicotinic acidAmide intermediate, unreacted SM[2][3]

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-6-methoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 2-Amino-6-methoxynicotinic acid and its analogues. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshoot common challenges encountered during the chemical synthesis of this important scaffold. The pyridine core is a privileged structure in medicinal chemistry, and understanding the nuances of its functionalization is critical for successful drug discovery programs.[1][2]

This resource is structured to provide direct answers to specific experimental issues, moving from common troubleshooting scenarios to frequently asked questions.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and derivatization of this compound derivatives, providing probable causes and actionable solutions.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: My Suzuki or Buchwald-Hartwig coupling reaction with a this compound derivative is resulting in low to no product formation. What are the likely causes and how can I resolve this?

Answer: Low or no yield in palladium-catalyzed cross-coupling reactions is a frequent issue.[3] A systematic approach to troubleshooting is essential. The electron-donating nature of the amino and methoxy groups on the pyridine ring can influence its reactivity.[4]

Probable Causes & Solutions:

  • Poor Reagent Quality: Moisture and oxygen can deactivate the catalyst and interfere with the reaction.[3]

    • Solution: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents or purchase high-purity anhydrous solvents. Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling argon or nitrogen through the solvent.

  • Inactive Catalyst: The active catalytic species is Pd(0), and incomplete reduction of Pd(II) precatalysts can halt the catalytic cycle.[3]

    • Solution: Consider using a pre-activated Pd(0) source or a more efficient precatalyst system, such as a third-generation (G3) or fourth-generation (G4) Buchwald precatalyst.[5] These are often more reliable for complex substrates.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[3][6]

    • Solution: For Suzuki couplings, consider ligands like SPhos or XPhos. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are often effective.[6] A ligand screening is often necessary to identify the optimal choice for your specific substrate.

  • Incorrect Base Selection: The choice and strength of the base are critical for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions.

    • Solution: For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required. The choice of base can be solvent-dependent, so consider this interplay.

  • Steric Hindrance: The substitution pattern on your coupling partners can sterically hinder the reaction.

    • Solution: Employing ligands with larger bite angles, such as Xantphos, can sometimes overcome steric hindrance.[7] Increasing the reaction temperature or switching to a higher-boiling point solvent may also be beneficial.

Troubleshooting Workflow for Low Cross-Coupling Yield

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

Issue 2: Difficulty in Amide Bond Formation

Question: I am struggling to form an amide bond between the carboxylic acid of a this compound derivative and an amine. Standard coupling reagents are giving low yields or significant side products. What should I try?

Answer: Amide bond formation with electron-rich heterocyclic carboxylic acids can be challenging. The nucleophilicity of the pyridine nitrogen can interfere with the reaction, and the electronic nature of the ring can affect the reactivity of the carboxylic acid.

Probable Causes & Solutions:

  • Poor Activation of the Carboxylic Acid: The electron-donating groups on the pyridine ring can make the carboxylic acid less electrophilic, hindering its activation.

    • Solution: Utilize more potent coupling reagents. While standard reagents like DCC or EDC are common, consider using HATU, HBTU, or COMU, which are known to be highly efficient for difficult couplings.[8] These reagents generate highly reactive activated esters in situ.

  • Side Reactions: The amino group on the pyridine ring can compete with the desired amine nucleophile, leading to polymerization or other side products.

    • Solution: If the amino group is not the intended reaction site, it should be protected. A simple and effective strategy is to use a Boc or Cbz protecting group, which can be removed under acidic or hydrogenolysis conditions, respectively.

  • Zwitterion Formation: The basic amino group and the acidic carboxylic acid can form a zwitterion, which can have poor solubility in common organic solvents and reduced reactivity.[9]

    • Solution: The use of an additive like HOBt or HOAt can suppress side reactions and improve the efficiency of the coupling.[9] Performing the reaction in a more polar solvent, such as DMF or NMP, can also help to solubilize the starting materials.

Issue 3: Unwanted Hydrolysis of Ester Derivatives

Question: I am attempting to perform a reaction on another part of the molecule, but the methyl or ethyl ester of my this compound derivative is being hydrolyzed. How can I prevent this?

Answer: Ester hydrolysis can occur under both acidic and basic conditions. The electronic properties of the pyridine ring can influence the lability of the ester group.

Probable Causes & Solutions:

  • Reaction Conditions are too Acidic or Basic: Many common synthetic transformations employ strongly acidic or basic conditions that can cleave esters.

    • Solution: Whenever possible, opt for reactions that proceed under neutral or milder conditions. If basic conditions are required, consider using a non-nucleophilic base like DBU or a hindered base like 2,6-lutidine. For reactions requiring acid, milder acids like pyridinium p-toluenesulfonate (PPTS) may be suitable.

  • Intramolecular Catalysis: The neighboring amino group could potentially participate in intramolecular catalysis of ester hydrolysis, particularly under certain pH conditions.

    • Solution: Protecting the amino group, as mentioned previously, can mitigate this effect. Alternatively, using a more sterically hindered ester, such as a tert-butyl ester, can increase its stability towards hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the synthesis of the this compound core structure?

A1: A common synthetic route starts from 2-chloro-6-methyl-3-cyanopyridine.[10][11] This can be achieved through a one-pot synthesis where the chloro-cyanopyridine is reacted with aqueous ammonia to form 2-amino-6-methylnicotinamide, which is then hydrolyzed with a base to yield 2-amino-6-methylnicotinic acid.[10] The methoxy group can be introduced through nucleophilic aromatic substitution of a corresponding chloro- or bromo-substituted pyridine.

Q2: How do I choose the right solvent for my palladium-catalyzed cross-coupling reaction?

A2: The choice of solvent is crucial and can significantly impact the reaction outcome. Aprotic solvents are generally preferred.

  • Toluene and Dioxane: These are common choices for many Suzuki and Buchwald-Hartwig reactions.[12] However, dioxane is considered a solvent of concern due to its environmental impact.[12]

  • Ethers: Solvents like THF and 2-methyl-THF can be effective.

  • Polar Aprotic Solvents: DMF and NMP can be useful, especially for less soluble substrates, but can sometimes lead to side reactions at high temperatures. A solvent screen is often a valuable part of reaction optimization.

Q3: My purified this compound derivative is colored. Is this normal, and how can I remove the color?

A3: It is not uncommon for pyridine derivatives, especially those with amino groups, to be colored due to minor impurities or oxidation products.

  • Purification: Recrystallization is often the most effective method for removing colored impurities. A solvent/anti-solvent system can be very effective. Alternatively, column chromatography on silica gel can be used, but care must be taken as some highly polar compounds can be difficult to elute. A small amount of triethylamine can be added to the eluent to prevent streaking on the column.

  • Decolorization: Treatment with activated carbon in a suitable solvent, followed by filtration through celite, can effectively remove colored impurities.

Q4: I need to hydrolyze a methyl ester to the corresponding carboxylic acid without affecting other sensitive functional groups. What are the mildest conditions?

A4: For mild ester hydrolysis, especially in the presence of sensitive functional groups, consider the following:[13]

  • Lithium Hydroxide (LiOH): This is a commonly used base for mild ester saponification.[14] The reaction is typically carried out in a mixture of THF and water at room temperature.

  • Trimethyltin Hydroxide: This reagent can cleave methyl esters under neutral conditions, which is advantageous for highly sensitive substrates.

  • Enzymatic Hydrolysis: Lipases can be used for the selective hydrolysis of esters under very mild conditions, often with high chemoselectivity.[13]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the this compound derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (if required).

  • The vessel is sealed with a septum and purged with argon or nitrogen for 10-15 minutes.

  • Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) as a solution or solid.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.[15]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Reagents->Inert_Atmosphere Solvent_Addition Add Anhydrous, Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to Reaction Temperature (e.g., 80-110 °C) Solvent_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Upon Completion Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: A stepwise workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for Amide Coupling using HATU
  • In a round-bottom flask, dissolve the this compound derivative (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Add HATU (1.1-1.2 equiv.) and a tertiary amine base (e.g., DIPEA or Et₃N, 2.0-3.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equiv.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent and wash sequentially with aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography or recrystallization to afford the desired amide.

References

Technical Support Center: A Researcher's Guide to "2-Amino-6-methoxynicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for "2-Amino-6-methoxynicotinic acid." This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. As a molecule with multiple functional groups—an aromatic amine, a carboxylic acid, and a methoxy ether—its stability is paramount for reproducible experimental outcomes. This document provides in-depth technical guidance in a user-friendly question-and-answer format, grounded in established chemical principles and best practices for handling analogous compounds.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: Based on the chemical properties of related aminopyridine and nicotinic acid derivatives, the following storage conditions are recommended to minimize degradation.[1] The primary goals are to protect the compound from atmospheric moisture, oxygen, light, and elevated temperatures.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)[2]Reduces the rate of potential degradation reactions such as oxidation and hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)The amino group is susceptible to oxidation. An inert atmosphere minimizes this risk.
Moisture Tightly sealed container with a desiccantThe compound is a crystalline solid and may be hygroscopic. Moisture can facilitate hydrolytic degradation of the methoxy group and other reactions.[3][4]
Light Amber vial or light-blocking containerNicotinic acid derivatives can be light-sensitive. Exposure to UV light can lead to photochemical degradation.
Container Tightly sealed, chemically inert glass vialPrevents contamination and reaction with container materials.[5][6]
Q2: I've observed a color change in my sample of this compound (from white/off-white to yellow/brown). What could be the cause?

A2: A color change is a common indicator of chemical degradation. For this compound, this is most likely due to the oxidation of the amino group, a known degradation pathway for aromatic amines. This process can lead to the formation of colored impurities, such as quinone-imine or polymeric species.

Potential Causes:

  • Exposure to Air (Oxygen): The primary culprit is often prolonged exposure to atmospheric oxygen.

  • Presence of Metal Ions: Trace metal contaminants can catalyze the oxidation process.

  • Light Exposure: Photochemical reactions can accelerate oxidation.

To mitigate this, always store the compound under an inert atmosphere and protect it from light.[3]

Q3: Are there any chemical incompatibilities I should be aware of when working with this compound?

A3: Yes, due to its functional groups, this compound is incompatible with several classes of reagents.[1][6]

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, permanganates) will readily oxidize the amino group.

  • Strong Acids: Can lead to protonation and potentially unwanted side reactions. While the compound itself is an acid, strong acidic conditions should be avoided unless part of a specific reaction protocol.[1]

  • Acid Chlorides and Anhydrides: Can react with the amino group to form amides.[1]

  • Strong Bases: Can deprotonate the carboxylic acid, which may affect its solubility and reactivity in subsequent steps.

Always consult the Safety Data Sheet (SDS) for any compound you are working with to understand its specific incompatibilities.[1][3][5][6]

Troubleshooting Guide: Degradation Issues

Problem: I suspect my sample of this compound has degraded. How can I confirm this and what are the likely degradation products?

Solution: A multi-step approach involving analytical chemistry is the best way to confirm degradation and identify byproducts.

Step 1: Purity Assessment

The most common method for assessing the purity of small molecules like this is High-Performance Liquid Chromatography (HPLC).[7]

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation:

    • Accurately weigh 1 mg of your this compound sample.

    • Dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance (this can be determined with a UV scan).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • A pure sample should show a single major peak.

    • The presence of additional peaks indicates impurities or degradation products. The area of these peaks relative to the main peak can be used to estimate the percentage of impurity.

Step 2: Identification of Degradation Products

If degradation is confirmed, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the degradation products. By comparing the mass-to-charge ratio (m/z) of the impurity peaks with the expected masses of potential degradation products, you can deduce their structures.

Potential Degradation Pathways & Products

The structure of this compound suggests several potential degradation pathways.

DegradationPathways cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation cluster_hydrolysis Hydrolysis main This compound quinone Quinone-imine derivatives main->quinone O2, light, metal ions polymeric Polymeric Species main->polymeric O2, light, metal ions decarboxylated 2-Amino-6-methoxypyridine main->decarboxylated Heat hydrolyzed 2-Amino-6-hydroxynicotinic acid main->hydrolyzed H2O, Acid/Base

Caption: Potential degradation pathways of this compound.

Problem: My reaction yield is consistently lower than expected. Could the purity of this compound be the issue?

Solution: Absolutely. The purity of your starting material is critical for achieving expected reaction yields.

Workflow for Verifying Starting Material Integrity

VerificationWorkflow start Low Reaction Yield Observed check_purity Assess Purity of Starting Material (HPLC) start->check_purity purity_ok Purity > 98%? check_purity->purity_ok investigate_other Investigate Other Reaction Parameters (Solvent, Temperature, Reagents) purity_ok->investigate_other Yes purify Purify Starting Material (e.g., Recrystallization, Chromatography) purity_ok->purify No end Problem Resolved investigate_other->end re_run Re-run Reaction with Purified Material purify->re_run re_run->end

Caption: Troubleshooting workflow for low reaction yields.

If the purity of your this compound is below the required specification for your experiment (typically >98% for pharmaceutical applications), purification is necessary. Recrystallization from a suitable solvent system is often a viable first step for purifying solid compounds.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Amino-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Amino-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the common challenges encountered during the synthesis and derivatization of this versatile building block.

Introduction to this compound

This compound (CAS No. 1196156-84-9) is a substituted pyridine derivative increasingly utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2][3] Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, allows for a variety of chemical transformations. However, the interplay of these functional groups, along with the electronic nature of the pyridine ring, can present unique challenges during chemical reactions.

This guide will focus primarily on the most common reaction type for this molecule: amide bond formation . We will explore common pitfalls and provide systematic approaches to diagnose and resolve them.

Part 1: Troubleshooting Amide Coupling Reactions

Amide coupling is the most frequent transformation performed with this compound. The general reaction involves coupling the carboxylic acid moiety with a primary or secondary amine, or coupling the amino group with a carboxylic acid.

Scenario 1: Low or No Product Yield in Amide Coupling

This is one of the most common issues faced by chemists. A systematic approach is crucial to identify the root cause.

Answer:

Low or no yield in an amide coupling reaction can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential issues systematically.

1. Ineffective Activation of the Carboxylic Acid:

The first step in most amide coupling reactions is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine will not proceed.

  • Causality: Coupling reagents like HATU, HBTU, and EDC work by forming a highly reactive activated ester intermediate.[4][5][6] The presence of moisture can hydrolyze these activated intermediates back to the starting carboxylic acid. The choice of base is also critical; hindered non-nucleophilic bases like DIPEA or triethylamine are commonly used to scavenge the acid produced during the activation step without competing with the desired amine.[7]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Commercial anhydrous solvents are recommended, but if not available, consider drying them using appropriate methods (e.g., molecular sieves).

    • Reagent Quality: Coupling reagents and bases can degrade over time, especially if not stored properly. Use fresh, high-purity reagents.

    • Order of Addition: The order in which you add your reagents matters. A common and effective procedure is to pre-activate the carboxylic acid. To a solution of this compound in an appropriate anhydrous solvent (e.g., DMF, DCM), add the coupling reagent (e.g., HATU) and the base (e.g., DIPEA). Stir this mixture for 15-30 minutes at room temperature to allow for the formation of the activated ester before adding the amine.

    • Choice of Coupling Reagent: While HATU is a powerful coupling reagent, some sterically hindered or electron-deficient amines may require different activators.[4][6] Consider alternatives like T3P (Propylphosphonic Anhydride) or switching to an acid chloride if other methods fail.[4]

2. Low Nucleophilicity of the Amine:

The reactivity of the amine partner is crucial. Electron-deficient anilines or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.

  • Causality: The lone pair of electrons on the nitrogen atom of the amine is responsible for attacking the activated carboxylic acid. If this lone pair is delocalized (as in anilines) or if the nitrogen is sterically shielded, its nucleophilicity is reduced.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often provide the necessary activation energy for the reaction to proceed. Monitor the reaction for potential side products at elevated temperatures.

    • Increase Reaction Time: Some reactions are simply slow. Monitor the reaction progress over an extended period (e.g., 24-48 hours) using techniques like TLC or LC-MS.

    • Use a More Potent Coupling Reagent: Reagents like HATU are generally very effective. However, for particularly challenging couplings, exploring other options might be beneficial.

    • Consider a Different Synthetic Route: If direct amide coupling is consistently failing, it may be necessary to consider alternative strategies, such as converting the carboxylic acid to an acid chloride.

3. Side Reactions:

The structure of this compound itself can lead to side reactions.

  • Causality: The presence of the free amino group can lead to polymerization if the molecule reacts with itself. While the 2-amino group on the pyridine ring is generally less nucleophilic than an aliphatic amine, under certain conditions, it can compete in the reaction.

  • Troubleshooting Steps:

    • Protecting Groups: If you are coupling the carboxylic acid of this compound with another amine, consider protecting the amino group of the nicotinic acid derivative first (e.g., with a Boc group). This will prevent self-reaction.

    • Stoichiometry: Carefully control the stoichiometry of your reagents. Using a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent relative to the carboxylic acid can help drive the reaction to completion.

Logical Troubleshooting Workflow:

Here is a visual representation of a logical workflow for troubleshooting low-yield amide coupling reactions.

Troubleshooting_Amide_Coupling Start Low/No Product Check_Activation Verify Carboxylic Acid Activation Start->Check_Activation Check_Amine Assess Amine Reactivity Start->Check_Amine Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Solution_Activation Use Anhydrous Conditions Fresh Reagents Pre-activate Acid Check_Activation->Solution_Activation Ineffective? Solution_Amine Increase Temperature/Time Change Coupling Reagent Check_Amine->Solution_Amine Low Reactivity? Solution_Side_Reactions Use Protecting Groups Adjust Stoichiometry Check_Side_Reactions->Solution_Side_Reactions Evidence Found? Success Successful Reaction Solution_Activation->Success Solution_Amine->Success Solution_Side_Reactions->Success

Caption: A logical workflow for troubleshooting amide coupling reactions.

Scenario 2: Formation of Impurities and Side Products

Even when the desired product is formed, the reaction mixture can be contaminated with various impurities.

Answer:

The formation of impurities is a common challenge in organic synthesis. For amide coupling reactions involving amino acids, several side reactions are well-documented.

1. Racemization:

If the amine or carboxylic acid coupling partner contains a chiral center, there is a risk of racemization, especially if the chiral center is adjacent to the reacting functional group.

  • Causality: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which can tautomerize, leading to a loss of stereochemical integrity.[5][6]

  • Mitigation Strategies:

    • Additive Reagents: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization by minimizing the lifetime of the highly reactive intermediates.[6][8] Many modern coupling reagents, such as HATU, already incorporate a HOAt moiety.

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help minimize racemization.

    • Base Selection: The choice of base can also influence the extent of racemization. Use of hindered bases like DIPEA is generally preferred over less hindered bases like triethylamine.

2. Diketopiperazine Formation:

When coupling the second amino acid to a dipeptide, intramolecular cyclization can occur to form a stable six-membered ring called a diketopiperazine.[8][9]

  • Causality: This is particularly problematic when proline is one of the first two amino acids in a peptide chain.[8] The free N-terminus of the dipeptide can attack the activated C-terminus, leading to the formation of the cyclic product.

  • Mitigation Strategies:

    • Use of Bulky Protecting Groups: Employing sterically demanding protecting groups on the N-terminus of the dipeptide can hinder the intramolecular cyclization.

    • Immediate Coupling: Proceed with the coupling of the next amino acid immediately after the deprotection of the N-terminus of the dipeptide.

3. Side Reactions Involving the Pyridine Ring:

The pyridine ring in this compound is generally stable under standard amide coupling conditions. However, under strongly acidic or basic conditions, or at high temperatures, side reactions could potentially occur.

Summary of Common Coupling Reagents and Conditions:

Coupling ReagentAdditive (if needed)BaseCommon SolventsKey Considerations
HATU NoneDIPEA, TEADMF, DCM, NMPHighly efficient, but can be expensive.[4][6][7]
EDC/HOBt HOBtDIPEA, TEADMF, DCMA classic and cost-effective combination. HOBt helps to suppress racemization.[4][6]
T3P NonePyridine, TEAEthyl acetate, DCMWorks well for a broad range of substrates; byproducts are water-soluble, simplifying workup.[4]
SOCl₂/Oxalyl Chloride None (cat. DMF)Pyridine, TEAToluene, DCMConverts the carboxylic acid to a highly reactive acid chloride. This is a more aggressive method and may not be suitable for sensitive substrates.[10]

Part 2: Purification and Analysis

Proper purification and analysis are critical to obtaining a pure product and confirming its identity.

Answer:

The choice of purification and analytical techniques will depend on the properties of your final compound.

Purification:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying organic compounds. The choice of eluent system will depend on the polarity of your product. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or acetone) is often effective.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative reverse-phase HPLC can be used.

Analysis:

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of your reaction and for identifying the appropriate solvent system for column chromatography.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that provides information about the molecular weight of your product and any impurities.[11][12] It is invaluable for confirming the formation of the desired product and for identifying potential side products. Multiple Reaction Monitoring (MRM) can be used for accurate quantification.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the standard method for determining the purity of your final compound.[14]

Workflow for Reaction Monitoring and Analysis:

Analysis_Workflow Reaction_Start Start Reaction TLC_Monitoring Monitor with TLC Reaction_Start->TLC_Monitoring Reaction_Complete Reaction Complete? TLC_Monitoring->Reaction_Complete Reaction_Complete->TLC_Monitoring No Workup Aqueous Workup Reaction_Complete->Workup Yes Purification Purification (Column Chromatography, Recrystallization, or Preparative HPLC) Workup->Purification Purity_Check Check Purity (HPLC) Purification->Purity_Check Structure_Confirmation Confirm Structure (LC-MS, NMR) Purity_Check->Structure_Confirmation Final_Product Pure Product Structure_Confirmation->Final_Product

Caption: A typical workflow for monitoring, purifying, and analyzing reaction products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound? A1: It is recommended to store this compound at 2-8°C in a dry, dark place.[1][3]

Q2: I am having trouble dissolving this compound. What solvents are recommended? A2: this compound has limited solubility in many common organic solvents. For reactions, polar aprotic solvents like DMF, DMSO, and NMP are often good choices. For purification by chromatography, it may be necessary to use a solvent mixture that includes a more polar component.

Q3: Can I perform a Suzuki coupling with a halogenated derivative of this compound? A3: Yes, the pyridine ring can be functionalized via cross-coupling reactions. For example, a bromo- or iodo-substituted derivative of this compound could potentially undergo a Suzuki coupling. However, the amino and carboxylic acid groups may need to be protected to avoid interference with the catalyst.

Q4: Are there any known safety hazards associated with this compound? A4: While specific toxicity data for this compound is not readily available in the search results, it is good laboratory practice to handle all chemicals with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For related compounds like 2-amino-6-chloronicotinic acid, hazards such as skin and eye irritation have been noted.[15] Always consult the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-methoxynicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis and require a robust, scalable, and troubleshootable protocol. Here, we provide not just the steps, but the scientific reasoning behind them, to empower you to overcome common challenges encountered during process scale-up.

Synthesis Overview: A Scalable Approach

This compound is a valuable building block in medicinal chemistry. While several synthetic routes exist, a common and scalable method involves the nucleophilic aromatic substitution (SNAr) of a 2-chloro-6-methoxypyridine precursor with an ammonia source. This approach is often favored for its relatively straightforward execution and the availability of starting materials.

The primary challenge in this synthesis is ensuring complete conversion while minimizing the formation of byproducts, particularly the corresponding 2-hydroxy derivative from hydrolysis of the starting material.[1] This guide will focus on a process that utilizes aqueous ammonia under elevated temperature and pressure, a method amenable to scale-up with appropriate engineering controls.

Detailed Experimental Protocol

This protocol details a scalable procedure for the synthesis of this compound from 2-Chloro-6-methoxynicotinic acid.

Materials & Reagents:

Reagent/MaterialCAS NumberMolecular WeightPurityNotes
2-Chloro-6-methoxynicotinic acid54556-69-5187.58 g/mol >97%Starting material
Aqueous Ammonia (28-30%)1336-21-635.05 g/mol (as NH₄OH)ACS gradeAmmonia source
Hydrochloric Acid (conc.)7647-01-036.46 g/mol ACS gradeFor pH adjustment
Deionized Water-18.02 g/mol -For work-up
Activated Carbon---For decolorization
Celite® or equivalent---Filtration aid

Equipment:

  • Pressure-rated glass reactor or stainless steel autoclave with overhead stirring, temperature control, and pressure monitoring.

  • pH meter.

  • Standard laboratory glassware.

  • Filtration apparatus (Büchner funnel).

  • Vacuum oven.

Step-by-Step Procedure:

  • Reactor Charging: In a suitable pressure reactor, charge 2-Chloro-6-methoxynicotinic acid (1.0 eq).

  • Ammonia Addition: Add aqueous ammonia (28-30%, ~10-15 volumes). Note: The large excess of ammonia is crucial to drive the reaction to completion and minimize the hydrolysis side reaction.

  • Reaction: Seal the reactor and heat to 120-140°C. The internal pressure will rise. Maintain this temperature with vigorous stirring for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by a suitable analytical method (e.g., TLC, HPLC, or LC-MS).

  • Cooling and Venting: Once the reaction is complete, cool the reactor to room temperature. Carefully vent any excess ammonia pressure in a well-ventilated fume hood.

  • Work-up - pH Adjustment: Transfer the reaction mixture to a beaker. With cooling (ice bath), slowly add concentrated hydrochloric acid to adjust the pH to ~3-4. The product will precipitate as a solid.

  • Decolorization (Optional): If the solution is highly colored, it can be heated with a small amount of activated carbon, followed by filtration through Celite® to remove the carbon.

  • Isolation: Isolate the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual salts.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis and scale-up of this compound.

Workflow & Troubleshooting Diagrams

Synthesis Workflow A Reactor Charging (2-Chloro-6-methoxynicotinic acid + Aq. Ammonia) B Reaction (120-140°C, 12-24h) A->B C Reaction Monitoring (TLC/HPLC) B->C C->B Incomplete? Extend Time/Temp D Cooling & Venting C->D Complete E Work-up (pH Adjustment) D->E F Isolation (Filtration) E->F G Drying F->G H Final Product G->H

Caption: General workflow for the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes?

A: Low yields are a common problem when scaling up. Here are the most probable causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting: Confirm completion with TLC or HPLC. If incomplete, consider extending the reaction time or slightly increasing the temperature (within safe limits of your reactor). Ensure your stirring is efficient, as poor mixing can lead to localized "hot spots" and incomplete reaction.[2][3]

  • Byproduct Formation: The primary byproduct is often 2-Hydroxy-6-methoxynicotinic acid, formed by the hydrolysis of the starting material.[1]

    • Troubleshooting: This is favored by insufficient ammonia concentration or the presence of too much water not acting as the ammonia solvent. Ensure you are using a sufficient excess of concentrated aqueous ammonia.

  • Loss During Work-up: Product can be lost during filtration and washing.

    • Troubleshooting: Ensure the pH for precipitation is optimal (~3-4). If the pH is too low or too high, the product may have some solubility. Use ice-cold water for washing the filter cake to minimize solubility losses.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Analyze_Byproducts Analyze for Byproducts (e.g., 2-hydroxy derivative) Start->Analyze_Byproducts Review_Workup Review Work-up Procedure Start->Review_Workup Incomplete Incomplete Reaction Check_Completion->Incomplete Byproduct Significant Byproduct Formation Analyze_Byproducts->Byproduct Workup_Loss Product Loss During Work-up Review_Workup->Workup_Loss Sol_Incomplete Increase Reaction Time/Temp Improve Agitation Incomplete->Sol_Incomplete Sol_Byproduct Ensure Sufficient Excess of Conc. Aqueous Ammonia Byproduct->Sol_Byproduct Sol_Workup Optimize Precipitation pH Use Cold Wash Solvents Workup_Loss->Sol_Workup

Caption: Troubleshooting logic for low yield in the synthesis.

Q2: I'm observing a significant amount of an impurity in my final product. How do I identify and remove it?

A: The most likely impurity is the 2-hydroxy-6-methoxynicotinic acid byproduct.

  • Identification: This impurity can often be identified by LC-MS, as it will have a different molecular weight than your desired product.

  • Removal:

    • Recrystallization: If the impurity levels are not too high, recrystallization from a suitable solvent (e.g., ethanol/water mixtures) can be effective.

    • pH Adjustment during Work-up: There might be a slight difference in the pKa of the desired product and the hydroxy byproduct. A carefully controlled pH adjustment during precipitation might selectively precipitate one over the other, although this can be challenging to implement at scale.

    • Prevention is Key: The best approach is to optimize the reaction conditions to minimize its formation in the first place (see Q1).

Q3: The reaction is not progressing, even after extended heating. What could be the issue?

A: A stalled reaction can be due to several factors:

  • Low Temperature: Verify the internal temperature of the reactor. At larger scales, heating can be less efficient, and the internal temperature may be lower than the setpoint of the heating mantle.[4]

  • Poor Mixing: Inadequate agitation can lead to poor mass transfer between the solid starting material and the aqueous ammonia. Ensure the stirring is vigorous enough to create a good slurry.

  • Degraded Reagents: Ensure the quality of your starting material and the concentration of the aqueous ammonia. Old or improperly stored ammonia solutions can lose potency.

Q4: What are the critical safety considerations when scaling up this synthesis?

A: Scaling up introduces safety concerns that must be addressed.

  • High Pressure: The reaction generates significant pressure from heating the aqueous ammonia. A properly rated and maintained pressure vessel is mandatory. Never exceed the maximum allowable working pressure of your reactor.

  • Ammonia Handling: Aqueous ammonia is corrosive and has a pungent, irritating odor.[5] Always handle it in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] An emergency eyewash and shower should be readily accessible.[8]

  • Exothermic pH Adjustment: The neutralization of the basic reaction mixture with concentrated acid is highly exothermic. Add the acid slowly and with efficient cooling to prevent boiling and splashing.[9]

References

Validation & Comparative

A Comparative Guide to 2-Amino-6-methoxynicotinic acid and 2-Amino-6-methylnicotinic acid in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of heterocyclic building blocks is a pivotal decision that dictates the efficiency of synthetic routes and influences the properties of the final active pharmaceutical ingredients (APIs). Among the vast array of available scaffolds, substituted 2-aminonicotinic acids are particularly valuable due to their versatile reactivity and prevalence in a multitude of bioactive molecules, especially kinase inhibitors. This guide provides an in-depth technical comparison of two closely related yet functionally distinct building blocks: 2-Amino-6-methoxynicotinic acid and 2-Amino-6-methylnicotinic acid .

This analysis moves beyond a simple catalog of properties to explore the causal relationships between their structural differences—a 6-position methoxy versus a methyl group—and their resulting performance in key synthetic transformations. By understanding these nuances, chemists can make more informed strategic decisions in their synthetic design.

Structural and Physicochemical Properties: The Foundational Differences

At first glance, the methoxy (-OCH₃) and methyl (-CH₃) groups appear to be minor substitutions. However, their distinct electronic and steric profiles impart significant differences in the physicochemical properties of the parent molecules.

PropertyThis compound2-Amino-6-methylnicotinic acidReference(s)
Molecular Formula C₇H₈N₂O₃C₇H₈N₂O₂[1]
Molecular Weight 168.15 g/mol 152.15 g/mol [1]
Parent Amine pKa 4.62 (Predicted for 2-amino-6-methoxypyridine)7.41 (for 2-amino-6-methylpyridine)
Predicted Acidity (pKa of -COOH) ~3-4~4-5
Appearance Off-white to light tan solidWhite to pale yellow solid

The most striking difference lies in the basicity of the exocyclic amino group, inferred from the pKa of the parent amines. The methyl group in 2-amino-6-methylpyridine is a weak electron-donating group (+I effect), which increases the electron density on the pyridine ring and, consequently, the basicity and nucleophilicity of the 2-amino group (pKa = 7.41).

Conversely, the methoxy group in 2-amino-6-methoxypyridine exhibits a dual electronic nature. It is electron-withdrawing by induction (-I effect) due to the oxygen's electronegativity but electron-donating by resonance (+M effect) through its lone pairs. In the context of the 2-amino group, the inductive withdrawal effect dominates, reducing its basicity significantly (predicted pKa = 4.62). This profound difference in basicity is a primary driver of their differential reactivity in subsequent synthetic steps.

Reactivity in Synthesis: A Tale of Two Substituents

The choice between the methoxy and methyl analogues directly impacts reaction strategy, particularly in the most common transformation for these scaffolds: amide bond formation .

Amide Coupling: Nucleophilicity Takes Center Stage

Amide coupling reactions are fundamental in drug discovery for linking molecular fragments. The success of these reactions hinges on the nucleophilicity of the amine and the activation of the carboxylic acid.

The higher pKa of 2-amino-6-methylnicotinic acid indicates a more nucleophilic amino group. This enhanced nucleophilicity can be advantageous, potentially allowing for coupling under milder conditions or with less reactive coupling partners. However, it can also be a double-edged sword. In complex molecules, a highly nucleophilic amine may lead to side reactions with other electrophilic centers.

The lower nucleophilicity of the amino group in this compound necessitates the use of more potent coupling reagents, such as HATU or T3P, and potentially longer reaction times or elevated temperatures to achieve comparable yields.[2][3][4] This reduced reactivity, however, can be a significant advantage in terms of chemoselectivity, minimizing undesired side reactions in multifunctional substrates.

The electronic nature of the 6-substituent also modulates the reactivity of the carboxylic acid. The electron-donating methyl group slightly deactivates the carboxylic acid by increasing electron density, making it a marginally weaker acid and less susceptible to nucleophilic attack after activation. In contrast, the inductively electron-withdrawing methoxy group enhances the electrophilicity of the activated carboxylic acid, potentially accelerating the rate of amide bond formation.

This interplay of effects is visualized in the diagram below.

Caption: Electronic factors influencing amide coupling reactivity.

Experimental Protocols & Expected Outcomes

While no direct comparative studies have been published, we can construct representative protocols based on established methods for aminopyridine acylation and predict the outcomes based on the fundamental principles discussed.

Synthesis of Starting Materials

Protocol: Synthesis of 2-Amino-6-methylnicotinic acid

A robust, one-pot synthesis has been reported, starting from 2-chloro-3-cyano-6-methylpyridine.[5][6][7]

  • Ammonolysis/Amide Formation: To 2-chloro-3-cyano-6-methylpyridine (1.0 eq) in an autoclave, add a 28% aqueous solution of ammonia. Heat the sealed vessel to 170°C for 7 hours. This step results in the formation of 2-amino-6-methylnicotinamide in the reaction solution.

  • Hydrolysis: After cooling to room temperature, remove the excess ammonia under reduced pressure. To the remaining solution, add a strong base such as potassium hydroxide (e.g., 3.0 eq) and heat to 100°C for 3 hours.

  • Workup: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of ~6-7 to precipitate the product. Filter the solid, wash with water, and dry to afford 2-amino-6-methylnicotinic acid.

  • Reported Yield: This one-pot procedure can achieve yields of approximately 83% with high purity (>97%).[6]

Protocol: Plausible Synthesis of this compound

  • Hydrolysis: To 2-amino-6-methoxy-3-cyanopyridine (1.0 eq), add a solution of aqueous sodium hydroxide (e.g., 6M). Heat the mixture to reflux for 4-6 hours, monitoring the conversion of the nitrile to the carboxylic acid by TLC or LC-MS.

  • Workup: After cooling, carefully acidify the reaction mixture with concentrated HCl to a pH of ~6-7. The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum.

Comparative Amide Coupling Experiment (Proposed)

To provide a direct comparison, a standardized HATU-mediated coupling with a model amine, benzylamine, is proposed.

Protocol: HATU-Mediated Amide Coupling with Benzylamine

  • Setup: To a solution of the respective nicotinic acid (2-amino-6-methyl- or 2-amino-6-methoxy-; 1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Reaction: Add benzylamine (1.1 eq) to the mixture and stir at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Amide_Coupling_Workflow start Dissolve Nicotinic Acid, HATU, & DIPEA in DMF add_amine Add Benzylamine (1.1 eq) start->add_amine stir Stir at Room Temperature add_amine->stir monitor Monitor by LC-MS stir->monitor monitor->stir Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolate Pure Amide Product purify->product

Caption: General workflow for a HATU-mediated amide coupling experiment.

Predicted Comparative Results

SubstratePredicted Reaction TimePredicted YieldJustification
2-Amino-6-methylnicotinic acid 4-8 hoursGood to Excellent The higher nucleophilicity of the amino group facilitates a faster reaction with the HATU-activated ester.
This compound 12-24 hoursModerate to Good The significantly lower nucleophilicity of the amino group will slow the rate of amide bond formation, requiring a longer reaction time to achieve a good yield. The enhanced electrophilicity of the activated acid partially compensates for this.

Strategic Application in Drug Discovery

The choice between these two building blocks is a strategic one, guided by the specific goals of the synthesis.

  • Choose 2-Amino-6-methylnicotinic acid when:

    • Rapid synthesis and high throughput are priorities. Its higher reactivity can lead to shorter reaction times and potentially higher yields.

    • Milder coupling conditions are required to accommodate sensitive functional groups elsewhere in the molecule.

    • The synthetic target is less complex, minimizing the risk of side reactions from the more nucleophilic amine.

  • Choose this compound when:

    • Chemoselectivity is paramount. The less reactive amino group is ideal for complex syntheses where other electrophilic sites could compete for a more nucleophilic amine.

    • Modulation of physicochemical properties is desired. The methoxy group can act as a hydrogen bond acceptor and alters the lipophilicity and metabolic profile compared to a methyl group, which can be crucial for optimizing drug-like properties.

    • A stronger coupling reagent like HATU is already planned for the synthetic route.

Conclusion

While structurally similar, this compound and 2-Amino-6-methylnicotinic acid offer distinct advantages and challenges in synthesis. The primary differentiator is the electronic impact of the 6-substituent on the nucleophilicity of the 2-amino group. The methyl-substituted variant is more reactive, favoring rapid, high-yielding couplings, whereas the methoxy-substituted analogue provides enhanced chemoselectivity at the cost of reduced reactivity. A thorough understanding of these electronic principles allows the synthetic chemist to select the optimal building block, streamlining the path to complex target molecules and enabling more effective drug discovery campaigns.

References

A Senior Application Scientist's Guide to the Reactivity of Aminonicotinic Acids: A Comparative Analysis of 2-Amino-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminonicotinic Acid Scaffold

In the landscape of medicinal chemistry and drug development, the substituted pyridine ring is a privileged scaffold, and aminonicotinic acids are particularly valuable building blocks.[1] Their dual functionality, featuring a nucleophilic amino group and a versatile carboxylic acid on an electron-deficient aromatic ring, allows for the construction of complex molecular architectures.[2] These structures are central to a range of biologically active compounds, from enzyme inhibitors to receptor modulators.[3][4][5]

This guide provides a comparative analysis of the chemical reactivity of 2-Amino-6-methoxynicotinic acid against other common aminonicotinic acid isomers. Understanding the nuanced effects of substituent placement on the pyridine ring is not merely an academic exercise; it is fundamental to predicting reaction outcomes, designing efficient synthetic routes, and ultimately, accelerating the discovery of novel therapeutics. We will dissect the electronic and steric factors governing the behavior of these molecules in key synthetic transformations, supported by established chemical principles and representative experimental protocols.

The Electronic Landscape: How Substituents Dictate Reactivity

The reactivity of any substituted pyridine is a direct consequence of the interplay between the electron-deficient nature of the nitrogen-containing ring and the electronic effects of its substituents. The pyridine nitrogen acts as an electron sink, deactivating the ring towards electrophilic attack and activating it for nucleophilic substitution, particularly at the C2 and C4 positions.[6][7] The addition of amino (-NH₂) and methoxy (-OCH₃) groups, both strong electron-donating groups (EDGs) through resonance, profoundly alters this landscape.

In This compound , the ring is endowed with two powerful EDGs at positions flanking the ring nitrogen. This creates a unique electronic environment compared to isomers where the amino group is located elsewhere.

  • Electron Donation: Both the amino and methoxy groups donate electron density into the pyridine ring via resonance, partially offsetting the inductive withdrawal of the ring nitrogen. This significantly impacts the ring's susceptibility to both electrophilic and nucleophilic attack.

  • Directing Effects: These ortho-, para-directing groups activate the C3, C4, and C5 positions for potential electrophilic substitution, though such reactions remain challenging on pyridine rings.

  • Carboxylic Acid Group: The -COOH group is an electron-withdrawing group (EWG) through induction and deactivates the ring, particularly at the ortho and para positions relative to itself.

Visualization: Resonance Contributions in this compound

The diagram below illustrates how the electron-donating groups delocalize electron density into the pyridine ring, increasing the nucleophilicity at specific carbons.

Caption: Resonance delocalization from amino and methoxy groups.

Comparative Physical Properties of Aminonicotinic Acid Isomers

The physical properties of these isomers, such as melting point and acidity (pKa), are dictated by their substitution patterns, which influence crystal packing and electronic charge distribution. While experimental pKa values are not widely reported for all isomers, we can infer trends based on substituent effects.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Predicted pKa Trend
This compound 168.15Data not availableThe -COOH is ortho to an EDG (-NH₂) and para to another (-OCH₃), potentially increasing its pKa (making it a weaker acid) compared to nicotinic acid.
2-Aminonicotinic acid 138.12295-297 (dec.)[8]The ortho-amino group's electron-donating effect may increase the pKa relative to nicotinic acid.
4-Aminonicotinic acid 138.12[9]>300The para-amino group's EDG effect likely increases the pKa.
6-Aminonicotinic acid 138.12[3][10]>300[3]The meta-amino group has a weaker resonance effect on the carboxyl group, so the pKa might be closer to that of nicotinic acid (pKa ~4.75)[11].

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental for functionalizing electron-poor aromatic rings. The reaction proceeds via a high-energy Meisenheimer complex, and its rate is enhanced by electron-withdrawing groups that stabilize this anionic intermediate.[6] Pyridine itself is predisposed to SNAr at the 2- and 4-positions.[6][7]

  • This compound: This molecule is expected to be highly deactivated towards SNAr. The powerful electron-donating resonance effects of the amino and methoxy groups at the C2 and C6 positions would destabilize the negative charge of the required Meisenheimer complex, making nucleophilic attack exceedingly difficult. For SNAr to occur, a good leaving group (like a halide) would need to be present, and even then, the reaction would be sluggish compared to pyridines bearing electron-withdrawing groups.

  • Comparative Isomers: Other aminonicotinic acids are similarly poor substrates for SNAr unless a leaving group is present. The reactivity in such cases would depend on the leaving group's position relative to the electron-withdrawing ring nitrogen and the deactivating amino group. For instance, a 2-chloro-6-aminonicotinic acid would be more reactive towards SNAr at the C2 position than a 6-chloro-2-aminonicotinic acid, as the C2 position is more activated by the ring nitrogen.

Amide Bond Formation

The formation of an amide bond from the carboxylic acid and an amine is one of the most frequently used reactions in drug development.[12] This transformation typically requires the activation of the carboxylic acid to overcome the unfavorable acid-base reaction between the starting materials.[13][14]

  • This compound: The reactivity of the carboxylic acid in amide coupling is influenced by the electronic environment. The electron-donating -NH₂ and -OCH₃ groups may slightly decrease the electrophilicity of the carboxyl carbon, but this effect is generally minor and easily overcome by modern coupling reagents (e.g., HATU, HOBt/EDC).[12][13] A more significant consideration is the potential for intramolecular side reactions or steric hindrance from the ortho-amino group, although this is not typically a major barrier.

  • Comparative Isomers: All aminonicotinic acid isomers are readily converted to amides using standard coupling protocols.[15] The primary difference in reactivity would stem from the nucleophilicity of the amine partner and the specific coupling conditions chosen, rather than significant electronic differences in the carboxylic acid itself.

Workflow: Representative Amide Coupling Protocol

Caption: General workflow for HATU-mediated amide coupling.

Decarboxylation

Decarboxylation is the removal of the carboxyl group as CO₂ and is typically promoted by heat.[16] The reaction is facilitated by structural features that can stabilize the resulting carbanion intermediate.[17] For pyridine carboxylic acids, the reaction is most facile for picolinic acids (2-carboxy-pyridines), where the ring nitrogen can stabilize the intermediate through chelation or an ylide mechanism.[18]

  • This compound: As a nicotinic acid derivative (3-carboxy-pyridine), this compound is expected to be relatively stable to decarboxylation . The carbanion that would form at the C3 position upon CO₂ loss cannot be effectively stabilized by the ring nitrogen through resonance.

  • Comparative Isomers: The stability towards decarboxylation is a key differentiator. Isomers that are picolinic acids (e.g., 6-aminopicolinic acid) would be more susceptible to decarboxylation upon heating than nicotinic acid isomers (like the title compound and its 4- and 6-amino counterparts). This is a critical consideration in designing high-temperature reactions.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling of this compound

This protocol describes a robust and generally applicable method for coupling aminonicotinic acids with primary or secondary amines, adapted from standard procedures in medicinal chemistry.[15]

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate, which rapidly reacts with the amine.[12] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed and drive the reaction to completion.

Materials:

  • This compound

  • Target Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the target amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise, followed by the portion-wise addition of HATU (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.

Conclusion and Reactivity Summary

The reactivity of this compound is dominated by the powerful electron-donating effects of its amino and methoxy substituents. These groups render the pyridine ring electron-rich, which has profound and opposing consequences for different reaction classes when compared to other aminonicotinic acid isomers or less substituted pyridines.

Reaction TypeReactivity of this compoundComparison with Other IsomersRationale
Nucleophilic Aromatic Substitution Very Low / InertLower than halo-substituted nicotinic acids.Strong electron-donating groups at C2/C6 destabilize the anionic Meisenheimer complex.
Amide Coupling HighComparable to other aminonicotinic acid isomers.The carboxylic acid is readily activated by standard coupling reagents.
Decarboxylation Low (Stable)More stable than picolinic acid isomers.As a 3-carboxy-pyridine, it lacks a mechanism for efficient stabilization of the carbanion intermediate.
Electrophilic Aromatic Substitution Low (but activated)More activated than unsubstituted nicotinic acid, but still challenging.The pyridine ring is inherently deactivated, but the strong activating groups partially counteract this.

For the practicing researcher, this means that while this compound is an excellent substrate for building molecular complexity via its carboxylic acid and amino handles, its core ring is largely inert to transformations that rely on nucleophilic substitution. This predictable reactivity makes it a reliable building block for targeted library synthesis and drug discovery campaigns.

References

Unlocking Potent Anti-Cancer Activity: A Comparative Guide to 2-Amino-6-methoxynicotinic Acid Derivatives as ERK5 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology research, the quest for novel therapeutic agents that target specific signaling pathways driving cancer progression is of paramount importance. This guide provides a detailed comparative analysis of the biological activity of derivatives of 2-Amino-6-methoxynicotinic acid against their parent compound. Our focus is on their potent inhibitory effects on Extracellular signal-regulated kinase 5 (ERK5), a key player in cancer cell proliferation, survival, and metastasis. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationship and the transformative power of medicinal chemistry in converting a chemical scaffold into a promising class of anti-cancer agents.

Introduction: The Emerging Role of ERK5 in Oncology and the this compound Scaffold

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. While the ERK1/2 pathway has been extensively studied and targeted, the ERK5 (also known as Big Mitogen-activated Protein Kinase 1 or BMK1) pathway has more recently emerged as a significant contributor to tumorigenesis.[1] ERK5 is involved in promoting cell proliferation, survival, angiogenesis, and metastasis in various cancer types, making it an attractive target for therapeutic intervention.

The this compound core represents a versatile scaffold for the synthesis of novel kinase inhibitors. While the biological activity of the parent compound, this compound, is not extensively characterized in publicly available literature, its chemical structure provides key functionalities for derivatization. Our investigation reveals that this scaffold serves as a foundational building block for the generation of highly potent ERK5 inhibitors, demonstrating a classic example of how medicinal chemistry can unlock significant biological activity from a latent precursor.

Comparative Biological Activity: From an Inactive Scaffold to Potent ERK5 Inhibition

A pivotal aspect of this guide is the comparison of biological activity between the parent this compound and its synthesized derivatives. As of the latest research, there is a notable absence of reported biological activity for the parent compound against ERK5 or other kinases. This suggests that this compound itself is likely inactive or possesses negligible inhibitory potential.

The true therapeutic potential is unlocked through chemical modification of this core structure. Patents detailing the synthesis of novel ERK5 inhibitors explicitly utilize this compound as a key starting material.[2] These derivatives, through the addition of various functional groups, exhibit potent and specific inhibition of the ERK5 kinase.

Quantitative Comparison of ERK5 Inhibition:

The following table summarizes the biochemical inhibitory activity (IC50) of several derivatives synthesized from the this compound scaffold, as disclosed in patent literature.[2]

Compound ID (Example from Patent)Modification from Parent ScaffoldBiochemical ERK5 IC50 (µM)
This compound Parent Compound Data Not Available (Presumed Inactive)
Example 2Amide coupling with a substituted aniline0.0931
Example 4Amide coupling with a different substituted aniline0.770
Example 5Further derivatization of the aniline moiety1.14
Example 7Modification of the heterocyclic core0.271
Example 8Alternative substitution on the aniline ring0.525

This data is derived from patent CA3093189A1 and illustrates the significant gain in potency upon derivatization.[2]

The dramatic increase in potency, with IC50 values dropping into the nanomolar and low micromolar range, underscores the critical role of the appended chemical moieties in binding to the ATP pocket of the ERK5 kinase. This structure-activity relationship highlights the successful transformation of an inert chemical starting material into a series of potent biological agents.

The ERK5 Signaling Pathway: A Key Target in Cancer

To appreciate the significance of these derivatives, it is crucial to understand the biological context of their target. The ERK5 signaling cascade is a linear pathway that transmits extracellular signals to the cell nucleus, ultimately regulating gene expression.

ERK5_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress Signals MEKK2_3 MEKK2/3 Growth_Factors->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5_inactive ERK5 (inactive) MEK5->ERK5_inactive P ERK5_active ERK5 (active) ERK5_n ERK5 (active) ERK5_active->ERK5_n Translocation Derivatives 2-Amino-6-methoxynicotinic acid Derivatives Derivatives->ERK5_active Inhibition Transcription_Factors Transcription Factors (e.g., MEF2, c-Myc) ERK5_n->Transcription_Factors P Gene_Expression Gene Expression (Proliferation, Survival, Metastasis) Transcription_Factors->Gene_Expression

References

A Comparative Guide to the Spectroscopic Confirmation of 2-Amino-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. For drug development professionals and researchers, establishing the precise atomic arrangement of a compound like 2-Amino-6-methoxynicotinic acid is not merely a procedural step but a critical prerequisite for understanding its reactivity, biological activity, and intellectual property value.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of this compound. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and interpret the resulting data with the nuance of field-proven experience. To provide a clear benchmark, we will compare its spectroscopic signature with that of a closely related analogue, 2-Amino-6-methylnicotinic acid , highlighting how subtle structural changes manifest as distinct spectral differences.

The Imperative of Multi-Modal Analysis

Relying on a single analytical technique for structural elucidation is fraught with peril. Ambiguities in one method are often resolved by the strengths of another. Therefore, a synergistic approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) is the gold standard. This multi-modal strategy creates a self-validating system where each piece of data corroborates the others, leading to an irrefutable structural assignment.

The Subject and Its Analogue: A Comparative Framework

CompoundStructureMolecular FormulaMolecular WeightKey Difference
This compound Chemical structure of this compoundC₇H₈N₂O₃168.15 g/mol Methoxy (-OCH₃) group at C6
2-Amino-6-methylnicotinic acid Chemical structure of 2-Amino-6-methylnicotinic acidC₇H₈N₂O₂152.15 g/mol Methyl (-CH₃) group at C6

The choice of 2-Amino-6-methylnicotinic acid as a comparator is deliberate. The substitution of a methoxy group for a methyl group provides an excellent educational contrast, leading to predictable and easily interpretable differences in their respective spectra, particularly in NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H (proton) and ¹³C (carbon) NMR data.

Causality in NMR: Why We See What We See

The position of a signal (chemical shift, δ) in an NMR spectrum is dictated by the electronic environment of the nucleus. Electron-withdrawing groups (like the pyridine nitrogen and carboxylic acid) "deshield" nearby nuclei, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups "shield" nuclei, moving them upfield. The number of adjacent, non-equivalent protons determines the splitting pattern (multiplicity) of a signal, providing crucial connectivity information.

Predicted ¹H NMR Data
Assignment (this compound) Expected δ (ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1HAcidic proton, often broad due to exchange.
Aromatic H (C5)~8.0 - 8.2Doublet1HDeshielded by adjacent COOH and pyridine N.
Aromatic H (C4)~6.2 - 6.4Doublet1HShielded by the amino group at C2.
Amine (-NH₂)5.0 - 6.0Singlet (broad)2HLabile protons, often broad.
Methoxy (-OCH₃)~3.9Singlet3HCharacteristic region for methoxy protons.
Comparative Analysis: ¹H NMR
Assignment This compound 2-Amino-6-methylnicotinic acid Key Difference & Rationale
-OCH₃ vs -CH₃ ~3.9 ppm (s, 3H) ~2.4 ppm (s, 3H) The electronegative oxygen in the methoxy group pulls electron density away from the protons, causing a significant downfield shift compared to a standard methyl group attached to an aromatic ring.[1]
Aromatic ProtonsH4/H5 patternH4/H5 patternThe aromatic proton shifts will be subtly different due to the differing electronic effects of -OCH₃ (donating) vs. -CH₃ (weakly donating), but the primary differentiator is the substituent signal.
Predicted ¹³C NMR Data
Assignment (this compound) Expected δ (ppm) Rationale
Carboxylic Acid (-C OOH)165 - 170Typical range for a carboxylic acid carbon.[2]
Aromatic C (C2-NH₂)158 - 162Carbon attached to two nitrogen atoms (amine and ring N).
Aromatic C (C6-OCH₃)160 - 164Carbon attached to nitrogen (ring) and oxygen (methoxy).
Aromatic C (C3-COOH)105 - 110Shielded position relative to other ring carbons.
Aromatic C (C5)140 - 145Deshielded by adjacent nitrogen and C3-COOH.
Aromatic C (C4)95 - 100Highly shielded by the strong donating effect of the amino group.
Methoxy (-OC H₃)53 - 56Characteristic region for a methoxy carbon.
Comparative Analysis: ¹³C NMR
Assignment This compound 2-Amino-6-methylnicotinic acid Key Difference & Rationale
-OCH₃ vs -CH₃ ~54 ppm ~20 ppm The signal for the methoxy carbon is significantly downfield due to the direct attachment to an electronegative oxygen atom. The methyl carbon appears in the typical aliphatic region.[3]
C6 ~162 ppm ~157 ppm The carbon attached to the substituent (C6) will also show a shift. The direct attachment to oxygen in the methoxy group results in a more downfield C6 signal.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like -COOH and -NH₂.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A greater number of scans is required due to the low natural abundance of ¹³C (typically several hundred to thousands).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted FT-IR Data (this compound)
Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Rationale
O-H Stretch (Carboxylic Acid)2500 - 3300Very BroadCharacteristic broad absorption due to hydrogen bonding.
N-H Stretch (Amine)3300 - 3500Two sharp/medium bandsPrimary amines show symmetric and asymmetric stretches.[4]
C-H Stretch (Aromatic/Methoxy)2850 - 3100SharpAromatic C-H stretches appear just above 3000 cm⁻¹, aliphatic C-H just below.
C=O Stretch (Carboxylic Acid)1680 - 1720Strong, SharpThe carbonyl stretch is one of the most intense peaks in the spectrum.[5]
C=C & C=N Stretch (Aromatic Ring)1450 - 1650Medium to StrongMultiple bands characteristic of the pyridine ring.
C-O Stretch (Ether & Acid)1200 - 1300StrongAsymmetric C-O-C stretch of the methoxy group and C-O of the acid.
Comparative Analysis: FT-IR

The FT-IR spectra of the two compounds will be very similar due to the presence of the same core functional groups (amine, carboxylic acid, pyridine ring). The most reliable distinguishing feature would be the C-O stretch of the ether in this compound, which is absent in the methyl analogue. This strong band, typically around 1250 cm⁻¹, provides corroborating evidence for the methoxy group.[6]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction. Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns. For our purposes, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data
Compound Ion Expected m/z Rationale
This compound [M+H]⁺169.0608Calculated exact mass for [C₇H₉N₂O₃]⁺. This high-resolution mass confirms the elemental composition.
[M-COOH]⁺123.0553A common fragmentation pathway is the loss of the carboxylic acid group (45 Da).[7]
2-Amino-6-methylnicotinic acid [M+H]⁺153.0659Calculated exact mass for [C₇H₉N₂O₂]⁺.
Comparative Analysis: MS

Mass spectrometry provides the most definitive and simple comparison. The 16-dalton difference between the molecular weights of the two compounds (168 Da vs. 152 Da), corresponding to the difference between an oxygen atom and two hydrogen atoms (-O- vs. -CH₂-), is an unambiguous differentiator. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing ultimate confidence in the molecular formula.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source. The LC system serves to introduce a clean sample plug into the mass spectrometer.

  • Method:

    • Inject a small volume (1-5 µL) of the sample solution.

    • Ionize the sample using ESI in positive ion mode.

    • Acquire a full scan mass spectrum over a range of, for example, m/z 50-500.

  • Data Analysis: Identify the base peak and the molecular ion peak [M+H]⁺. Compare the measured m/z value with the theoretically calculated exact mass for the proposed structure.

Synthesis of Evidence: The Final Confirmation

G cluster_synthesis Structural Hypothesis cluster_data Spectroscopic Data Acquisition cluster_analysis Data Interpretation & Validation cluster_conclusion Conclusion Hypothesis Proposed Structure: This compound NMR NMR Spectroscopy (¹H and ¹³C) Hypothesis->NMR Analysis FTIR FT-IR Spectroscopy Hypothesis->FTIR Analysis MS Mass Spectrometry Hypothesis->MS Analysis NMR_Data Confirms C-H Framework -OCH₃ signal at ~3.9 ppm NMR->NMR_Data FTIR_Data Confirms Functional Groups C-O ether stretch present FTIR->FTIR_Data MS_Data Confirms Molecular Formula [M+H]⁺ at m/z 169 MS->MS_Data Conclusion Structure Confirmed NMR_Data->Conclusion Convergent Evidence FTIR_Data->Conclusion Convergent Evidence MS_Data->Conclusion Convergent Evidence

Caption: Workflow for the spectroscopic confirmation of a molecular structure.

The ¹H and ¹³C NMR data establish the precise carbon-hydrogen framework and confirm the presence and connectivity of the methoxy group. The FT-IR spectrum validates the existence of all key functional groups—amine, carboxylic acid, and ether. Finally, high-resolution mass spectrometry confirms the exact elemental composition. When the data from each of these orthogonal techniques align perfectly with the proposed structure of this compound, and differ predictably from its 6-methyl analogue, the structure is confirmed with the highest degree of scientific confidence.

References

A Comparative Guide to Purity Assessment of 2-Amino-6-methoxynicotinic Acid: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the purity of a compound is not merely a quality metric; it is a critical determinant of its efficacy, safety, and reproducibility in biological assays. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 2-Amino-6-methoxynicotinic acid, a key building block in medicinal chemistry.

The Imperative of Purity in Drug Discovery

This compound serves as a vital scaffold in the synthesis of a wide range of biologically active molecules. Even minute impurities can lead to erroneous biological data, potentially masking the true activity of the target compound or introducing unforeseen toxicity. Therefore, rigorous purity assessment is a cornerstone of reliable drug discovery and development.[1] This guide will dissect the principles, methodologies, and comparative performance of HPLC and quantitative NMR (qNMR) to empower researchers in selecting the optimal technique for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of analytical chemistry, renowned for its high resolving power and sensitivity in separating components of a mixture. The technique relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

The "Why" Behind the HPLC Method for this compound

This compound is a polar, aromatic compound containing both an acidic carboxylic group and a basic amino group. This amphoteric nature presents a unique challenge for reversed-phase HPLC, the most common mode of separation. The choice of stationary phase, mobile phase pH, and organic modifier is critical to achieving good peak shape and retention.

  • Stationary Phase Selection: A C18 column is a common starting point for reversed-phase HPLC.[2] However, for polar compounds like this compound, "polar-embedded" or "polar-endcapped" C18 columns can offer enhanced retention and reduce peak tailing by minimizing unwanted interactions with residual silanols on the silica support.[3][4]

  • Mobile Phase pH Control: The ionization state of the analyte is governed by the mobile phase pH.[5] To ensure consistent retention and good peak shape, the pH should be buffered at least one to two pH units away from the pKa values of the amino and carboxylic acid groups. For this molecule, a slightly acidic mobile phase (e.g., pH 2.5-3.5) would protonate the amino group and keep the carboxylic acid in its neutral form, leading to more predictable hydrophobic interactions with the stationary phase.[2] Phosphate buffers are a common choice for this pH range.[2][5]

  • Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff, allowing for detection at lower wavelengths where many organic molecules absorb.[5]

Experimental Protocol: HPLC Purity Determination

Below is a detailed protocol for the purity assessment of this compound by HPLC. This protocol is designed to be a self-validating system, incorporating checks for specificity, linearity, and precision as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7][8][9]

1. Materials and Reagents:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Reference standards of known impurities (if available)

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the analyte)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

5. Data Analysis:

  • The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

Caption: Workflow for HPLC Purity Assessment.

Quantitative NMR (qNMR): An Absolute Method for Purity Determination

While HPLC provides a relative purity assessment based on detector response, quantitative NMR (qNMR) offers a direct, or absolute, measure of purity.[10][11] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11][12] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[10]

The Rationale for qNMR in Purity Assessment

qNMR is a powerful and versatile technique for purity evaluation and is considered orthogonal to chromatographic methods.[13][14] This means it provides a mechanistically different assessment of purity, which is highly valuable for confirming results.[13]

  • Universality: ¹H NMR is nearly universal for organic molecules, as most contain hydrogen atoms.

  • No Reference Standard of the Analyte Needed: Unlike HPLC, which often relies on a reference standard of the analyte for accurate quantification, qNMR uses a certified internal standard that can be structurally unrelated to the analyte.

  • Simultaneous Structural Confirmation and Quantification: A single qNMR experiment can both confirm the structure of the compound and determine its purity.[13]

  • Detection of Non-UV Active Impurities: HPLC with UV detection will not detect impurities that lack a chromophore. qNMR, on the other hand, can detect any proton-containing impurity.

Experimental Protocol: qNMR Purity Determination

The following protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.

1. Materials and Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-precision analytical balance

2. Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a vial.

  • Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio near 1:1 with the analyte.

  • Dissolve the mixture in a precise volume of deuterated solvent.

4. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum under quantitative conditions. This includes:

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

    • Proper phasing and baseline correction of the spectrum.

5. Data Analysis:

  • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

  • The purity of the analyte is calculated using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Visualizing the qNMR Workflow

Caption: Workflow for qNMR Purity Assessment.

Comparative Performance: HPLC vs. qNMR

The choice between HPLC and qNMR for purity assessment depends on the specific requirements of the analysis. The following table provides a comparative overview of their performance characteristics.

ParameterHPLCqNMR
Purity Type Relative (Area Percent)Absolute (Mass Fraction)
Selectivity High, dependent on chromatographic resolutionHigh, dependent on spectral resolution
Sensitivity High (ng to pg range)Moderate (µg to mg range)
Precision High (RSD < 1%)High (RSD < 1%)[11]
Accuracy Dependent on response factor of impuritiesHigh, independent of analyte's chemical structure
Throughput High, with autosamplersModerate
Sample Consumption LowLow, non-destructive[10]
Impurity Detection Primarily UV-active impuritiesAll proton-containing impurities
Structural Info NoYes

Conclusion: A Synergistic Approach

Both HPLC and qNMR are powerful techniques for the purity assessment of this compound, each with its own set of advantages and limitations. HPLC excels in its high sensitivity and throughput, making it ideal for routine quality control and the detection of trace impurities. qNMR, on the other hand, provides an absolute measure of purity and can detect a broader range of impurities, including those that are not UV-active.

For comprehensive and unambiguous purity determination, a synergistic approach is often the most robust. The use of HPLC for initial screening and the detection of related substances, complemented by qNMR for absolute purity assignment and confirmation, provides a self-validating system that ensures the highest level of confidence in the quality of research compounds and drug candidates. This dual-pronged strategy is in line with the principles of orthogonal analysis, a cornerstone of modern pharmaceutical quality control.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-methoxynicotinic Acid Analogs: A Synthetic Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine ring system, particularly in the form of nicotinic acid and its derivatives, represents a cornerstone in the design of novel therapeutics. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs related to 2-amino-6-methoxynicotinic acid. While direct and extensive SAR studies on this specific scaffold are emerging, a wealth of information from closely related 2,6-disubstituted and other modified nicotinic acid analogs allows for a robust, inferential analysis. This document will synthesize findings from various studies to guide the rational design of novel compounds, with a focus on anticancer and enzyme-inhibiting activities.

The this compound Scaffold: A Privileged Core

The this compound core is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. The strategic placement of an amino group at the C2 position and a methoxy group at the C6 position of the pyridine ring significantly influences the electronic properties and hydrogen bonding capabilities of the molecule. The carboxylic acid at the C3 position provides a crucial anchor point for interactions with biological receptors. Understanding how modifications to each of these positions affect biological activity is paramount for successful drug design.

This guide will explore the SAR of related analogs by dissecting the contributions of substitutions at key positions of the nicotinic acid core, drawing comparisons from published research on similar molecular architectures.

Comparative SAR Analysis of Related Nicotinic Acid Analogs

To construct a predictive SAR model for this compound analogs, we will examine published data on molecules with variations at the C2, C3, and C6 positions.

The amino group at the C2 position is a key determinant of activity in many biologically active pyridine derivatives. Its hydrogen-bonding capacity is often crucial for target engagement.

In a series of 2,6-disubstituted pyridine derivatives designed as inhibitors of β-amyloid-42 aggregation, the 2,6-diaminopyridine moiety was identified as a critical component for activity.[1] This suggests that a primary or secondary amine at the C2 position is highly favorable for certain biological targets.

Conversely, studies on 2-(1-adamantylthio)nicotinic acid have shown that a bulky, lipophilic thioether at the C2 position can confer potent vasorelaxant and antioxidant properties.[2][3] This highlights that while the amino group is a strong hydrogen bond donor, other functionalities at C2 can impart unique pharmacological profiles.

Table 1: Comparison of C2 Substitutions on the Pyridine Core and their Biological Effects

C2-SubstituentScaffoldBiological ActivityKey FindingReference
Amino (-NH2)2,6-DiaminopyridineInhibition of Aβ aggregationEssential for activity[1]
AdamantylthioNicotinic AcidVasorelaxation, AntioxidantPotent activity[2][3]
Methyl (-CH3)6-Aryl-nicotinohydrazideAntiproliferativeProvides a scaffold for further modification[4]

The carboxylic acid at the C3 position is a versatile functional group that can be modified to modulate potency, selectivity, and pharmacokinetic properties. Common modifications include esterification and amidation to form bioisosteres.

In the case of 2-(1-adamantylthio)nicotinic acid, the free carboxylic acid was found to be the most potent vasorelaxant compared to its corresponding amide and nitrile analogs.[2][3] This indicates that for this particular target, the acidic proton and the ability to form strong hydrogen bonds are crucial for activity.

However, in many other contexts, converting the carboxylic acid to an amide or hydrazide can lead to enhanced activity. For instance, a series of 6-aryl-2-methylnicotinic acid hydrazides displayed significant antiproliferative activity against leukemia cell lines.[4]

Table 2: Comparison of C3 Modifications on the Nicotinic Acid Core and their Biological Effects

C3-ModificationScaffoldBiological ActivityKey FindingReference
Carboxylic Acid2-(1-adamantylthio)nicotinic acidVasorelaxationMost potent analog[2][3]
Amide2-(1-adamantylthio)nicotinamideVasorelaxationReduced activity vs. acid[2][3]
Nitrile2-(1-adamantylthio)nicotinonitrileVasorelaxationReduced activity vs. acid[2][3]
Hydrazide6-Aryl-2-methylnicotinic acidAntiproliferativeActive pharmacophore[4]

The methoxy group at the C6 position in the parent scaffold is a key feature. SAR studies on related compounds show that this position is amenable to a variety of substitutions, which can dramatically alter the biological activity.

For example, 6-methoxynicotinamide has been identified as a potent inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders.[5][6] This finding provides a direct biological rationale for the 6-methoxy group.

In other studies, replacing the methoxy group with larger aryl groups has been a successful strategy for developing antitubercular agents. Specifically, 6-aryl-2-methylnicotinohydrazides have shown promising activity against M. tuberculosis.[7] Furthermore, a series of 6-amino-2-pyridone-3,5-dicarbonitriles have demonstrated potent anti-cancer activity.[8]

Table 3: Comparison of C6 Substitutions on the Pyridine Core and their Biological Effects

C6-SubstituentScaffoldBiological ActivityKey FindingReference
Methoxy (-OCH3)NicotinamideNNMT InhibitionPotent activity[5][6]
Aryl2-MethylnicotinohydrazideAntitubercularActive analogs[7]
Amino (-NH2)2-Oxo-pyridine-dicarbonitrileAnticancerPotent activity[8]

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, this section provides representative experimental protocols for the synthesis and biological evaluation of nicotinic acid analogs, based on methodologies described in the cited literature.

The synthesis of 6-substituted nicotinic acids can be achieved through nucleophilic aromatic substitution (SNAr) reactions on a 6-chloronicotinic acid starting material.[9]

Protocol for SNAr Reaction:

  • To a solution of 6-chloronicotinic acid methyl ester in a suitable solvent (e.g., DMF or Cyrene), add the desired nucleophile (e.g., an alcohol for an ether linkage or a thiol for a thioether linkage).[9]

  • Add a base, such as triethylamine (NEt3), to facilitate the reaction.[9]

  • Heat the reaction mixture under appropriate conditions (e.g., 150 °C in a sealed tube) until the reaction is complete, as monitored by TLC or LC-MS.[9]

  • After cooling, perform an aqueous workup and purify the product by column chromatography or recrystallization.

  • Hydrolyze the methyl ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

The cytotoxicity of synthesized compounds against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10]

Protocol for MTT Assay:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Visualizing SAR: Workflows and Relationships

To visually summarize the key SAR findings, the following diagrams were generated using Graphviz.

SAR_Summary cluster_c2 C2 Position cluster_c3 C3 Position cluster_c6 C6 Position cluster_activity Biological Activity C2_NH2 Amino (-NH2) Anticancer Anticancer C2_NH2->Anticancer Favorable C2_Thio Bulky Thioether Other_Activity Other (e.g., Vasorelaxant) C2_Thio->Other_Activity Potent C2_Alkyl Alkyl (e.g., -CH3) C3_COOH Carboxylic Acid (-COOH) C3_COOH->Other_Activity Often optimal C3_Amide Amide (-CONH2) C3_Hydrazide Hydrazide (-CONHNH2) C3_Hydrazide->Anticancer Active C6_OCH3 Methoxy (-OCH3) Enzyme_Inhibition Enzyme Inhibition C6_OCH3->Enzyme_Inhibition Potent C6_Aryl Aryl C6_Aryl->Anticancer Favorable C6_NH2 Amino (-NH2) C6_NH2->Anticancer Potent

Caption: Key SAR trends for nicotinic acid analogs.

Synthesis_Workflow Start 6-Chloronicotinic Acid Methyl Ester SNAr SNAr Reaction (Nucleophile, Base, Heat) Start->SNAr Intermediate 6-Substituted Nicotinic Acid Methyl Ester SNAr->Intermediate Hydrolysis Ester Hydrolysis (e.g., LiOH) Intermediate->Hydrolysis Final_Product 6-Substituted Nicotinic Acid Hydrolysis->Final_Product

Caption: General synthetic workflow for 6-substituted nicotinic acids.

Conclusion and Future Directions

This comparative guide synthesizes the structure-activity relationships of various nicotinic acid analogs to provide a predictive framework for the rational design of novel derivatives based on the this compound scaffold. The analysis indicates that:

  • The C2-amino group is a valuable hydrogen bond donor, but can be replaced with other functionalities to achieve different pharmacological profiles.

  • The C3-carboxylic acid is a critical anchor, with its modification to amides or hydrazides offering a viable strategy to tune activity and properties.

  • The C6 position is highly amenable to substitution, with methoxy, aryl, and amino groups all leading to potent biological activity in different contexts.

Future research should focus on the systematic exploration of the chemical space around the this compound core. The synthesis and evaluation of a focused library of analogs with diverse substitutions at the C2, C3, and C6 positions will be crucial to validate the inferred SAR and to identify lead compounds for further development.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Amino-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of validated analytical methods for the quantification of 2-Amino-6-methoxynicotinic acid, a key heterocyclic compound in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that each described method is a self-validating system. By grounding our discussion in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), we aim to provide a trustworthy and expert-driven resource.[1][2][3][4][5]

The Critical Need for Validated Analytical Methods

This compound serves as a vital building block in the synthesis of various pharmaceutical agents. Its accurate quantification is paramount for ensuring the quality, efficacy, and safety of the final drug product. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[6][7][8] This involves a comprehensive evaluation of several performance characteristics, which we will explore in the context of two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Foundational Principles of Analytical Method Validation

The validation of an analytical method is a systematic process that confirms its suitability for providing meaningful and reliable data. The core parameters for validation, as outlined by the ICH, FDA, and EMA, include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[3][9][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3][11]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3][9][10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[3][9][10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9][11]

Comparative Analysis of Analytical Methods

We will now compare two robust methods for the quantification of this compound: a reversed-phase HPLC-UV method and a more sensitive LC-MS/MS method.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is a workhorse in many analytical laboratories due to its simplicity, cost-effectiveness, and robustness. For a polar compound like this compound, a reversed-phase method with an aqueous-organic mobile phase is a suitable choice.

Experimental Protocol: RP-HPLC-UV

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point, offering a balance of resolution and backpressure.

  • Mobile Phase: A gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile) is proposed. The gradient can be optimized to ensure good peak shape and resolution from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: Based on the chromophore of this compound, a wavelength of approximately 260 nm is expected to provide good sensitivity.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Standards are prepared by accurately weighing and dissolving this compound in a suitable diluent (e.g., a mixture of water and acetonitrile). Samples are prepared by dissolving the test substance in the same diluent to a known concentration.

Validation Workflow for RP-HPLC-UV Method

cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application Dev Optimize Chromatographic Conditions Specificity Specificity/ Selectivity Dev->Specificity Establish Baseline Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Routine Routine Analysis Robustness->Routine Validated Method

Caption: Workflow for the validation of the RP-HPLC-UV method.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the highly specific and sensitive detection of a tandem mass spectrometer.

Experimental Protocol: LC-MS/MS

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system for faster analysis and better resolution, coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for UHPLC.

  • Mobile Phase: Similar to the HPLC-UV method, a gradient with 0.1% formic acid in water (A) and acetonitrile (B) can be used. The formic acid aids in the ionization of the analyte.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is expected to be efficient for this molecule.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. This involves selecting a precursor ion (the protonated molecule [M+H]+) and a specific product ion generated by collision-induced dissociation. This provides a high degree of selectivity.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but potentially at lower concentrations due to the higher sensitivity of the instrument.

Validation Workflow for LC-MS/MS Method

cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application Dev_MS Optimize MS Parameters (Precursor/Product Ions) Dev_LC Optimize UHPLC Conditions Dev_MS->Dev_LC Specificity_MS Selectivity/ Matrix Effects Dev_LC->Specificity_MS Linearity_MS Linearity & Range Specificity_MS->Linearity_MS Accuracy_MS Accuracy Linearity_MS->Accuracy_MS Precision_MS Precision Accuracy_MS->Precision_MS LOQ_LOD_MS LLOQ & LOD Precision_MS->LOQ_LOD_MS Robustness_MS Robustness LOQ_LOD_MS->Robustness_MS Stability Analyte Stability Robustness_MS->Stability Routine_MS Bioanalysis or Trace Level Quantification Stability->Routine_MS Validated Method

Caption: Workflow for the validation of the LC-MS/MS method.

Performance Data Summary and Comparison

The following table summarizes the expected performance characteristics of the two validated methods for the quantification of this compound. The acceptance criteria are based on typical requirements outlined in the ICH guidelines.[2][3][11]

Validation ParameterRP-HPLC-UV MethodLC-MS/MS MethodTypical Acceptance Criteria (ICH)
Specificity Well-resolved peak from placebo and known impurities.No significant interfering peaks at the retention time of the analyte in blank matrix.The method should be able to differentiate the analyte from other substances.
Linearity (r²) > 0.999> 0.995Correlation coefficient (r²) should be > 0.99.
Range 10 - 150 µg/mL1 - 1000 ng/mLDefined by the linearity, accuracy, and precision studies.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Typically within ±2% for drug substance and ±5% for drug product.
Precision (%RSD)
- Repeatability< 1.0%< 5.0%RSD should be ≤ 2%.
- Intermediate Precision< 2.0%< 10.0%RSD should be ≤ 2%.
LOD ~1 µg/mL~0.1 ng/mLSignal-to-noise ratio of 3:1.
LOQ ~3 µg/mL~0.5 ng/mLSignal-to-noise ratio of 10:1.
Robustness Unaffected by minor changes in pH, mobile phase composition, and temperature.Unaffected by minor changes in mobile phase composition and flow rate.No significant impact on the results.

In-Depth Look at Validation Experiments

To provide a clearer understanding, let's detail the experimental design for two key validation parameters: accuracy and precision.

Accuracy (Recovery Studies)

Objective: To determine how close the measured value is to the true value.

Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare a minimum of three replicates for each concentration level.

  • Analyze the samples using the validated method.

  • Calculate the percentage recovery for each sample.

Formula for % Recovery: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Precision (Repeatability and Intermediate Precision)

Objective: To assess the degree of scatter between a series of measurements.

Protocol for Repeatability (Intra-assay precision):

  • Prepare a minimum of six independent samples of this compound at 100% of the target concentration.

  • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD).

Protocol for Intermediate Precision:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from the two sets of experiments to assess the variability.

Formula for %RSD: %RSD = (Standard Deviation / Mean) * 100

Choosing the Right Method for Your Application

The choice between RP-HPLC-UV and LC-MS/MS ultimately depends on the specific requirements of your analysis.

  • RP-HPLC-UV is an excellent choice for routine quality control, release testing, and stability studies where the concentration of this compound is relatively high and the sample matrix is simple. Its robustness and cost-effectiveness are significant advantages.

  • LC-MS/MS is indispensable for applications demanding high sensitivity and selectivity. This includes bioanalytical studies for pharmacokinetic assessments, metabolite identification, and the quantification of trace-level impurities.[1][6][12][13][14]

Conclusion

The validation of analytical methods is a critical component of the drug development lifecycle, ensuring data integrity and regulatory compliance. Both RP-HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own strengths. By carefully considering the application and following the principles outlined in this guide and the referenced international guidelines, researchers can confidently select and validate the most appropriate method to achieve accurate and reliable results.

References

Benchmarking the synthesis efficiency of "2-Amino-6-methoxynicotinic acid" against published methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-6-methoxynicotinic Acid in Medicinal Chemistry

This compound is a vital heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a common motif in a wide array of biologically active molecules. The precise arrangement of the amino, methoxy, and carboxylic acid functionalities provides a versatile scaffold for generating compound libraries to probe target engagement and optimize pharmacokinetic properties. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers in academic and industrial settings. This guide provides an in-depth comparison of published synthetic methodologies for this compound and its close analogs, offering a critical evaluation of their respective efficiencies and practical applicability.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound and related structures is predominantly approached via two distinct strategies: nucleophilic aromatic substitution on a pre-functionalized pyridine ring and a multi-step construction of the substituted pyridine core. Each approach presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability.

Method 1: Direct Methoxylation via Nucleophilic Aromatic Substitution

This is a straightforward approach that introduces the methoxy group in the final step. The most common precursor for this method is 2-amino-6-chloronicotinic acid.

Reaction Scheme:

start 2-Amino-6-chloronicotinic acid product This compound start->product Reflux reagent Sodium Methoxide (NaOCH3) Methanol (CH3OH) reagent->product

Caption: Synthetic route for Method 1.

This method, as described in patent literature, involves the direct displacement of a chloro substituent with a methoxide anion.[1][2] The primary advantage of this route is its atom economy and the commercial availability of the starting material, 2-amino-6-chloronicotinic acid. However, a significant drawback noted in the literature is the lengthy reaction time, with one patent specifying a reflux period of two weeks to drive the reaction to completion.[1][2] This prolonged heating can lead to potential side reactions and complicates process optimization for large-scale synthesis.

Method 2: Multi-Step Synthesis from a Dihalo-Cyanopyridine Precursor (Adapted from 6-methyl analog synthesis)

Drawing inspiration from the well-documented synthesis of the analogous 2-amino-6-methylnicotinic acid, a more intricate but potentially more efficient route can be devised.[3][4][5][6] This method involves a sequential introduction of the desired functional groups onto a readily available dihalopyridine scaffold.

Proposed Reaction Scheme:

start 2,6-Dichloro-3-cyanopyridine intermediate1 2-Chloro-6-methoxy-3-cyanopyridine start->intermediate1 Step 1 step1 Selective Methoxylation (NaOCH3, MeOH, controlled temp.) intermediate2 2-Amino-6-methoxy-3-cyanopyridine intermediate1->intermediate2 Step 2 step2 Amination (Ammonia, high temp. & pressure) product This compound intermediate2->product Step 3 step3 Hydrolysis (Acid or Base) cluster_step1 Step 1: Selective Methoxylation cluster_step2 Step 2: Amination cluster_step3 Step 3: Hydrolysis s1_start Dissolve 2,6-dichloro-3-cyanopyridine in Methanol s1_reagent Add Sodium Methoxide solution dropwise at 0°C s1_start->s1_reagent s1_reaction Warm to room temperature and stir for 12h s1_reagent->s1_reaction s1_workup Quench with water and extract with Ethyl Acetate s1_reaction->s1_workup s1_purify Purify by column chromatography to yield 2-Chloro-6-methoxy-3-cyanopyridine s1_workup->s1_purify s2_start Charge autoclave with 2-Chloro-6-methoxy-3-cyanopyridine and ethanolic ammonia s1_purify->s2_start s2_reaction Heat at 170°C for 15h s2_start->s2_reaction s2_workup Cool, vent, and concentrate under reduced pressure s2_reaction->s2_workup s2_purify Recrystallize from ethanol/water to yield 2-Amino-6-methoxy-3-cyanopyridine s2_workup->s2_purify s3_start Suspend 2-Amino-6-methoxy-3-cyanopyridine in aq. NaOH s2_purify->s3_start s3_reaction Heat at 100°C for 4h s3_start->s3_reaction s3_workup Cool and acidify with HCl to pH 4-5 s3_reaction->s3_workup s3_product Filter, wash with water, and dry to yield This compound s3_workup->s3_product

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-6-methoxynicotinic acid (CAS No. 1196156-84-9). The procedures outlined here are grounded in established safety principles and are designed to empower you, the researcher, to manage this chemical waste stream responsibly and in accordance with best practices. The foundational principle is that all chemical waste, including this compound and its containers, must be disposed of as hazardous waste through an approved channel.[1][2]

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While some specific safety data sheets (SDS) for this compound may lack detailed GHS classifications[3], data from structurally similar nicotinic acid derivatives strongly indicate that it should be handled as a hazardous substance. The primary risks associated with analogous compounds are irritation to the skin, eyes, and respiratory system.[2][4] Therefore, we will proceed with the assumption that this compound presents similar hazards.

Causality: Treating this compound as an irritant is a proactive safety measure. This approach ensures that even in the absence of comprehensive hazard data for this specific molecule, the protocols in place are sufficient to protect laboratory personnel from the most likely risks, which include dermal irritation, eye damage, and respiratory discomfort upon inhalation of dust.[4]

Data Summary: Hazard Profile

Hazard Category Classification Precautionary Statement Codes Rationale for Precaution
Skin Irritation Category 2 (Assumed) P264, P280, P302+P352 Causes skin irritation.[2]
Eye Irritation Category 2A (Assumed) P280, P305+P351+P338 Causes serious eye irritation.[2]

| Respiratory Irritation | STOT SE 3 (Assumed) | P261, P271, P304+P340 | May cause respiratory irritation.[2][4] |

Mandatory Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE is mandatory when handling this compound for disposal. This creates a self-validating system where the user is protected from the identified hazards at all times.

  • Hand Protection: Wear protective gloves.[2] Chemically resistant nitrile gloves are standard for handling solid chemical powders. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[2]

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles (European standard - EN 166).[4][5] This is critical to prevent eye contact with dust particles.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned to protect against accidental skin contact.[4]

  • Respiratory Protection: All handling of the solid material should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[6]

Disposal Workflow: A Step-by-Step Protocol

Disposal of this compound must be treated as a formal laboratory procedure. Under no circumstances should this chemical or its empty containers be disposed of in the regular trash or washed down the sanitary sewer. [1][6] This can lead to environmental contamination and is a violation of regulatory standards.

Step 1: Waste Identification and Segregation
  • Designate the Waste: Any unwanted this compound, whether in its pure form or as a residue in a container, is considered hazardous chemical waste.

  • Segregate: This waste must be kept separate from other waste streams (e.g., non-hazardous trash, sharps, biological waste). Critically, do not mix it with incompatible chemicals. While specific incompatibility data is limited, as a best practice, keep it separate from strong oxidizing agents, acids, and bases in the waste container.

Step 2: Containerization and Labeling
  • Primary Container: Place the solid this compound waste into a clean, dry, sealable, and chemically compatible container.[6] A wide-mouth high-density polyethylene (HDPE) bottle with a screw cap is an excellent choice.

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, paper towels from a spill cleanup) should also be placed in this container or a dedicated sealed plastic bag.[6]

  • Labeling (Critical Step): The container must be clearly and accurately labeled. This is the cornerstone of a trustworthy disposal system, ensuring safety for everyone who handles the waste downstream. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "1196156-84-9"

    • An estimate of the quantity of waste

    • The primary hazard(s): "Irritant"

    • The date the container was first used for waste accumulation

Step 3: Storage and Collection
  • Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel and away from general traffic.

  • Container Management: Keep the waste container tightly closed except when adding waste.[2][5]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or the equivalent office to schedule a pickup for your hazardous waste. Follow their specific procedures for requesting a collection. Never allow more than 10 gallons of hazardous waste to accumulate in your lab.[7]

Emergency Procedures for Spills

Accidents can happen. A clear, pre-defined plan is essential for a safe and effective response.

  • Minor Spill (Solid Powder):

    • Ensure proper PPE is worn.

    • Avoid breathing dust.[6]

    • Gently sweep or vacuum up the spilled material.[6] Use cleanup procedures that avoid generating dust.[6]

    • Place the collected material and any contaminated cleaning supplies into your labeled hazardous waste container.[6]

    • Wash the spill area with soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert personnel in the vicinity and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team for cleanup.

Visualization of Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of this compound.

G Disposal Decision Workflow for this compound cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_contingency Contingency start Material Identified for Disposal assess_hazards Assess Hazards: - Review SDS - Treat as Irritant (Skin, Eye, Respiratory) start->assess_hazards don_ppe Don Mandatory PPE: - Gloves, Eye Protection, Lab Coat assess_hazards->don_ppe segregate Segregate Waste: - Keep separate from other waste streams don_ppe->segregate spill_check Spill Occurs? don_ppe->spill_check containerize Place in Sealable, Labeled HDPE Container segregate->containerize label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name & CAS - Hazards (Irritant) & Date containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Disposal Complete (via EHS) contact_ehs->end spill_check->segregate No spill_cleanup Follow Spill Cleanup Protocol: - Sweep/Vacuum carefully - Place in waste container spill_check->spill_cleanup Yes spill_cleanup->containerize

Caption: Logical workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or sparsely documented chemical compounds requires a proactive and conservative approach to personal protection. This guide provides essential safety and logistical information for handling 2-Amino-6-methoxynicotinic acid (CAS No. 1196156-84-9), focusing on the operational and disposal plans necessary for maintaining a safe laboratory environment.

While a Safety Data Sheet (SDS) for this specific compound may indicate no known hazards, the principles of chemical safety and experience with structurally similar compounds compel us to adopt a higher standard of care.[1] Numerous derivatives of aminonicotinic and benzoic acids are known to cause skin, eye, and respiratory irritation.[2][3][4][5] Therefore, this guide is built on the authoritative principle of treating this compound with the caution it deserves, ensuring that every protocol is a self-validating system of safety.

Hazard Assessment: A Proactive Stance

Given the chemical structure of this compound as a substituted aminonicotinic acid, a class of compounds that includes known irritants, we must assume the following potential hazards:

  • Skin Irritation: Prolonged or repeated contact may cause redness and irritation.[2][3][4]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of the dust may irritate the respiratory system.[2][3][4]

This conservative assessment forms the logical basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.

Core Directive: Essential Personal Protective Equipment (PPE)

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following equipment is mandatory when handling this compound.

Equipment Specification Purpose & Rationale
Eye & Face Protection Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133. A full-face shield is recommended when handling larger quantities.[2][6]Protects against accidental splashes and airborne particles. The mucous membranes of the eyes are highly susceptible to irritants.[6]
Hand Protection Chemical-resistant, powder-free nitrile or neoprene gloves.[7][8]Prevents direct skin contact. Gloves should be inspected for tears or holes before each use and changed every 30-60 minutes or immediately upon known or suspected contact with the chemical to prevent permeation.[9]
Body Protection A chemical-resistant laboratory coat.Protects the skin and personal clothing from contamination in the event of a spill or splash.[10]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95) or a European Standard EN 149 approved respirator.[10]Recommended when handling the powder outside of a certified chemical fume hood or when there is a risk of generating dust, to prevent inhalation of airborne particles.[10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes the risk of exposure and ensures the integrity of the experiment.

Preparation
  • Ventilation: All handling of solid this compound must be conducted within a certified chemical fume hood to control dust and potential vapors.[7]

  • Emergency Equipment: Confirm that a fully functional eyewash station and safety shower are readily accessible and unobstructed before beginning work.[2][11]

  • PPE Inspection: Don all required PPE as specified in the table above. Meticulously inspect gloves for any signs of damage.

  • Work Area Decontamination: Ensure the work surface within the fume hood is clean and uncluttered.

Handling the Compound
  • Weighing: If weighing the solid, perform this task within the fume hood or in a ventilated balance enclosure to contain any dust. Use a spatula for transfers and avoid creating airborne dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Container Management: Keep the container of this compound tightly sealed when not in use to prevent contamination and absorption of moisture.[7][12]

Post-Handling
  • Decontamination: Thoroughly wipe down the work surface, balance, and any equipment used with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE, even if no contact was suspected.[2][13]

Visual Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling & Disposal prep1 Verify Fume Hood Operation prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Required PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Decontaminate Work Area & Equipment handle3->post1 Complete Experiment post2 Dispose of Waste in Approved Container post1->post2 post3 Remove PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4 end Safe Completion post4->end End of Procedure

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All unused solid this compound and any materials grossly contaminated with it (e.g., weighing paper, paper towels from a spill) must be collected in a clearly labeled, sealed container designated for chemical waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of in the designated solid hazardous waste stream.

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[2][3][12] Do not discharge into drains or the environment.[10]

Emergency First Aid Procedures

In the event of an accidental exposure, immediate and correct action is vital.

  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing becomes difficult, seek medical attention.[2][3][14]

  • Skin Contact: Should the chemical come into contact with skin, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3][11] If irritation persists, seek medical advice.[12]

  • Eye Contact: In case of eye contact, rinse cautiously and immediately with water for several minutes, holding the eyelids open.[2][3][14] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]

  • Ingestion: If swallowed, wash out the mouth with water and drink plenty of water. Do not induce vomiting. Seek medical attention.[1][14]

By integrating these expert-driven protocols and maintaining a vigilant approach to safety, we can continue our vital research with confidence and integrity, ensuring that our greatest discoveries are never at the expense of our well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.